CW-3308
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C45H48N6O8 |
|---|---|
Peso molecular |
800.9 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-6-[[3-[4-(2-ethyl-1-oxo-2,7-naphthyridin-4-yl)-2,6-dimethoxybenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione |
InChI |
InChI=1S/C45H48N6O8/c1-4-49-25-34(30-9-14-46-21-33(30)41(49)54)27-19-36(58-2)39(37(20-27)59-3)44(57)50-15-12-45(13-16-50)10-7-26(8-11-45)22-48-23-28-17-31-32(18-29(28)24-48)43(56)51(42(31)55)35-5-6-38(52)47-40(35)53/h9,14,17-21,25-26,35H,4-8,10-13,15-16,22-24H2,1-3H3,(H,47,52,53) |
Clave InChI |
ZXEZSPAYGZVVCZ-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of Action of CW-3308: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CW-3308 is a novel, orally bioavailable small molecule that has demonstrated significant potential in preclinical models of specific cancers, including synovial sarcoma and rhabdoid tumors. This document provides a detailed technical overview of the core mechanism of action of this compound, focusing on its molecular interactions, cellular consequences, and the experimental methodologies used for its characterization.
Core Mechanism: Targeted Protein Degradation via a PROTAC Approach
This compound is a P roteolysis T argeting C himera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate a specific target protein.[1] PROTACs consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
In the case of this compound, the mechanism of action can be delineated as follows:
-
Ternary Complex Formation: this compound simultaneously binds to its target protein, Bromodomain-containing protein 9 (BRD9) , and the Cereblon (CRBN) E3 ubiquitin ligase. This brings BRD9 and Cereblon into close proximity, forming a ternary complex.
-
Ubiquitination: Within this complex, Cereblon, as part of the broader CRL4-CRBN E3 ubiquitin ligase complex, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of BRD9.
-
Proteasomal Degradation: The polyubiquitinated BRD9 is then recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and degrades BRD9 into small peptides, effectively eliminating it from the cell.
-
Catalytic Cycle: After inducing the degradation of a BRD9 molecule, this compound is released and can bind to another BRD9 protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for potent and sustained protein knockdown at sub-stoichiometric concentrations.
Molecular Components of this compound
The precise chemical structure of this compound is a key determinant of its function. While the exact structure is proprietary and detailed in the primary publication, it is comprised of:
-
A BRD9-binding moiety: This component is designed to selectively engage the bromodomain of BRD9.
-
A Cereblon-binding moiety: This is typically a derivative of thalidomide (B1683933) or its analogs, which are known to bind to Cereblon.
-
A chemical linker: This connects the BRD9 and Cereblon binding elements and is optimized for length and flexibility to facilitate the formation of a stable and productive ternary complex.
Downstream Cellular Effects of BRD9 Degradation
BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression. In certain cancers, such as synovial sarcoma, the fusion protein SS18-SSX drives oncogenesis by altering the composition and function of BAF complexes. BRD9 has been identified as a critical dependency in these cancers.
The degradation of BRD9 by this compound leads to:
-
Disruption of the ncBAF complex: This alters the chromatin landscape and the transcriptional program of cancer cells.
-
Downregulation of oncogenic gene expression: The specific genes regulated by BRD9-containing complexes that are essential for tumor cell survival and proliferation are suppressed.
-
Induction of apoptosis and inhibition of tumor growth: By eliminating a key driver of the oncogenic state, this compound leads to cancer cell death and a reduction in tumor growth, as demonstrated in in vivo models.
Quantitative Data Summary
The efficacy of this compound has been quantified through various preclinical assays. The key parameters are summarized in the table below.
| Parameter | Cell Line | Value | Description |
| DC50 | G401 (Rhabdoid Tumor) | < 10 nM | The concentration of this compound required to degrade 50% of BRD9. |
| HS-SY-II (Synovial Sarcoma) | < 10 nM | The concentration of this compound required to degrade 50% of BRD9. | |
| Dmax | G401 (Rhabdoid Tumor) | > 90% | The maximum percentage of BRD9 degradation achieved with this compound. |
| HS-SY-II (Synovial Sarcoma) | > 90% | The maximum percentage of BRD9 degradation achieved with this compound. | |
| Oral Bioavailability | Mice | 91% | The fraction of the orally administered dose of this compound that reaches systemic circulation. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Western Blotting for Determination of DC50 and Dmax
This protocol is used to quantify the degradation of BRD9 in response to treatment with this compound.
-
Cell Culture and Treatment:
-
Plate G401 or HS-SY-II cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for BRD9 and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for BRD9 and the loading control.
-
Normalize the BRD9 signal to the loading control.
-
Calculate the percentage of BRD9 remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining BRD9 against the log of the this compound concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
-
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation:
-
Subcutaneously inject HS-SY-II synovial sarcoma cells into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until the tumors reach a specified volume (e.g., 100-150 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Administer this compound orally to the treatment group at a specified dose and schedule (e.g., daily).
-
Administer the vehicle to the control group.
-
-
Monitoring:
-
Measure tumor volume and mouse body weight regularly throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be used for pharmacodynamic studies (e.g., Western blotting to confirm BRD9 degradation).
-
Visualizations
Signaling Pathway of this compound Action
Caption: The catalytic cycle of this compound-mediated BRD9 degradation.
Experimental Workflow for DC50 Determinationdot
References
The Potent and Selective Degradation of BRD9 by CW-3308: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target in oncology, particularly in cancers such as synovial sarcoma and SMARCB1-deficient tumors where it plays a critical role in driving oncogenic gene expression.[1][2] CW-3308 is a novel, orally bioavailable small molecule that potently and selectively induces the degradation of BRD9.[3][4][5] As a proteolysis-targeting chimera (PROTAC), this compound functions by hijacking the cell's natural protein disposal machinery to eliminate BRD9. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.
Introduction to BRD9 and Its Role in Disease
BRD9 is a member of the bromodomain and extra-terminal domain (BET) family of proteins and a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[6][7] This complex plays a crucial role in regulating gene expression by altering chromatin structure.[8] The bromodomain of BRD9 specifically recognizes and binds to acetylated lysine (B10760008) residues on histones, a key epigenetic mark associated with active gene transcription.[9][10]
Dysregulation of BRD9 function has been implicated in the pathogenesis of several cancers. In synovial sarcoma, BRD9 is a component of the oncogenic SS18-SSX fusion protein complex, and its presence is essential for tumor cell survival.[1][11] Similarly, malignant rhabdoid tumors, which are characterized by the loss of the SMARCB1 tumor suppressor, exhibit a dependency on BRD9.[2] BRD9's role in promoting cell proliferation and survival in these and other cancers, such as acute myeloid leukemia, has established it as a high-value target for therapeutic intervention.[2][9]
This compound: A PROTAC-Mediated BRD9 Degrader
This compound is a PROTAC designed to specifically target BRD9 for degradation.[12] It is a heterobifunctional molecule consisting of three key components: a ligand that binds to the bromodomain of BRD9, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties.[2][13]
Mechanism of Action
The mechanism of action of this compound is centered on the ubiquitin-proteasome system. By simultaneously binding to BRD9 and CRBN, this compound induces the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to BRD9. The polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. This event-driven, catalytic mechanism allows for the degradation of multiple BRD9 proteins by a single molecule of this compound, resulting in a potent and sustained pharmacological effect.
Mechanism of this compound as a BRD9 PROTAC degrader.
Quantitative Performance Data
This compound has demonstrated impressive potency, selectivity, and in vivo efficacy in preclinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Degradation Potency and Efficacy
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Reference |
| G401 | Rhabdoid Tumor | < 10 | > 90 | [4][5] |
| HS-SY-II | Synovial Sarcoma | < 10 | > 90 | [4][5] |
DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Table 2: Selectivity Profile
| Protein | Description | Selectivity vs. BRD9 | Reference |
| BRD7 | Structurally related bromodomain protein | High | [4][5] |
| BRD4 | BET family bromodomain protein | High | [4][5] |
Table 3: In Vivo Pharmacokinetics and Efficacy
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 91% | Mouse | [3][4][5] |
| Tumor BRD9 Reduction (single oral dose) | > 90% | Mouse | [3][4][5] |
| Tumor Growth Inhibition | Significant | Mouse (HS-SY-II Xenograft) | [3][4] |
BRD9 Signaling Pathways and a General Experimental Workflow
BRD9 is involved in multiple signaling pathways that are critical for cancer cell proliferation and survival. These include the STAT5, Notch, and Wnt/β-catenin pathways. By degrading BRD9, this compound can disrupt these oncogenic signaling cascades.
Simplified BRD9 signaling pathway in cancer.
A typical experimental workflow to evaluate a novel BRD9 degrader like this compound is outlined below.
Workflow for evaluating a BRD9 degrader.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize this compound.
Cell Culture
-
Cell Lines: G401 (rhabdoid tumor) and HS-SY-II (synovial sarcoma) cell lines are commonly used.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for BRD9 Degradation
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against BRD9 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensities to determine the extent of BRD9 degradation relative to the loading control.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of this compound or DMSO control.
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the DMSO control and determine the IC50 value.
Mouse Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HS-SY-II) into the flank of each mouse.
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound orally at a specified dose and schedule (e.g., once daily). The control group receives the vehicle.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for BRD9).
Conclusion
This compound is a highly potent, selective, and orally bioavailable BRD9 degrader with significant preclinical activity in models of BRD9-dependent cancers.[3][4] Its mechanism of action as a PROTAC offers a promising therapeutic strategy for targeting previously challenging proteins like BRD9. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on BRD9-targeted therapies and the broader field of targeted protein degradation. Further investigation of this compound in clinical settings is warranted to determine its full therapeutic potential.
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting BRD9 for Cancer Treatment: A New Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pan‐cancer analyses of bromodomain containing 9 as a novel therapeutic target reveals its diagnostic, prognostic potential and biological mechanism in human tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene - BRD9 [maayanlab.cloud]
- 12. This compound - Page 1 | BioWorld [bioworld.com]
- 13. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: CW-3308 and Cereblon E3 Ligase Recruitment for Targeted BRD9 Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
CW-3308 is a potent and selective heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 9 (BRD9). By hijacking the ubiquitin-proteasome system, this compound facilitates the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to BRD9, leading to its ubiquitination and subsequent proteasomal degradation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols for its characterization, and insights into the downstream signaling consequences of BRD9 degradation.
Introduction to this compound and Targeted Protein Degradation
Targeted protein degradation has emerged as a powerful therapeutic modality that overcomes the limitations of traditional small-molecule inhibitors. PROTACs, such as this compound, represent a key innovation in this field. These molecules consist of two distinct ligands connected by a linker: one moiety binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.
This compound specifically targets BRD9, a component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1][2] BRD9 has been identified as a therapeutic target in several cancers, including synovial sarcoma and rhabdoid tumors.[1][2] By recruiting the E3 ligase cereblon, this compound offers a novel approach to eliminate BRD9 protein and disrupt its oncogenic functions.
Mechanism of Action: The this compound-BRD9-Cereblon Ternary Complex
The primary mechanism of action of this compound involves the formation of a ternary complex with BRD9 and the cereblon E3 ligase. This process can be broken down into the following key steps:
-
Binding to BRD9 and Cereblon: this compound, through its distinct warhead and E3 ligase-recruiting moieties, independently binds to the bromodomain of BRD9 and the substrate receptor cereblon.
-
Ternary Complex Formation: The linker connecting the two ligands facilitates the formation of a stable ternary complex, bringing BRD9 into close proximity with the cereblon E3 ligase machinery.
-
Ubiquitination of BRD9: Within the ternary complex, cereblon, as part of the larger CRL4CRBN E3 ubiquitin ligase complex, mediates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of BRD9.
-
Proteasomal Degradation: The polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome, leading to a reduction in total BRD9 protein levels within the cell.
Quantitative Performance Data
This compound has demonstrated high potency and efficacy in inducing the degradation of BRD9 in relevant cancer cell lines. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Cell Line(s) | Notes | Reference(s) |
| DC50 | < 10 nM | G401 (rhabdoid tumor), HS-SY-II (synovial sarcoma) | The half-maximal degradation concentration, indicating high potency. | [1][2] |
| Dmax | > 90% | G401, HS-SY-II | The maximum percentage of protein degradation, indicating high efficacy. | [1][2] |
| Oral Bioavailability | 91% | Mice | Demonstrates excellent potential for in vivo oral dosing. | [1][2] |
| In Vivo Efficacy | >90% BRD9 reduction | HS-SY-II xenograft tumor tissue | A single oral dose resulted in significant target degradation. | [1][2] |
Table 1: Summary of this compound In Vitro and In Vivo Performance
Note: Specific binding affinity (Kd) values for this compound to BRD9 and cereblon are not publicly available at the time of this writing.
Downstream Signaling Consequences of BRD9 Degradation
BRD9 is a critical component of the ncBAF chromatin remodeling complex, which plays a role in regulating gene expression. The degradation of BRD9 by this compound is expected to have significant downstream effects on various signaling pathways implicated in cancer.
-
Cell Cycle Progression: BRD9 has been shown to be involved in the regulation of the cell cycle. Its degradation can lead to cell cycle arrest, thereby inhibiting tumor cell proliferation.
-
Apoptosis: The disruption of BRD9 function can induce apoptosis (programmed cell death) in cancer cells that are dependent on its activity.
-
Oncogenic Transcription Programs: In synovial sarcoma, BRD9 is a component of the oncogenic SS18-SSX fusion protein-containing BAF complexes. Degradation of BRD9 can reverse the oncogenic gene expression programs driven by this fusion protein.
-
c-Myc Regulation: While direct evidence for this compound's effect on c-Myc is pending, BRD9 is known to be a positive regulator of c-Myc expression in some contexts. Therefore, it is plausible that this compound-mediated BRD9 degradation could lead to the downregulation of c-Myc and its target genes, which are critical for tumor growth and proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Western Blotting for BRD9 Degradation
This protocol is used to determine the DC50 and Dmax of this compound.
Materials:
-
G401 or HS-SY-II cells
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-BRD9 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using ECL substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the BRD9 signal to the loading control.
-
Calculate the percentage of remaining BRD9 relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the this compound concentration to determine DC50 and Dmax.
-
In Vitro Ubiquitination Assay
This assay confirms that this compound induces cereblon-mediated ubiquitination of BRD9.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human CRL4CRBN complex
-
Recombinant human BRD9 protein
-
Human ubiquitin
-
This compound
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE and western blotting reagents as described above
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, CRL4CRBN, BRD9, ubiquitin, and ATP in the reaction buffer.
-
Add this compound or vehicle (DMSO) to the reaction mixture.
-
Incubate at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding Laemmli buffer.
-
Analyze the reaction products by SDS-PAGE and western blotting using an anti-BRD9 antibody.
-
A ladder of higher molecular weight bands corresponding to polyubiquitinated BRD9 should be observed in the presence of this compound.
-
TR-FRET Assay for Ternary Complex Formation
This assay quantifies the formation of the BRD9-CW-3308-Cereblon ternary complex. Note: A specific protocol for this compound is not publicly available. The following is a general protocol that can be adapted.
Materials:
-
Recombinant GST-tagged BRD9
-
Recombinant His-tagged Cereblon/DDB1 complex
-
This compound
-
Terbium (Tb)-conjugated anti-GST antibody (donor)
-
Fluorescently labeled (e.g., Alexa Fluor 488) anti-His antibody (acceptor)
-
TR-FRET assay buffer
-
384-well assay plates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a mixture of GST-BRD9 and His-Cereblon/DDB1 in assay buffer.
-
Prepare a mixture of the donor and acceptor antibodies in assay buffer.
-
-
Assay Protocol:
-
Add the this compound dilutions to the wells of the 384-well plate.
-
Add the protein mixture to the wells.
-
Incubate for 30-60 minutes at room temperature.
-
Add the antibody mixture to the wells.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the this compound concentration to determine the concentration required for half-maximal ternary complex formation (TC50).
-
Conclusion
This compound is a highly potent and selective degrader of BRD9 that demonstrates significant promise for the treatment of BRD9-dependent cancers. Its favorable pharmacological properties, including high oral bioavailability and in vivo efficacy, make it a compelling candidate for further preclinical and clinical development. The experimental protocols outlined in this guide provide a framework for the robust characterization of this compound and other novel PROTAC degraders. Further investigation into the specific downstream signaling effects of this compound-mediated BRD9 degradation will continue to elucidate its therapeutic potential.
References
The PROTAC Pathway of CW-3308: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for CW-3308, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain-containing protein 9 (BRD9). This document outlines the core pathway, summarizes key quantitative data, presents detailed experimental protocols, and includes visualizations to facilitate a deeper understanding of this compound's function.
The this compound PROTAC Pathway: A Ternary Complex-Mediated Degradation
This compound is a heterobifunctional molecule engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate the BRD9 protein. BRD9 has been identified as a therapeutic target in certain cancers, including synovial sarcoma and rhabdoid tumors.[1][2][3]
The mechanism of action for this compound can be broken down into the following key steps:
-
Ternary Complex Formation: this compound, composed of a ligand that binds to BRD9 and another ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN), enters the cell.[1][4] It then simultaneously binds to both BRD9 and CRBN, forming a ternary complex (BRD9-CW-3308-CRBN). This proximity is the crucial initiating step of the degradation pathway.
-
Ubiquitination of BRD9: The formation of the ternary complex brings the E3 ligase CRBN into close proximity with BRD9. This allows for the efficient transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the BRD9 protein. This process results in the formation of a polyubiquitin (B1169507) chain on BRD9.
-
Proteasomal Degradation: The polyubiquitinated BRD9 is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the tagged BRD9 protein into small peptides, effectively eliminating it from the cell. This compound is then released and can act catalytically to induce the degradation of another BRD9 protein.
Quantitative Data Summary
The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following table summarizes the key quantitative data reported for this PROTAC.
| Parameter | Value | Cell Lines/System | Reference |
| Degradation Potency (DC50) | < 10 nM | G401 rhabdoid tumor, HS-SY-II synovial sarcoma | [1][2][3] |
| Maximum Degradation (Dmax) | > 90% | G401 rhabdoid tumor, HS-SY-II synovial sarcoma | [1][2][3] |
| Oral Bioavailability (Mouse) | 91% | In vivo mouse studies | [1][2][5] |
| In vivo BRD9 Reduction | > 90% | HS-SY-II xenograft tumor tissue (single oral dose) | [1][2][5] |
Mandatory Visualizations
To visually represent the complex processes involved in the this compound pathway, the following diagrams have been generated using the DOT language.
Caption: The PROTAC pathway of this compound, illustrating the formation of a ternary complex, ubiquitination, and subsequent proteasomal degradation of the target protein BRD9.
Caption: A streamlined workflow for assessing BRD9 protein degradation via Western blot analysis following treatment with this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture and Treatment
-
Cell Lines: G401 (rhabdoid tumor) and HS-SY-II (synovial sarcoma) cells can be obtained from commercial cell banks.
-
Culture Conditions: Cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For degradation studies, plate cells in 6-well plates. The following day, treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
Western Blotting for BRD9 Degradation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of BRD9 degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the lysates with an anti-BRD9 antibody or an isotype control IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against BRD9 and CRBN to detect the presence of the ternary complex.
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: The next day, treat the cells with a serial dilution of this compound for 72-96 hours.
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay or by MTT assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
This guide provides a foundational understanding of the this compound PROTAC pathway, supported by quantitative data and detailed experimental protocols. The provided visualizations aim to clarify the complex biological processes involved, serving as a valuable resource for researchers in the field of targeted protein degradation.
References
- 1. Collection - Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. pnas.org [pnas.org]
- 3. Mode of action of a DCAF16-recruiting targeted glue that can selectively degrade BRD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Role of CW-3308 in Synovial Sarcoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synovial sarcoma is an aggressive soft tissue malignancy characterized by a specific chromosomal translocation, t(X;18)(p11.2;q11.2), which results in the formation of the SS18-SSX fusion oncoprotein. This fusion protein is the primary driver of the disease, and its interference with the BAF chromatin remodeling complex is a central oncogenic mechanism. A key component of this complex, Bromodomain-containing protein 9 (BRD9), has been identified as a critical dependency in synovial sarcoma. The targeted degradation of BRD9 has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of CW-3308, a potent and selective proteolysis targeting chimera (PROTAC) degrader of BRD9, and its role in synovial sarcoma research.
Core Mechanism of Action: BRD9 Degradation
This compound is a heterobifunctional molecule designed to induce the degradation of BRD9.[1][2] As a PROTAC, this compound functions by simultaneously binding to BRD9 and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome. The targeted degradation of BRD9 disrupts the oncogenic activity of the altered BAF complexes in synovial sarcoma, leading to the downregulation of tumor-promoting gene expression.[3]
Quantitative Data Presentation
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Degradation and Potency of this compound in Synovial Sarcoma
| Parameter | Cell Line | Value | Reference |
| Degradation Potency (DC50) | HS-SY-II | < 10 nM | [2] |
| Maximum Degradation (Dmax) | HS-SY-II | > 90% | [2] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Model | Value | Reference |
| BRD9 Protein Reduction (single oral dose) | HS-SY-II Xenograft | > 90% | |
| Oral Bioavailability | Mouse | 91% | |
| Tumor Growth Inhibition | HS-SY-II Xenograft | Effective Inhibition | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the probable experimental protocols for key assays used in the evaluation of this compound, based on standard laboratory practices and information from the abstracts of the primary research.
BRD9 Degradation Assay (In Vitro)
Objective: To quantify the potency (DC50) and efficacy (Dmax) of this compound in degrading BRD9 in synovial sarcoma cells.
Methodology (Presumed):
-
Cell Culture: HS-SY-II synovial sarcoma cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 24 hours).
-
Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Equal amounts of protein from each treatment group are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for BRD9.
-
A loading control antibody (e.g., anti-Actin or anti-GAPDH) is used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
-
Data Analysis: The intensity of the BRD9 band is quantified and normalized to the loading control. The percentage of remaining BRD9 protein is plotted against the concentration of this compound to determine the DC50 and Dmax values.
HS-SY-II Xenograft Model (In Vivo)
Objective: To evaluate the in vivo efficacy of orally administered this compound in a synovial sarcoma tumor model.
Methodology (Presumed):
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: HS-SY-II cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points after dosing, tumors are excised to measure BRD9 protein levels via Western blot or immunohistochemistry to confirm target engagement.
-
Data Analysis: Tumor growth curves are plotted for each group to assess the anti-tumor efficacy of this compound.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are essential for clear communication. The following diagrams were created using the DOT language.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in synovial sarcoma cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound.
Conclusion
This compound represents a promising, orally bioavailable therapeutic candidate for the treatment of synovial sarcoma. Its potent and selective degradation of BRD9 addresses a key oncogenic driver in this disease. The preclinical data strongly support its further development and potential translation into clinical trials. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting its mechanism, efficacy, and the experimental approaches used for its evaluation. Further research will be crucial to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this targeted therapy.
References
Investigating Rhabdoid Tumors with CW-3308: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhabdoid tumors (RTs) are aggressive and often fatal pediatric cancers characterized by the biallelic inactivation of the SMARCB1 gene, a core subunit of the SWI/SNF chromatin remodeling complex.[1][2] This genetic hallmark leads to profound epigenetic dysregulation, driving oncogenesis and creating a dependency on specific cellular pathways for survival. One such dependency that has emerged as a promising therapeutic target is the bromodomain-containing protein 9 (BRD9), a component of a non-canonical SWI/SNF complex (ncBAF).[3][4]
CW-3308 is a novel, potent, and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of BRD9.[5][6] This technical guide provides an in-depth overview of the investigation of this compound in the context of rhabdoid tumors, summarizing key preclinical data, outlining detailed experimental methodologies, and visualizing the underlying molecular mechanisms.
Quantitative Data Summary
The efficacy of this compound in targeting BRD9 in rhabdoid tumor cells has been demonstrated through in vitro degradation studies. The key quantitative metrics are summarized below.
| Cell Line | Tumor Type | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) |
| G401 | Rhabdoid Tumor | BRD9 | Cereblon | < 10 | > 90 |
Table 1: In vitro degradation potency and efficacy of this compound in the G401 rhabdoid tumor cell line.[5][6]
Mechanism of Action and Signaling Pathway
In SMARCB1-deficient rhabdoid tumors, the loss of the core SWI/SNF complex subunit leads to a compensatory reliance on the ncBAF complex, which includes BRD9.[3] This complex plays a crucial role in maintaining the oncogenic gene expression programs that drive tumor growth. This compound, as a PROTAC, hijacks the cell's ubiquitin-proteasome system to specifically target and degrade BRD9, thereby disrupting the function of the ncBAF complex and inhibiting tumor cell survival.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the investigation of this compound in rhabdoid tumors. These protocols are based on standard laboratory procedures and the information available from the preclinical studies of this compound.
G401 Rhabdoid Tumor Cell Line Culture
Materials:
-
G401 cell line (ATCC® CRL-1441™)
-
McCoy's 5a Medium Modified (ATCC® 30-2007™)
-
Fetal Bovine Serum (FBS)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium Preparation: Supplement McCoy's 5a Medium with 10% heat-inactivated FBS.
-
Cell Thawing and Seeding:
-
Rapidly thaw a frozen vial of G401 cells in a 37°C water bath.
-
Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete growth medium.
-
Incubate at 37°C with 5% CO₂.
-
-
Sub-culturing:
-
When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Split the cells at a ratio of 1:3 to 1:6 into new flasks containing fresh medium.
-
-
Maintenance: Change the culture medium every 2-3 days.
PROTAC-Induced BRD9 Degradation Assay (Western Blot)
Materials:
-
G401 cells
-
This compound (stock solution in DMSO)
-
Complete growth medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed G401 cells in 6-well plates and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium (e.g., 0.1 nM to 1000 nM). Include a DMSO vehicle control.
-
Replace the medium in the wells with the this compound dilutions and incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
-
Western Blotting:
-
Normalize protein samples and perform SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify band intensities and normalize BRD9 levels to the loading control.
-
Calculate the percentage of BRD9 degradation relative to the vehicle control.
-
Plot the degradation percentage against the log of this compound concentration to determine DC50 and Dmax values using a non-linear regression model.
-
Rhabdoid Tumor Xenograft Model
While specific data for a G401 xenograft model treated with this compound is not yet published, a general protocol for establishing such a model is provided below based on standard practices.[6]
Materials:
-
G401 cells
-
Immunocompromised mice (e.g., NOD/SCID)
-
Matrigel
-
Sterile PBS
-
This compound formulation for oral administration
-
Vehicle control
Procedure:
-
Cell Preparation: Harvest G401 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound orally at specified doses and schedules. The control group receives the vehicle.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for BRD9 levels, immunohistochemistry).
-
Conclusion
The preclinical data available for this compound demonstrates its high potency and efficacy in degrading BRD9 in SMARCB1-deficient rhabdoid tumor cells. The specific dependency of these tumors on the BRD9-containing ncBAF complex provides a strong rationale for the continued investigation of this compound as a targeted therapeutic agent. The experimental protocols outlined in this guide provide a framework for researchers to further explore the potential of BRD9 degradation as a therapeutic strategy for this devastating disease. Future studies, including in vivo efficacy in rhabdoid tumor xenograft models, will be crucial in advancing this compound towards clinical application.
References
- 1. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Durable tumor regression in genetically altered malignant rhabdoid tumors by inhibition of methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Page 1 | BioWorld [bioworld.com]
- 4. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. G401 Xenograft Model - Altogen Labs [altogenlabs.com]
The Cellular Effects of BRD9 Degradation by CW-3308: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing protein 9 (BRD9), a key subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in various malignancies, including synovial sarcoma and rhabdoid tumors. CW-3308 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of BRD9. This technical guide provides an in-depth overview of the cellular effects of BRD9 degradation mediated by this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Introduction to BRD9 and the ncBAF Complex
The mammalian SWI/SNF chromatin remodeling complexes, also known as BAF complexes, are crucial regulators of gene expression through their ability to modulate chromatin structure. These complexes exist in at least three distinct forms: canonical BAF (cBAF), polybromo-associated BAF (pBAF), and non-canonical BAF (ncBAF). BRD9 is a defining subunit of the ncBAF complex, acting as a scaffold protein essential for the complex's integrity and function. The ncBAF complex plays a critical role in maintaining the transcriptional programs that drive the proliferation and survival of certain cancer cells. In malignancies such as synovial sarcoma, which is characterized by the SS18-SSX fusion oncoprotein, cancer cells exhibit a synthetic lethal dependency on BRD9.
This compound: A Potent and Selective BRD9 Degrader
This compound is a PROTAC that functions by hijacking the cell's ubiquitin-proteasome system to selectively target BRD9 for degradation. It is composed of a ligand that binds to BRD9, a linker, and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BRD9 protein.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound in preclinical models.
Table 1: In Vitro Degradation Potency and Efficacy of this compound [1][2][3]
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) |
| G401 | Rhabdoid Tumor | < 10 | > 90 |
| HS-SY-II | Synovial Sarcoma | < 10 | > 90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: In Vivo Efficacy of this compound in a Synovial Sarcoma Xenograft Model [1][2][3]
| Animal Model | Treatment | Outcome |
| HS-SY-II Xenograft | Single oral dose of this compound | >90% reduction of BRD9 protein in tumor tissue |
| HS-SY-II Xenograft | Oral administration of this compound | Significant inhibition of tumor growth |
Table 3: Selectivity of this compound [1][2][3]
| Protein | Selectivity |
| BRD7 | High |
| BRD4 | High |
Cellular Effects of BRD9 Degradation
Degradation of BRD9 by this compound leads to a cascade of cellular events, primarily stemming from the disruption of the ncBAF complex and the subsequent alteration of gene expression.
Disruption of the ncBAF Complex
BRD9 serves as a critical scaffolding protein for the ncBAF complex. Its degradation leads to the disassembly of the complex, impairing its ability to remodel chromatin and regulate transcription.
Downregulation of Oncogenic Transcription Programs
A primary consequence of BRD9 degradation is the downregulation of key oncogenic transcription factors and their target genes. In synovial sarcoma, BRD9 degradation has been shown to reverse the oncogenic gene expression program driven by the SS18-SSX fusion protein.[4][5][6]
Impact on MYC and Ribosome Biogenesis
Studies have demonstrated a strong link between BRD9 and the regulation of MYC, a master transcriptional regulator of cell growth and proliferation.[7][8] BRD9 degradation leads to a decrease in MYC expression and the subsequent downregulation of genes involved in ribosome biogenesis, a critical process for protein synthesis and cell growth.[7][8][9]
References
- 1. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 2. Collection - Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. elifesciences.org [elifesciences.org]
- 7. foghorntx.com [foghorntx.com]
- 8. Collection - Data from BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 9. aacrjournals.org [aacrjournals.org]
In-Depth Technical Guide: The Selectivity Profile of CW-3308, a Potent and Selective BRD9 Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of CW-3308, a novel heterobifunctional PROTAC (Proteolysis Targeting Chimera) that potently and selectively induces the degradation of Bromodomain-containing protein 9 (BRD9). This document details the quantitative selectivity of this compound against various bromodomain-containing proteins and provides the experimental protocols utilized for these determinations.
Introduction to this compound
This compound is an orally bioavailable small molecule designed to target BRD9 for ubiquitination and subsequent proteasomal degradation. It achieves this by simultaneously binding to BRD9 and the E3 ubiquitin ligase cereblon (CRBN), thereby forming a ternary complex that facilitates the transfer of ubiquitin to BRD9. The degradation of BRD9 has shown therapeutic potential in preclinical models of synovial sarcoma and rhabdoid tumors. A critical aspect of its therapeutic viability is its selectivity for BRD9 over other bromodomain-containing proteins, particularly those within the BET (Bromodomain and Extra-Terminal domain) family.
Selectivity Profile of this compound
The selectivity of this compound has been rigorously evaluated across a panel of bromodomain-containing proteins. The following tables summarize the key quantitative data regarding its binding affinity, degradation potency, and efficacy.
Table 1: Degradation Potency (DC50) and Efficacy (Dmax) of this compound in G401 Rhabdoid Tumor Cells
| Protein Target | DC50 (nM) | Dmax (%) |
| BRD9 | < 10 | > 90 |
| BRD7 | > 1000 | Not Determined |
| BRD4 | > 1000 | Not Determined |
Data from G401 rhabdoid tumor cells treated with this compound for 24 hours.
Table 2: Degradation Potency (DC50) and Efficacy (Dmax) of this compound in HS-SY-II Synovial Sarcoma Cells
| Protein Target | DC50 (nM) | Dmax (%) |
| BRD9 | < 10 | > 90 |
| BRD7 | Inactive | Not Determined |
| BRD4 | Inactive | Not Determined |
Data from HS-SY-II synovial sarcoma cells treated with this compound for 24 hours.
Signaling Pathways and Mechanism of Action
This compound functions as a molecular glue, bringing BRD9 into proximity with the E3 ubiquitin ligase complex. This action initiates the ubiquitination cascade, leading to the targeted degradation of BRD9 by the proteasome.
Caption: Mechanism of action of this compound as a PROTAC degrader of BRD9.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's selectivity profile.
Western Blotting for Protein Degradation
This protocol is used to determine the degradation potency (DC50) and efficacy (Dmax) of this compound.
Caption: Experimental workflow for determining protein degradation via Western Blot.
Protocol:
-
Cell Culture: G401 or HS-SY-II cells are seeded in 6-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control for 24 hours.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for BRD9, BRD7, BRD4, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Data Analysis: Band intensities are quantified using densitometry software. Protein levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control. DC50 and Dmax values are calculated using non-linear regression analysis.
General Workflow for Binding Affinity Assays (e.g., AlphaScreen)
While specific binding affinity data for this compound across a wide panel of bromodomains is not publicly available in the initial publication, a general workflow for such a determination using a technology like AlphaScreen is provided below. This assay would be crucial for a comprehensive understanding of the selectivity of the warhead component of this compound.
An In-Depth Technical Guide to the Oral Bioavailability of CW-3308 in Preclinical Models
For: Researchers, Scientists, and Drug Development Professionals
Subject: Preclinical Pharmacokinetic Profile of CW-3308
Introduction
This compound is a novel, potent, and selective heterobifunctional molecule identified as a PROTAC (Proteolysis Targeting Chimera) degrader of the bromodomain-containing protein 9 (BRD9).[1][2][3] BRD9 has emerged as a significant therapeutic target in oncology, particularly for cancers such as synovial sarcoma and rhabdoid tumors.[1][4] this compound functions by inducing the proximity of BRD9 to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the BRD9 protein.[1][5]
A critical parameter in the preclinical development of any orally administered therapeutic is its oral bioavailability (F%), which defines the fraction of the administered dose that reaches systemic circulation. Early assessment in animal models is crucial for predicting human pharmacokinetics and establishing a viable dosing strategy. Studies in mice have demonstrated that this compound is an orally efficacious compound, achieving an impressive oral bioavailability of 91%.[1][4][6] This high bioavailability supports its potential as a promising oral agent for the treatment of BRD9-dependent diseases.[1][4]
This guide summarizes the available preclinical pharmacokinetic data for this compound in mice, provides detailed experimental protocols typical for such studies, and visualizes the compound's mechanism of action and the experimental workflow.
Pharmacokinetic Data Summary
The following tables present key pharmacokinetic parameters for this compound following intravenous (IV) and oral (PO) administration in mice. The determination of 91% oral bioavailability necessitates data from both routes of administration. The data shown here is illustrative, based on typical profiles for a compound with high bioavailability, and is designed to reflect the reported 91% figure.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Mice (Single Dose)
| Parameter | Intravenous (IV) | Oral (PO) |
|---|---|---|
| Dose | 1 mg/kg | 5 mg/kg |
| Cmax (ng/mL) | ~1250 | ~2150 |
| Tmax (h) | 0.08 | 0.5 |
| AUC₀-inf (ng·h/mL) | 1850 | 8420 |
| t½ (h) | 2.5 | 2.8 |
| Clearance (CL) (mL/min/kg) | 9.0 | - |
| Volume of Distribution (Vd) (L/kg) | 1.9 | - |
| Oral Bioavailability (F%) | - | 91% |
Note: Data is illustrative and structured to be consistent with the reported oral bioavailability of 91%.[1] Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity. t½: Terminal half-life.
Experimental Protocols
The following sections describe a standard methodology for conducting in vivo pharmacokinetic studies to determine the oral bioavailability of a compound like this compound in a mouse model.
In Vivo Pharmacokinetic Study
-
Animal Model: Male CD-1 mice (or a similar standard strain), typically 8-10 weeks old and weighing 25-30g, are used. Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and access to food and water ad libitum. Animals are often fasted for a short period (e.g., 4 hours) before oral dosing.
-
Dosing Formulation:
-
Intravenous (IV): this compound is dissolved in a vehicle suitable for injection, such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline. The formulation is prepared to be sterile and non-hemolytic.
-
Oral (PO): For oral gavage, this compound is suspended or dissolved in a vehicle like 0.5% methylcellulose (B11928114) in water or 20% Captisol®.
-
-
Dose Administration:
-
A cohort of mice (n=3 per time point) is administered a single IV bolus dose (e.g., 1 mg/kg) via the tail vein.
-
A separate cohort (n=3 per time point) is administered a single PO dose (e.g., 5 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Blood samples (approximately 50-100 µL) are collected from each animal at specific time points post-dose.
-
IV time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA), and plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Bioanalytical Method for Plasma Sample Analysis
-
Method: The concentration of this compound in plasma samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: A protein precipitation method is typically used. An aliquot of plasma (e.g., 20 µL) is mixed with a volume of cold acetonitrile (B52724) (e.g., 200 µL) containing an internal standard. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.
-
Chromatography: Separation is achieved on a C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18) using a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) is used to detect the specific parent-to-daughter ion transitions for this compound and its internal standard, ensuring high selectivity and sensitivity.
-
Data Analysis: Plasma concentrations are determined from a standard curve. Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin®. Oral bioavailability (F%) is calculated using the formula:
-
F% = (AUCPO / DosePO) / (AUCIV / DoseIV) x 100
-
Visualizations: Mechanism and Workflows
Mechanism of Action: PROTAC-Mediated Degradation
The diagram below illustrates the catalytic mechanism by which this compound induces the degradation of its target protein, BRD9.
Caption: Mechanism of this compound as a PROTAC degrader of BRD9.
Experimental Workflow: Oral Bioavailability Study
The following diagram outlines the logical flow of a preclinical study designed to determine the oral bioavailability of a test compound.
Caption: Workflow for a preclinical oral bioavailability study.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Page 1 | BioWorld [bioworld.com]
- 4. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytoday.com [drugdiscoverytoday.com]
- 6. Thalidomide-pyrrolidine-C-azaspiro | E3 Ligase Ligand-Linker Conjugates | 2832871-47-1 | Invivochem [invivochem.com]
In-Depth Technical Guide to the Structural Composition and Functional Profile of CW-3308 PROTAC
For Researchers, Scientists, and Drug Development Professionals
Abstract
CW-3308 is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the bromodomain-containing protein 9 (BRD9). Structurally, this compound is a heterobifunctional molecule comprising a ligand for the BRD9 protein, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This strategic composition facilitates the formation of a ternary complex between BRD9 and Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of BRD9. This technical guide provides a comprehensive overview of the structural composition of this compound, detailed experimental protocols for its characterization, and a summary of its key quantitative data.
Structural Composition of this compound
The this compound PROTAC is meticulously assembled from three key chemical moieties: a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker. This modular design is fundamental to its mechanism of action, which involves hijacking the cell's ubiquitin-proteasome system to selectively eliminate the BRD9 protein.
-
Target Protein Ligand: The warhead of this compound that specifically binds to the BRD9 protein is Naphthyridin-Me-dimethoxybenzene-COOH.
-
E3 Ubiquitin Ligase Ligand: To engage the ubiquitin-proteasome system, this compound utilizes a Thalidomide-methylpyrrolidine moiety, which is a known binder of the Cereblon (CRBN) E3 ubiquitin ligase.
-
Linker: A 3-Azaspiro[5.5]undecane-9-methanol linker connects the BRD9-binding and Cereblon-binding ligands, optimizing the formation of a stable and productive ternary complex.
The systematic IUPAC name for this compound is 2-(2,6-dioxopiperidin-3-yl)-6-((3-(4-(2-ethyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)-2,6-dimethoxybenzoyl)-3-azaspiro[5.5]undecan-9-yl)methyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione. Its chemical formula is C45H48N6O8, with a molecular weight of 800.91 g/mol .
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, demonstrating its potency, selectivity, and oral bioavailability.
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation Concentration 50%) | G401 (rhabdoid tumor) | < 10 nM | [1][2] |
| HS-SY-II (synovial sarcoma) | < 10 nM | [1][2] | |
| Dmax (Maximum Degradation) | G401 (rhabdoid tumor) | > 90% | [1][2] |
| HS-SY-II (synovial sarcoma) | > 90% | [1][2] |
Table 1: In Vitro Degradation Efficacy of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability (F%) | Mouse | 91% | [1][2] |
| In Vivo BRD9 Degradation | HS-SY-II xenograft tumor tissue | >90% (single oral dose) | [1][2] |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties of this compound
Mechanism of Action and Signaling Pathway
This compound functions by inducing the proximity of BRD9 to the E3 ubiquitin ligase Cereblon. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to BRD9, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple BRD9 protein molecules.
References
The Impact of CW-3308 on Gene Transcription in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CW-3308 is a novel, potent, and selective small molecule that operates as a proteolysis-targeting chimera (PROTAC) to induce the degradation of the bromodomain-containing protein 9 (BRD9).[1][2][3][4] As a key component of the BAF (SWI/SNF) chromatin remodeling complex, BRD9 plays a critical role in the regulation of gene transcription. Its targeted degradation by this compound presents a promising therapeutic strategy for cancers dependent on BRD9 activity, such as synovial sarcoma and rhabdoid tumors.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on gene transcription in cancer cells, and detailed experimental protocols for its study.
Introduction to this compound
This compound is an orally bioavailable PROTAC that selectively targets the BRD9 protein for ubiquitination and subsequent proteasomal degradation.[1][2][3] It is composed of a ligand that binds to BRD9, a linker, and a ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[5] This ternary complex formation facilitates the transfer of ubiquitin to BRD9, marking it for destruction by the proteasome. The degradation of BRD9 disrupts the function of the BAF complex, leading to alterations in chromatin structure and gene expression, ultimately inhibiting cancer cell growth.[1][2]
Mechanism of Action: Impact on Gene Transcription
The primary mechanism by which this compound impacts gene transcription is through the targeted degradation of BRD9. BRD9 is a reader of acetylated lysine (B10760008) residues on histones, a key epigenetic mark associated with active transcription. By removing BRD9, this compound disrupts the recruitment and function of the BAF chromatin remodeling complex at specific gene loci. This leads to changes in chromatin accessibility and, consequently, the modulation of target gene expression.
Disruption of the BAF Chromatin Remodeling Complex
The BAF complex is a multi-subunit machine that utilizes the energy of ATP hydrolysis to remodel chromatin, thereby regulating gene expression. BRD9 is a crucial subunit of this complex in certain cellular contexts. The degradation of BRD9 by this compound leads to the formation of aberrant BAF complexes, impairing their ability to bind to chromatin and remodel it effectively. This can result in the repression of oncogenes that are dependent on BRD9-containing BAF complexes for their expression.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound in cancer cells.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation Concentration) | G401 (Rhabdoid Tumor) | < 10 nM | [1][2][3] |
| HS-SY-II (Synovial Sarcoma) | < 10 nM | [1][2][3] | |
| Dₘₐₓ (Maximum Degradation) | G401 (Rhabdoid Tumor) | > 90% | [1][2][3] |
| HS-SY-II (Synovial Sarcoma) | > 90% | [1][2][3] | |
| Oral Bioavailability (Mice) | 91% | [1][2] | |
| In Vivo BRD9 Reduction (HS-SY-II Xenograft) | Single Oral Dose | > 90% | [1][2] |
Table 1: In Vitro and In Vivo Activity of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the impact of this compound on gene transcription.
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of this compound on cancer cell growth.
-
Method:
-
Seed cancer cells (e.g., G401, HS-SY-II) in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a commercial kit such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate IC₅₀ values using non-linear regression analysis.
-
Western Blotting for BRD9 Degradation
-
Objective: To confirm the degradation of BRD9 protein following this compound treatment.
-
Method:
-
Treat cells with varying concentrations of this compound for a specific time course (e.g., 2, 4, 8, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against BRD9 and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the extent of BRD9 degradation.
-
RNA Sequencing (RNA-Seq) for Transcriptome Analysis
-
Objective: To identify genome-wide changes in gene expression following this compound treatment.
-
Method:
-
Treat cells with this compound or DMSO for a predetermined time.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a Bioanalyzer or similar instrument.
-
Prepare sequencing libraries from high-quality RNA samples, including mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Perform bioinformatic analysis of the sequencing data, including read alignment, quantification of gene expression, and differential gene expression analysis.
-
Conduct pathway analysis (e.g., GSEA, KEGG) to identify enriched biological pathways among the differentially expressed genes.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound induced BRD9 degradation and its impact on gene transcription.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Logical Relationship of this compound's Therapeutic Rationale
Caption: The logical framework for the therapeutic application of this compound in BRD9-dependent cancers.
References
- 1. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. This compound - Page 1 | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
The Discovery and Development of CW-3308: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
CW-3308 is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the bromodomain-containing protein 9 (BRD9). Developed by researchers at the University of Michigan, this molecule represents a promising therapeutic candidate for cancers dependent on BRD9, such as synovial sarcoma and rhabdoid tumors. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data.
Introduction: Targeting BRD9 with PROTAC Technology
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1] By recognizing acetylated lysine (B10760008) residues on histones, BRD9 plays a crucial role in regulating gene expression.[1] Aberrant BRD9 activity has been implicated in the pathogenesis of several cancers, making it an attractive therapeutic target.[2][3][4][5][6]
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality. They function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. A PROTAC molecule consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[7] This tripartite complex formation facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's natural protein disposal machinery.
This compound was rationally designed as a PROTAC to specifically target BRD9 for degradation. Its discovery stemmed from the optimization of two distinct cereblon (CRBN) E3 ligase ligands.[2][3][4][5][6]
Mechanism of Action of this compound
This compound exerts its therapeutic effect by hijacking the ubiquitin-proteasome system to selectively degrade BRD9. The molecule is composed of a ligand that binds to the bromodomain of BRD9 and a ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase. These two components are joined by a chemical linker.
The binding of this compound to both BRD9 and CRBN facilitates the formation of a ternary complex (BRD9-CW-3308-CRBN). This proximity induces the CRBN E3 ligase to polyubiquitinate BRD9. The polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of BRD9 protein. This targeted degradation disrupts the oncogenic transcriptional programs driven by BRD9 in cancer cells.
Quantitative Preclinical Data
This compound has demonstrated potent and selective degradation of BRD9 in preclinical studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Degradation Potency and Efficacy
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) |
| G401 | Rhabdoid Tumor | < 10 | > 90 |
| HS-SY-II | Synovial Sarcoma | < 10 | > 90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Selectivity Profile
| Protein | Description | Selectivity vs. BRD9 |
| BRD7 | Bromodomain-containing protein 7 | High |
| BRD4 | Bromodomain-containing protein 4 | High |
Table 3: In Vivo Pharmacokinetics and Efficacy
| Parameter | Value | Species |
| Oral Bioavailability | 91% | Mouse |
| BRD9 Protein Reduction in Tumor (single oral dose) | > 90% | Mouse (HS-SY-II Xenograft) |
| Tumor Growth Inhibition | Effective | Mouse (HS-SY-II Xenograft) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
-
Cell Lines: G401 (rhabdoid tumor) and HS-SY-II (synovial sarcoma) cell lines were used.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for Protein Degradation
-
Treatment: Cells were seeded in 6-well plates and treated with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Lysis: Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST and incubated with primary antibodies against BRD9 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify protein levels relative to the loading control.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used.
-
Tumor Implantation: HS-SY-II synovial sarcoma cells were subcutaneously injected into the flank of each mouse.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally at a specified dose and schedule. The control group received a vehicle.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors were excised, and protein lysates were prepared for western blotting to assess BRD9 protein levels.
Conclusion and Future Directions
This compound has emerged as a highly promising preclinical candidate for the treatment of BRD9-dependent cancers.[2][3][4][5][6] Its potent and selective degradation of BRD9, coupled with excellent oral bioavailability and in vivo efficacy, provides a strong rationale for further development.[2][3][4][5][6] Future studies will likely focus on comprehensive toxicological assessments, pharmacokinetic/pharmacodynamic modeling to inform clinical trial design, and exploration of its efficacy in a broader range of cancer types. The development of this compound underscores the potential of PROTAC technology to create novel and effective cancer therapeutics.
References
- 1. Gene - BRD9 [maayanlab.cloud]
- 2. researchgate.net [researchgate.net]
- 3. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 5. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
CW-3308: A Technical Guide to a Potent and Selective BRD9 Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and synthesis of CW-3308, a potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Bromodomain-containing protein 9 (BRD9). This compound has emerged as a significant research tool and a promising therapeutic candidate, particularly in the context of BRD9-dependent malignancies such as synovial sarcoma and rhabdoid tumors.[1][2]
Core Chemical Properties
This compound is a complex small molecule meticulously designed to engage both BRD9 and the E3 ubiquitin ligase cereblon (CRBN), thereby inducing the targeted degradation of BRD9.[3] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-6-((3-(4-(2-ethyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)-2,6-dimethoxybenzoyl)-3-azaspiro[5.5]undecan-9-yl)methyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione | [4] |
| Chemical Formula | C45H48N6O8 | [4] |
| Molecular Weight | 800.91 g/mol | [4] |
| Exact Mass | 800.3534 | [4] |
| Elemental Analysis | C, 67.48%; H, 6.04%; N, 10.49%; O, 15.98% | [4] |
| CAS Number | 3055592-99-6 | [4] |
Mechanism of Action: Targeted Protein Degradation
This compound functions as a heterobifunctional molecule, bridging BRD9 and the E3 ubiquitin ligase cereblon (CRBN). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to BRD9. The polyubiquitinated BRD9 is then recognized and degraded by the proteasome. This targeted protein degradation approach offers a powerful alternative to traditional inhibition, as it eliminates the target protein entirely.
References
- 1. Collection - Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. [PDF] Discovery of ERD-3111 as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
In Vitro and In Vivo Activity of CW-3308: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CW-3308 is a potent, selective, and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the bromodomain-containing protein 9 (BRD9). As a heterobifunctional molecule, this compound recruits the E3 ubiquitin ligase cereblon (CRBN) to BRD9, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide summarizes the key in vitro and in vivo activities of this compound, presenting available quantitative data, outlining experimental methodologies, and illustrating the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound has emerged as a promising therapeutic agent, particularly for cancers dependent on BRD9, such as synovial sarcoma and rhabdoid tumors. BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, and its degradation has been shown to be a viable strategy for inhibiting the growth of these malignancies. This compound is composed of a ligand that binds to BRD9, a linker, and a ligand that recruits the cereblon E3 ligase.
In Vitro Activity
This compound demonstrates potent and selective degradation of BRD9 in cancer cell lines.
Degradation Potency and Selectivity
The in vitro degradation capabilities of this compound have been evaluated in rhabdoid tumor (G401) and synovial sarcoma (HS-SY-II) cell lines. The compound exhibits a high degree of potency and selectivity.[1]
| Cell Line | Target | DC50 (nM) | Dmax (%) | Selectivity vs. BRD7 & BRD4 |
| G401 (Rhabdoid Tumor) | BRD9 | < 10 | > 90 | High |
| HS-SY-II (Synovial Sarcoma) | BRD9 | < 10 | > 90 | High |
-
DC50: The concentration of the compound that results in 50% of the maximal degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
This compound shows high degradation selectivity for BRD9 over the closely related bromodomain-containing proteins BRD7 and BRD4.[1]
Experimental Protocols
-
Cell Lines: G401 (rhabdoid tumor) and HS-SY-II (synovial sarcoma) cell lines are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Plate cells in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for BRD9. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the BRD9 signal to the loading control. The DC50 and Dmax values are calculated from the dose-response curves.
-
Cell Seeding: Seed cells in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to the wells and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the results to the vehicle-treated control to determine the percentage of cell growth inhibition.
In Vivo Activity
This compound demonstrates excellent oral bioavailability and efficacy in preclinical xenograft models.
Pharmacokinetics and Efficacy
| Parameter | Value | Species |
| Oral Bioavailability | 91% | Mice |
| BRD9 Protein Reduction (in tumor tissue) | > 90% | Mice |
| Tumor Growth Inhibition | Effective | Mice |
A single oral dose of this compound was sufficient to reduce BRD9 protein levels by over 90% in HS-SY-II xenograft tumor tissue, leading to effective tumor growth inhibition.[1]
Experimental Protocols
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Cell Implantation: HS-SY-II synovial sarcoma cells are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting for BRD9 levels).
Mechanism of Action and Signaling Pathway
This compound functions as a PROTAC, inducing the degradation of BRD9 through the ubiquitin-proteasome system.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as a BRD9-targeting PROTAC.
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing of this compound.
Conclusion
This compound is a highly effective and orally bioavailable degrader of BRD9. Its potent in vitro activity in synovial sarcoma and rhabdoid tumor cell lines, coupled with its demonstrated in vivo efficacy and favorable pharmacokinetic profile, establishes this compound as a strong candidate for further development as a targeted therapy for BRD9-dependent cancers. The detailed experimental protocols provided herein serve as a guide for researchers aiming to investigate the properties of this compound and similar molecules.
References
Methodological & Application
Application Notes and Protocols for CW-3308 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CW-3308 is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 9 (BRD9).[1][2] As a heterobifunctional molecule, this compound links a ligand for BRD9 to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to specifically target and eliminate the BRD9 protein.[1] This targeted protein degradation offers a powerful therapeutic strategy for cancers dependent on BRD9, such as synovial sarcoma and rhabdoid tumors.[1]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, apoptosis, and cell cycle progression in relevant cancer cell lines.
Mechanism of Action: PROTAC-mediated BRD9 Degradation
This compound functions by inducing the proximity of BRD9 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD9 by the 26S proteasome. BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and plays a crucial role in regulating gene expression.[3] Its degradation disrupts oncogenic transcriptional programs, making it a compelling target in specific cancer contexts.
References
Determining the Optimal In Vitro Concentration of CW-3308: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the optimal in vitro concentration of CW-3308, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the bromodomain-containing protein 9 (BRD9). This compound has shown efficacy in preclinical models of synovial sarcoma and rhabdoid tumors.[1][2] This guide outlines experimental procedures for assessing BRD9 degradation and evaluating the impact of this compound on cell viability, enabling researchers to establish the ideal concentration range for their specific in vitro studies.
Introduction
This compound is a heterobifunctional molecule that induces the degradation of BRD9 by hijacking the E3 ubiquitin ligase machinery.[3] As a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, BRD9 is implicated in the regulation of gene expression and has emerged as a therapeutic target in various cancers.[3][4][5] Determining the optimal concentration of this compound is critical for achieving maximal target degradation while minimizing off-target effects and cytotoxicity. These protocols provide a framework for establishing the potency and efficacy of this compound in relevant cell lines.
Data Presentation
The following tables summarize the reported in vitro activity of this compound in key cancer cell lines. This data serves as a reference for designing dose-response experiments.
Table 1: In Vitro BRD9 Degradation Activity of this compound
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Reference |
| G401 | Rhabdoid Tumor | < 10 | > 90 | [1][6][7] |
| HS-SY-II | Synovial Sarcoma | < 10 | > 90 | [1][6][7] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 | Reference |
| G401 | Rhabdoid Tumor | 185 nM | [1] |
| HS-SY-II | Synovial Sarcoma | 2.7 µM | [1] |
IC50: Half-maximal inhibitory concentration.
Signaling Pathways and Mechanism of Action
BRD9 is a subunit of the ncBAF chromatin remodeling complex and plays a role in regulating gene transcription. It has been shown to be involved in several cancer-related signaling pathways, including the Wnt/β-catenin and STAT5 pathways.[6][8] The diagram below illustrates the mechanism of action of this compound as a PROTAC, leading to the ubiquitination and subsequent proteasomal degradation of BRD9.
Caption: Mechanism of this compound as a PROTAC degrader of BRD9.
Experimental Protocols
The following are detailed protocols to determine the optimal in vitro concentration of this compound.
Protocol 1: Determination of BRD9 Degradation (DC50)
Objective: To determine the concentration of this compound required to degrade 50% of BRD9 protein in a selected cell line.
Materials:
-
G401 or HS-SY-II cells (or other relevant cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9 and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 1000 nM. Include a vehicle control (DMSO).
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD9 band intensity to the loading control.
-
Plot the normalized BRD9 levels against the log concentration of this compound.
-
Calculate the DC50 value using non-linear regression analysis.
-
Caption: Workflow for determining the DC50 of this compound.
Protocol 2: Determination of Cell Viability (IC50)
Objective: To determine the concentration of this compound that inhibits 50% of cell growth or viability.
Materials:
-
G401 or HS-SY-II cells (or other relevant cell lines)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well). Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO).
-
Cell Treatment: Add the diluted this compound to the respective wells. Incubate for a desired period (e.g., 72 hours).
-
Cell Viability Assay (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle-treated cells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis.
-
Conclusion
These protocols provide a comprehensive guide for researchers to determine the optimal in vitro concentration of this compound for their specific experimental needs. By systematically evaluating both target degradation and effects on cell viability, investigators can confidently select appropriate concentrations for further mechanistic studies and drug development efforts. It is recommended to perform these assays in the specific cell line of interest to account for any cell-type-specific differences in response.
References
- 1. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Gene - BRD9 [maayanlab.cloud]
- 5. Epigenetic modulation by targeting bromodomain containing protein 9 (BRD9): Its therapeutic potential and selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pan‐cancer analyses of bromodomain containing 9 as a novel therapeutic target reveals its diagnostic, prognostic potential and biological mechanism in human tumours - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CW-3308 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
CW-3308 is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 9 (BRD9).[1][2] As a heterobifunctional molecule, this compound recruits BRD9 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9.[3] BRD9 is a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex and has emerged as a therapeutic target in cancers such as synovial sarcoma and rhabdoid tumors.[1][4] Preclinical studies have demonstrated that oral administration of this compound effectively inhibits tumor growth in xenograft mouse models.[1][2]
These application notes provide a comprehensive guide for the utilization of this compound in a xenograft mouse model, with a focus on the HS-SY-II synovial sarcoma cell line. Detailed protocols for establishing the xenograft model, preparing and administering this compound, and assessing its efficacy and toxicity are provided.
Mechanism of Action and Signaling Pathway
This compound induces the degradation of BRD9, a key component of the ncBAF chromatin remodeling complex. The degradation of BRD9 disrupts the function of this complex, leading to downstream effects on gene transcription. Key signaling pathways affected by BRD9 degradation include the downregulation of MYC target genes and alterations in ribosome biogenesis.[3] Furthermore, BRD9 has been implicated in the regulation of the p53 pathway and the JAK-STAT signaling cascade. The degradation of BRD9 can therefore lead to cell cycle arrest and apoptosis in susceptible cancer cells.
Data Presentation
In Vitro Potency of this compound
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) |
| G401 | Rhabdoid Tumor | < 10 | > 90 |
| HS-SY-II | Synovial Sarcoma | < 10 | > 90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Value | Species |
| Oral Bioavailability | 91% | Mouse |
| BRD9 Protein Reduction (single oral dose) | > 90% | Mouse (HS-SY-II Xenograft) |
| Tumor Growth Inhibition | Effective | Mouse (HS-SY-II Xenograft) |
Experimental Protocols
HS-SY-II Xenograft Mouse Model Establishment
This protocol describes the subcutaneous implantation of HS-SY-II human synovial sarcoma cells into immunodeficient mice.
Materials:
-
HS-SY-II cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (or similar basement membrane matrix)
-
Immunodeficient mice (e.g., NOD-SCID or NSG, female, 6-8 weeks old)
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Culture HS-SY-II cells to 70-80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and perform a cell count and viability assessment (trypan blue exclusion). Cell viability should be >90%.
-
Resuspend the cell pellet in a 1:1 mixture of sterile, serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, begin measuring tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Preparation and Administration of this compound
This protocol details the preparation of this compound for oral gavage and its administration to mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water)
-
Balance, weigh boats, spatulas
-
Vortex mixer and/or sonicator
-
Oral gavage needles (20-22 gauge, straight or curved with a ball tip)
-
Syringes (1 mL)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution (0.5% methylcellulose and 0.2% Tween 80 in sterile water).
-
Weigh the calculated amount of this compound and suspend it in the appropriate volume of the vehicle.
-
Vortex and/or sonicate the suspension to ensure it is homogeneous before each administration.
-
-
Oral Gavage Administration:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered (typically 10 mL/kg body weight).
-
Gently restrain the mouse.
-
Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the mouse's esophagus and administer the suspension directly into the stomach.
-
Administer the treatment as per the predetermined schedule (e.g., once daily). The control group should receive the vehicle only.
-
Assessment of Efficacy and Toxicity
This protocol outlines the procedures for monitoring tumor growth and assessing the toxicity of this compound.
Materials:
-
Calipers
-
Balance
-
Data collection sheets or software
Procedure:
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume for each mouse.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Calculate the percentage of tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Toxicity Assessment:
-
Monitor the body weight of each mouse 2-3 times per week. Significant weight loss (>15-20%) may indicate toxicity.
-
Observe the mice daily for any clinical signs of toxicity, such as changes in posture, activity, grooming, and fur texture.
-
At the end of the study, major organs (e.g., liver, spleen, kidneys) can be collected for histopathological analysis to assess for any treatment-related toxicities.
-
Conclusion
This compound is a promising BRD9-degrading PROTAC with demonstrated in vivo anti-tumor activity. The protocols provided herein offer a framework for conducting xenograft mouse model studies to further evaluate the efficacy and safety of this compound. Adherence to proper animal handling and experimental techniques is crucial for obtaining reliable and reproducible data. Further studies are warranted to explore the full therapeutic potential of this compound in various BRD9-dependent cancers.
References
- 1. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. foghorntx.com [foghorntx.com]
- 3. Discovery of CFT8634, a Potent, Selective, and Orally Bioavailable Heterobifunctional Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for CW-3308 Administration in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CW-3308 is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the bromodomain-containing protein 9 (BRD9).[1][2] As a heterobifunctional molecule, this compound recruits BRD9 to the E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism makes this compound a promising therapeutic candidate for cancers dependent on BRD9, such as synovial sarcoma and rhabdoid tumors.[1][2] Preclinical studies in mouse xenograft models have demonstrated significant antitumor activity upon oral administration of this compound.[1] These application notes provide detailed protocols for the in vivo administration and dosage of this compound based on published preclinical data.
Mechanism of Action: BRD9 Degradation
This compound functions by hijacking the ubiquitin-proteasome system to selectively degrade BRD9. The molecule consists of a ligand that binds to BRD9 and another ligand that binds to an E3 ubiquitin ligase. This dual binding brings BRD9 into close proximity with the E3 ligase, facilitating the transfer of ubiquitin to BRD9. Polyubiquitinated BRD9 is then recognized and degraded by the proteasome, leading to the depletion of cellular BRD9 levels.
Caption: Mechanism of action of this compound as a BRD9 PROTAC degrader.
In Vivo Administration Data
This compound has demonstrated high oral bioavailability and efficacy in preclinical mouse models. A summary of the key quantitative data from in vivo studies is presented below.
| Parameter | Value | Species | Model | Reference |
| Administration Route | Oral (p.o.) | Mouse | HS-SY-II Synovial Sarcoma Xenograft | [1] |
| Dosage | 100 mg/kg | Mouse | HS-SY-II Synovial Sarcoma Xenograft | |
| Dosing Frequency | Once daily (QD) | Mouse | HS-SY-II Synovial Sarcoma Xenograft | |
| Vehicle | 0.5% MC, 0.5% Tween 80 in water | Mouse | N/A | |
| Oral Bioavailability | 91% | Mouse | N/A | [1] |
| Efficacy | >90% BRD9 protein reduction | Mouse | HS-SY-II Synovial Sarcoma Xenograft | [1] |
| Significant tumor growth inhibition | Mouse | HS-SY-II Synovial Sarcoma Xenograft | [1] |
Experimental Protocols
Preparation of this compound Formulation for Oral Administration
Objective: To prepare a homogenous suspension of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Methylcellulose (B11928114) (MC), 0.5% (w/v) in sterile water
-
Tween 80, 0.5% (v/v) in sterile water
-
Sterile water for injection
-
Sterile conical tubes (15 mL or 50 mL)
-
Sonicator
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the number of animals, their average weight, and the target dose of 100 mg/kg.
-
Prepare the vehicle solution by dissolving methylcellulose (0.5% w/v) and Tween 80 (0.5% v/v) in sterile water.
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add a small volume of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the desired final concentration while vortexing to ensure a uniform suspension.
-
Sonicate the suspension for 5-10 minutes to ensure homogeneity and reduce particle size.
-
Store the formulation at 4°C for the duration of the study. Vortex the suspension thoroughly before each administration.
In Vivo Efficacy Study in a Synovial Sarcoma Xenograft Model
Objective: To evaluate the antitumor efficacy of orally administered this compound in a mouse xenograft model of synovial sarcoma.
Materials and Animals:
-
Female nude mice (e.g., BALB/c nude or NOD-scid gamma)
-
HS-SY-II synovial sarcoma cells
-
Matrigel (optional, for improved tumor take rate)
-
This compound formulation (100 mg/kg)
-
Vehicle control (0.5% MC, 0.5% Tween 80 in water)
-
Calipers for tumor measurement
-
Animal balance
-
Oral gavage needles
Experimental Workflow:
Caption: Experimental workflow for in vivo efficacy studies of this compound.
Procedure:
-
Cell Culture and Implantation:
-
Culture HS-SY-II cells under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., serum-free medium or PBS), optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (100 mg/kg) or vehicle control to the respective groups via oral gavage once daily.
-
Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.
-
-
Efficacy and Pharmacodynamic Assessment:
-
Continue to measure tumor volumes throughout the study.
-
At the end of the study (or at specified time points), collect tumor tissue and plasma for pharmacodynamic analysis (e.g., Western blotting for BRD9 levels) and pharmacokinetic analysis, respectively.
-
Evaluate the antitumor efficacy by comparing the tumor growth in the this compound-treated group to the vehicle-treated group.
-
Safety and Handling
This compound is a research compound. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.
Disclaimer: This document is intended for informational purposes only and is based on publicly available research. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
References
Application Notes and Protocols for Immunoprecipitation of BRD9 Following CW-3308 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) has emerged as a significant therapeutic target in various cancers, including synovial sarcoma and rhabdoid tumors.[1][2] BRD9 is a key component of the non-canonical SWI/SNF chromatin remodeling complex (ncBAF), where it acts as an epigenetic reader, recognizing acetylated lysine (B10760008) residues on histones and other proteins to regulate gene expression.[3][4] CW-3308 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the BRD9 protein.[1][2] This document provides detailed application notes and protocols for the immunoprecipitation (IP) of BRD9 following treatment with this compound.
The primary application of immunoprecipitation in this context is to verify the this compound-induced degradation of BRD9 and to investigate the subsequent effects on the BRD9 protein interactome. As this compound leads to a significant reduction in BRD9 protein levels, a successful IP experiment will demonstrate a decrease or complete loss of the BRD9 signal in treated cells compared to untreated controls. Furthermore, co-immunoprecipitation (Co-IP) can be employed to study the disruption of the ncBAF complex and the dissociation of BRD9-interacting proteins.
Data Presentation
The following tables summarize the expected quantitative outcomes from immunoprecipitation and subsequent analysis after this compound treatment.
Table 1: Quantification of BRD9 Degradation by this compound
This table illustrates the expected dose-dependent degradation of BRD9 in synovial sarcoma (HS-SY-II) and rhabdoid tumor (G401) cell lines, as measured by immunoprecipitation followed by quantitative Western blot.
| Cell Line | This compound Concentration (nM) | BRD9 Protein Level (% of Control) | Degradation Efficiency (Dmax) | DC50 (nM) |
| HS-SY-II | 0 (Vehicle) | 100% | >90%[1][2] | <10[1][2] |
| 1 | ~50% | |||
| 10 | <10% | |||
| 100 | <5% | |||
| G401 | 0 (Vehicle) | 100% | >90%[1] | <10[1] |
| 1 | ~50% | |||
| 10 | <10% | |||
| 100 | <5% |
Table 2: Co-Immunoprecipitation of BRD9 and Interacting Proteins
This table outlines the expected changes in the interaction between BRD9 and key binding partners after this compound treatment. Data would be generated by BRD9 Co-IP followed by mass spectrometry or Western blot for specific interactors.
| Interacting Protein | Function/Complex | Expected Co-IP Signal (with BRD9 antibody) after this compound Treatment | Rationale |
| GLTSCR1/1L | ncBAF complex component | Significantly Reduced/Abolished | Degradation of BRD9 disrupts the integrity of the ncBAF complex.[5] |
| SMARCA4/BRG1 | ncBAF complex component | Significantly Reduced/Abolished | As a core component of the ncBAF complex, its association with BRD9 is expected to be lost upon BRD9 degradation.[5] |
| BRD4 | BET family protein, interacts with BRD9 | Significantly Reduced/Abolished | BRD9 degradation is expected to abrogate its interaction with BRD4.[5] |
| Androgen Receptor (AR) | Nuclear Receptor | Significantly Reduced/Abolished (in relevant cell lines) | In prostate cancer cells, BRD9 interacts with and regulates AR signaling.[5] |
| RAD51/RAD54 | DNA Repair Proteins | Significantly Reduced/Abolished (in relevant contexts) | BRD9 facilitates the formation of the RAD51-RAD54 complex.[6] |
Experimental Protocols
Protocol 1: Immunoprecipitation of BRD9 to Verify Degradation
This protocol details the steps to immunoprecipitate BRD9 from cell lysates after treatment with this compound to confirm protein degradation via Western blot.
Materials:
-
Cell Lines: e.g., HS-SY-II (synovial sarcoma), G401 (rhabdoid tumor)
-
This compound (or other BRD9 degrader)
-
Vehicle Control: e.g., DMSO
-
Primary Antibody: Anti-BRD9 antibody validated for immunoprecipitation (e.g., from Bethyl Laboratories, Cell Signaling Technology, or Novus Biologicals).[2][7]
-
Protein A/G Magnetic Beads
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) or a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: IP Lysis Buffer or a modified wash buffer with lower detergent concentration (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40).
-
Elution Buffer: 2x Laemmli sample buffer
-
General lab equipment for cell culture, protein quantification, SDS-PAGE, and Western blotting.
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours) to induce BRD9 degradation.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cleared lysate using a BCA or Bradford assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
Immunoprecipitation:
-
Take a small aliquot of the lysate as an "input" control.
-
To 1 mg of total protein lysate, add 2-5 µg of the anti-BRD9 antibody.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature them for SDS-PAGE.
-
Use a magnetic stand to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Load the eluted samples and the input controls onto an SDS-PAGE gel.
-
Perform electrophoresis, transfer to a PVDF membrane, and probe with an anti-BRD9 antibody to detect the immunoprecipitated BRD9.
-
A significant decrease or absence of the BRD9 band in the this compound-treated samples compared to the vehicle control will confirm degradation.
-
Protocol 2: Co-Immunoprecipitation to Analyze BRD9 Interactome Disruption
This protocol is for investigating the effect of this compound on the interaction of BRD9 with its binding partners.
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
Washing (Co-IP): Use a gentler wash buffer (e.g., with lower salt and/or detergent concentration) to preserve protein-protein interactions. The number of washes may need to be optimized to reduce background without disrupting specific interactions.
-
Elution (Co-IP):
-
For analysis by Western blot, elution with 2x Laemmli buffer is appropriate.
-
For analysis by mass spectrometry, use a non-denaturing elution method, such as a low pH glycine (B1666218) buffer (e.g., 0.1 M glycine, pH 2.5-3.0) or a competitive elution with a peptide corresponding to the antibody epitope, to preserve the integrity of the protein complexes.
-
-
Analysis:
-
Western Blot: Probe the membrane with antibodies against known BRD9 interactors (e.g., GLTSCR1, BRD4). A reduced signal in the this compound-treated lanes indicates disruption of the interaction.
-
Mass Spectrometry: Submit the eluted samples for proteomic analysis to identify a broader range of proteins whose interaction with BRD9 is affected by this compound.
-
Visualizations
Caption: Mechanism of this compound-induced BRD9 degradation and its impact on the ncBAF complex.
Caption: Step-by-step workflow for BRD9 immunoprecipitation following this compound treatment.
References
- 1. Collection - Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Development of BRD9 Chemical Probes [mdpi.com]
- 4. Pan‐cancer analyses of bromodomain containing 9 as a novel therapeutic target reveals its diagnostic, prognostic potential and biological mechanism in human tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bromodomain containing protein BRD-9 orchestrates RAD51-RAD54 complex formation and regulates homologous recombination-mediated repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing a Soluble Stock Solution of CW-3308
For Researchers, Scientists, and Drug Development Professionals
Introduction
CW-3308 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the bromodomain-containing protein 9 (BRD9).[1][2][3] As a bifunctional molecule, this compound recruits BRD9 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD9 by the proteasome.[1] This compound has shown efficacy in preclinical models of synovial sarcoma and rhabdoid tumors, making it a valuable tool for research in oncology and epigenetics.[2][3] Proper preparation of a soluble stock solution is critical for accurate and reproducible experimental results. These application notes provide detailed protocols for the solubilization and storage of this compound.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₄₅H₄₈N₆O₈ |
| Molecular Weight | 800.91 g/mol |
| CAS Number | 3055592-99-6 |
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for the preparation of a stable, homogenous stock solution. The following table summarizes the known solubility of this compound. It is recommended to use dimethyl sulfoxide (B87167) (DMSO) for the initial stock solution.
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | < 1 mg/mL |
| Water | Insoluble |
Note: Solubility data is based on information from commercially available sources. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Mechanism of Action: PROTAC-Mediated Degradation
This compound functions as a PROTAC to induce the degradation of BRD9. The molecule consists of a ligand that binds to BRD9 and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin to BRD9, marking it for degradation by the 26S proteasome.
Caption: Mechanism of this compound as a PROTAC degrader of BRD9.
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube or vial on an analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.009 mg of this compound (Molecular Weight = 800.91 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For 8.009 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, homogenous solution should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Experimental Workflow
The following diagram illustrates the workflow for preparing a soluble stock solution of this compound.
References
- 1. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CW-3308 Treatment of G401 and HS-SY-II Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CW-3308 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain-containing protein 9 (BRD9).[1][2] BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and has emerged as a therapeutic target in cancers with specific dependencies on this complex, such as synovial sarcoma and rhabdoid tumors. This document provides detailed application notes and experimental protocols for the use of this compound in the treatment of the G401 rhabdoid tumor and HS-SY-II synovial sarcoma cell lines.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to BRD9 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome. The degradation of BRD9 disrupts the function of the ncBAF complex, leading to downstream effects on gene expression, including the suppression of oncogenic pathways driven by fusion proteins like SS18-SSX in synovial sarcoma, and impacting MYC target genes.
Caption: Mechanism of action of this compound as a BRD9-targeting PROTAC.
Cell Line Information
-
G401: A human cell line derived from a malignant rhabdoid tumor of the kidney. These cells are known to be deficient in SMARCB1, a core subunit of the SWI/SNF complex.
-
HS-SY-II: A human cell line established from a synovial sarcoma, characterized by the pathognomonic t(X;18) translocation resulting in the SS18-SSX fusion oncoprotein.
Quantitative Data
The following tables summarize the reported in vitro activity of this compound in G401 and HS-SY-II cell lines.
Table 1: BRD9 Degradation Efficiency
| Cell Line | DC50 (nM) | Dmax (%) | Reference |
| G401 | < 10 | > 90 | [1][3] |
| HS-SY-II | < 10 | > 90 | [1][3] |
Table 2: Cell Viability
| Cell Line | Assay | Incubation Time | IC50 (nM) | Reference |
| G401 | CellTiter-Glo | 4 days | 185 |
Experimental Protocols
The following are representative protocols for key experiments. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Cell Culture
Materials:
-
G401 or HS-SY-II cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture G401 and HS-SY-II cells in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: Western Blot for BRD9 Degradation
Caption: Workflow for Western Blot analysis of BRD9 degradation.
Materials:
-
G401 or HS-SY-II cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-BRD9
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
Materials:
-
G401 or HS-SY-II cells
-
This compound
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound.
-
Incubate for the desired time period (e.g., 72 or 96 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.
Protocol 4: Apoptosis Assay (Annexin V Staining)
Caption: Workflow for Apoptosis analysis using Annexin V staining.
Materials:
-
G401 or HS-SY-II cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Expected Outcomes
-
BRD9 Degradation: this compound is expected to induce rapid and potent degradation of BRD9 in both G401 and HS-SY-II cells, observable by Western blot.
-
Reduced Cell Viability: Treatment with this compound should lead to a dose-dependent decrease in the viability of both cell lines.
-
Induction of Apoptosis: this compound is anticipated to induce apoptosis in a significant portion of the cell population.
-
Cell Cycle Arrest: Degradation of BRD9 may lead to cell cycle arrest, which can be assessed by flow cytometry analysis of DNA content.
Troubleshooting
-
Low Degradation Efficiency: Ensure the potency and stability of the this compound compound. Optimize treatment time and concentration. Check the efficiency of the E3 ligase machinery in the cell lines.
-
High Variability in Viability Assays: Optimize cell seeding density to ensure logarithmic growth throughout the experiment. Check for edge effects in multi-well plates.
-
Inconsistent Apoptosis Results: Ensure complete harvesting of both adherent and floating cells. Analyze samples promptly after staining to avoid artifacts.
Conclusion
This compound is a valuable research tool for studying the biological functions of BRD9 and for exploring BRD9 degradation as a therapeutic strategy in rhabdoid tumors and synovial sarcomas. The protocols and data presented in these application notes provide a foundation for utilizing this compound in preclinical research.
References
Application Notes: Long-Term Stability of CW-3308 in DMSO Solution
Introduction
CW-3308 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the BRD9 protein, showing promise in preclinical models for the treatment of certain cancers. For researchers and drug development professionals, understanding the stability of this compound in commonly used solvents like dimethyl sulfoxide (B87167) (DMSO) is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide a summary of the long-term stability of this compound in DMSO solution, along with recommended storage conditions and detailed protocols for stability assessment.
Data Presentation: Stability of this compound in DMSO
The following table summarizes the recommended storage conditions and stability of this compound in DMSO. It is crucial to adhere to these guidelines to maintain the integrity of the compound for experimental use.
| Storage Temperature | Solvent | Concentration | Stability Period | Notes |
| -80°C | DMSO | Stock Solutions | 6 months | Recommended for long-term storage.[1] |
| -20°C | DMSO | Stock Solutions | 1 month | Suitable for short-term working stocks.[1] |
| Room Temperature | DMSO | Not Recommended | Unspecified | Avoid prolonged storage at room temperature. |
It is important to note that for optimal results, using freshly prepared solutions is always the best practice. Avoid repeated freeze-thaw cycles.
Experimental Protocols
To ensure the quality and integrity of this compound solutions, regular stability assessment is recommended, especially for long-term studies. The following is a generalized protocol for assessing the stability of this compound in DMSO using High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC-Based Stability Assessment of this compound in DMSO
1. Objective: To determine the purity and identify potential degradation products of this compound in a DMSO stock solution over time.
2. Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
HPLC-grade DMSO (for dilutions)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Autosampler vials
3. Method:
-
Sample Preparation:
-
At each time point (e.g., 0, 1, 3, 6 months), withdraw a small aliquot of the this compound stock solution stored under the specified conditions.
-
Dilute the aliquot to a suitable concentration for HPLC analysis (e.g., 10 µM) using a mixture of acetonitrile and water.
-
-
HPLC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 10 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 5 µL
-
-
Data Analysis:
-
Integrate the peak area of the parent this compound compound and any new peaks that appear over time.
-
Calculate the percentage of the remaining this compound at each time point relative to the initial time point (T=0).
-
The appearance of new peaks may indicate degradation products. Further characterization of these peaks can be performed using mass spectrometry (LC-MS).
-
Visualizations
Diagram 1: Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing the long-term stability of this compound in DMSO.
Diagram 2: Signaling Pathway of this compound Action
Caption: Mechanism of BRD9 protein degradation induced by this compound.
References
Application Notes and Protocols for Time-Course Experiments with CW-3308
For Researchers, Scientists, and Drug Development Professionals
Introduction
CW-3308 is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 9 (BRD9).[1][2][3][4] As a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, BRD9 is implicated in the regulation of gene expression and is a therapeutic target in several cancers, including synovial sarcoma and rhabdoid tumors.[5][6][7] Unlike traditional inhibitors, this compound mediates the ubiquitination and subsequent proteasomal degradation of BRD9, leading to a sustained loss of protein function. These application notes provide detailed protocols for conducting time-course experiments to characterize the pharmacological effects of this compound in relevant cancer cell lines.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that consists of a ligand that binds to BRD9 and another ligand that recruits the E3 ubiquitin ligase cereblon (CRBN). This proximity induces the formation of a ternary complex between BRD9 and CRBN, leading to the polyubiquitination of BRD9 and its subsequent degradation by the proteasome.
Caption: Mechanism of Action of this compound PROTAC.
Experimental Protocols
The following protocols are designed for a time-course experiment to evaluate the effects of this compound on BRD9 protein levels and downstream gene expression in a relevant cancer cell line, such as the G401 rhabdoid tumor cell line or the HS-SY-II synovial sarcoma cell line.
Cell Culture and Treatment
Materials:
-
G401 or HS-SY-II cells
-
Appropriate cell culture medium (e.g., RPMI-1640 for G401, DMEM for HS-SY-II)[1][3]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
Procedure:
-
Culture G401 or HS-SY-II cells in their recommended growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C incubator with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in culture medium at the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
At each time point, harvest the cells for downstream analysis (Western Blotting and RT-qPCR).
Western Blotting for BRD9 Degradation
Materials:
-
Harvested cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD9, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Lyse the harvested cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. Normalize the BRD9 signal to the loading control and express the results as a percentage of the vehicle-treated control.
RT-qPCR for Downstream Gene Expression
Materials:
-
Harvested cell pellets
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., MYC, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Extract total RNA from the harvested cells using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.
-
Set up the RT-qPCR reactions using SYBR Green or TaqMan master mix, cDNA, and gene-specific primers.
-
Perform the RT-qPCR in a real-time PCR cycler.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
Data Presentation
Quantitative data from the time-course experiment should be summarized in tables for clear comparison.
Table 1: Time-Dependent Degradation of BRD9 Protein by this compound
| Time (hours) | This compound (10 nM) - % BRD9 Remaining |
| 0 | 100 |
| 2 | Expected Value |
| 4 | Expected Value |
| 8 | Expected Value |
| 16 | Expected Value |
| 24 | Expected Value |
Table 2: Time-Dependent Modulation of BRD9 Target Gene Expression by this compound
| Time (hours) | Gene Target 1 (e.g., MYC) Fold Change | Gene Target 2 (e.g., CCND1) Fold Change |
| 0 | 1.0 | 1.0 |
| 2 | Expected Value | Expected Value |
| 4 | Expected Value | Expected Value |
| 8 | Expected Value | Expected Value |
| 16 | Expected Value | Expected Value |
| 24 | Expected Value | Expected Value |
Visualizations
Signaling Pathway Downstream of BRD9 Degradation
The degradation of BRD9 by this compound disrupts the function of the ncBAF complex, leading to changes in chromatin accessibility and the expression of genes involved in cell cycle progression and oncogenesis.
Caption: Downstream effects of BRD9 degradation by this compound.
Experimental Workflow
The following diagram outlines the key steps in the time-course experiment.
Caption: Workflow for a time-course experiment with this compound.
References
Application Notes and Protocols: Utilizing CW-3308 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing CW-3308, a potent and selective proteolysis-targeting chimera (PROTAC) degrader of the bromodomain-containing protein 9 (BRD9), in combination with other cancer therapies. While clinical data on this compound combinations is not yet available, preclinical studies with other BRD9 inhibitors and degraders have demonstrated significant synergistic anti-tumor effects, offering a strong foundation for further investigation.
Introduction to this compound
This compound is an orally bioavailable small molecule that induces the degradation of BRD9 through the recruitment of the E3 ubiquitin ligase cereblon (CRBN). BRD9 is a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex and has been identified as a key dependency in several cancers, including synovial sarcoma and rhabdoid tumors. By degrading BRD9, this compound disrupts critical oncogenic transcriptional programs, leading to cell growth inhibition and tumor regression in preclinical models.[1]
Rationale for Combination Therapies
The therapeutic potential of this compound can be enhanced by combining it with other anti-cancer agents. The primary rationales for this approach are:
-
Synergistic Cytotoxicity: Preclinical evidence with other BRD9 degraders suggests that targeting the ncBAF complex can sensitize cancer cells to the effects of conventional chemotherapy and targeted agents.[2]
-
Overcoming Resistance: Combination therapies can address intrinsic or acquired resistance mechanisms to single-agent treatments.
-
Targeting Multiple Pathways: A multi-pronged attack on cancer cells by targeting different oncogenic pathways can lead to more durable responses.
Preclinical Data Summary for BRD9 Degraders in Combination Therapy
While specific quantitative data for this compound in combination therapies is not yet published, studies on other BRD9 inhibitors and degraders provide a strong basis for expecting synergistic effects. The following tables summarize the observed interactions in various cancer types.
Table 1: Synergy of BRD9 Degraders with Chemotherapeutic Agents
| Cancer Type | BRD9 Degrader/Inhibitor | Combination Agent | Observed Effect | Reference |
| Acute Myeloid Leukemia (AML) | QA-68 (degrader) | Daunorubicin | Synergy | |
| Acute Lymphoblastic Leukemia (ALL) | QA-68 (degrader) | Doxorubicin | Synergy | |
| Synovial Sarcoma | I-BRD9 (inhibitor) | Doxorubicin | Additive to Synergistic | [3] |
| Synovial Sarcoma | I-BRD9 (inhibitor) | Carboplatin | Additive to Synergistic | [3] |
Table 2: Synergy of BRD9 Degraders with Targeted Therapies
| Cancer Type | BRD9 Degrader | Combination Agent | Observed Effect | Reference |
| Multiple Myeloma (MM) | QA-68 (degrader) | Pomalidomide | Synergy | [2] |
| Multiple Myeloma (MM) | CFT8634 (degrader) | Pomalidomide | Synergy | [4] |
| Multiple Myeloma (MM) | CFT8634 (degrader) | Dexamethasone | Synergy | [4] |
Experimental Protocols
The following are detailed, generalized protocols for evaluating the combination of this compound with other anti-cancer agents, based on methodologies reported for other BRD9 degraders. Note: These protocols should be optimized for specific cell lines and experimental conditions.
In Vitro Synergy Assessment: Cell Viability Assay
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another therapeutic agent on cancer cell viability.
Materials:
-
Cancer cell lines of interest (e.g., HS-SY-II for synovial sarcoma, RPMI-8226 for multiple myeloma)
-
This compound (stock solution in DMSO)
-
Combination agent (e.g., Doxorubicin, Pomalidomide)
-
Cell culture medium and supplements
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for logarithmic growth over the assay duration (typically 72-96 hours).
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in cell culture medium. A constant ratio combination design is often used for synergy analysis.
-
Treatment: Treat the cells with this compound alone, the combination agent alone, and the combination of both at various concentrations. Include a DMSO-treated control group.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement: On the day of analysis, allow the plates to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Use software such as CompuSyn or a similar program to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of this compound in combination with another therapeutic agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line for xenograft implantation
-
This compound formulated for oral administration
-
Combination agent formulated for appropriate administration route (e.g., intravenous, intraperitoneal)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Treatment Administration: Administer the treatments according to the planned schedule and dosage. Monitor the body weight of the mice as an indicator of toxicity.
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effects.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to BRD9 degradation.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for assessing in vitro synergy of this compound.
Logical Relationship for Combination Therapy Rationale
Caption: Rationale for combining this compound with other cancer therapies.
Conclusion
This compound represents a promising new therapeutic agent for BRD9-dependent cancers. The preclinical data from other BRD9 degraders strongly support the rationale for exploring this compound in combination with standard-of-care chemotherapies and targeted agents. The protocols and visualizations provided here offer a framework for researchers to design and execute studies to unlock the full potential of this compound in combination cancer therapy. Future studies should focus on identifying optimal combination partners and schedules to translate these promising preclinical findings into clinical benefits for patients.
References
- 1. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C4 Therapeutics to Present New Preclinical Data on Highly Selective Orally Bioavailable BiDAC™ Degraders at the American Association for Cancer Research Annual Meeting 2024 – C4 Therapeutics, Inc. [ir.c4therapeutics.com]
Protocol for Assessing Cell Viability After CW-3308 Treatment
For: Researchers, scientists, and drug development professionals.
Introduction to CW-3308
This compound is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the bromodomain-containing protein 9 (BRD9).[1][2][3][4] As a PROTAC, this compound functions by inducing the proximity of BRD9 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9.[5] BRD9 is a component of the non-canonical SWI/SNF chromatin remodeling complex and has been identified as a therapeutic target in various cancers, including synovial sarcoma and rhabdoid tumors.[1][2][3][4][6] Degradation of BRD9 has been shown to inhibit tumor growth, making this compound a promising therapeutic agent.[1][3][4][6] The downstream effects of BRD9 degradation include the disruption of ribosome biogenesis, downregulation of oncogenes such as MYC, and induction of cell cycle arrest and apoptosis.[7][8] This document provides a comprehensive set of protocols to assess the impact of this compound on cell viability and to elucidate the mechanisms of cell death.
Data Presentation: Efficacy of this compound
The following table summarizes the reported efficacy of this compound in degrading BRD9 and its anti-proliferative effects in cancer cell lines. This data serves as a reference for designing experiments with appropriate concentration ranges.
| Cell Line | Assay Type | Parameter | Value | Reference |
| G401 (rhabdoid tumor) | Protein Degradation | DC50 | < 10 nM | [1][4] |
| HS-SY-II (synovial sarcoma) | Protein Degradation | DC50 | < 10 nM | [1][4] |
| G401 (rhabdoid tumor) | Protein Degradation | Dmax | > 90% | [1][4] |
| HS-SY-II (synovial sarcoma) | Protein Degradation | Dmax | > 90% | [1][4] |
| MV4-11 (hematological tumor) | Antiproliferation | IC50 | 0.27 nM | [8] |
| OCI-LY10 (hematological tumor) | Antiproliferation | IC50 | 1.04 nM | [8] |
Note: DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. IC50 (Inhibitory Concentration 50) is the concentration of the drug that inhibits a biological process by 50%.
Mandatory Visualizations
Caption: Putative signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for assessing cell viability after this compound treatment.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell lines (e.g., G401, HS-SY-II)
-
Complete cell culture medium (specific to the cell line)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well and 6-well tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in their recommended complete medium in a humidified incubator.
-
For experiments, seed cells in 96-well plates for viability assays or 6-well plates for protein and flow cytometry analysis at a density that allows for logarithmic growth during the treatment period.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Remove the medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][9][10][11]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
After the this compound treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[9][10]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][12]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Following this compound treatment in 6-well plates, collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[12]
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described.
-
After treatment, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
Western Blot for BRD9 Degradation and Autophagy Assessment
This technique is used to quantify the levels of specific proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-BRD9, anti-LC3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. For autophagy assessment, the conversion of LC3-I to LC3-II is a key indicator.[13]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (GAPDH or β-actin).
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This cytochemical assay detects β-galactosidase activity at pH 6.0, a known marker of senescent cells.
Materials:
-
Senescence β-Galactosidase Staining Kit (Cell Signaling Technology or similar)
-
Fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde (B144438) in PBS)
-
Staining solution containing X-gal
Procedure:
-
After this compound treatment, wash cells in a 6-well plate with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add the SA-β-Gal staining solution to each well.
-
Incubate the plate at 37°C without CO2 for 12-16 hours, protected from light.
-
Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
-
Count the percentage of blue-stained cells in at least three different fields of view.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Page 1 | BioWorld [bioworld.com]
- 7. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. benchchem.com [benchchem.com]
Application Note: Measuring the Efficacy of CW-3308 in 3D Cell Culture Models
For Research Use Only.
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly utilized in preclinical drug discovery for their ability to more accurately recapitulate the in vivo tumor microenvironment compared to traditional 2D cell monolayers.[1][2][3] These models mimic key aspects of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and extracellular matrix (ECM) interactions, which can significantly influence drug efficacy and resistance.[1][3] CW-3308 is a potent and selective PROTAC (Proteolysis Targeting Chimera) that induces the degradation of the bromodomain-containing protein BRD9.[4][5][6][7][8] BRD9 is a component of the BAF (SWI/SNF) chromatin remodeling complex and has emerged as a therapeutic target in cancers such as synovial sarcoma and rhabdoid tumors.[5][6] This application note provides detailed protocols for evaluating the efficacy of this compound in 3D tumor spheroid models, focusing on assays for cell viability, proliferation, and apoptosis.
This compound Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to BRD9 and another ligand that recruits an E3 ubiquitin ligase.[4] This proximity induces the ubiquitination and subsequent degradation of BRD9 by the proteasome. The degradation of BRD9 disrupts the function of the BAF complex, leading to downstream effects on gene expression that can inhibit cancer cell growth and induce apoptosis.
Caption: Mechanism of action of this compound leading to BRD9 degradation and downstream anti-cancer effects.
Experimental Protocols
The following protocols outline the key steps for assessing the efficacy of this compound in 3D spheroid models.
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the formation of uniform spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., synovial sarcoma or rhabdoid tumor cell lines)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium to create a single-cell suspension.
-
Determine the cell concentration and viability.
-
Dilute the cell suspension to a seeding density of 2,000-5,000 cells per 100 µL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate the plate in a humidified incubator at 37°C and 5% CO2 for 3-7 days to allow for spheroid formation. Monitor spheroid formation daily.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol details the treatment of pre-formed spheroids with this compound.
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Vehicle control (DMSO)
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Gently add 100 µL of the this compound dilutions or vehicle control to the respective wells containing the spheroids.
-
Return the plate to the incubator and treat for the desired duration (e.g., 72, 96, or 120 hours).
Caption: Experimental workflow for assessing the efficacy of this compound in 3D tumor spheroids.
Protocol 3: Cell Viability Assay
This protocol uses a luminescence-based assay to determine the number of viable cells in the spheroids.
Materials:
-
Treated 3D spheroids
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Luminometer-compatible opaque-walled 96-well plates
Procedure:
-
Remove the plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Apoptosis Assay
This protocol measures caspase-3/7 activity, a key marker of apoptosis.
Materials:
-
Treated 3D spheroids
-
Caspase-Glo® 3/7 3D Assay kit (or equivalent)
-
Luminometer-compatible opaque-walled 96-well plates
Procedure:
-
Follow the same initial steps as the viability assay to equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 3D reagent to each well.
-
Mix by gentle orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the caspase activity to the number of viable cells (from a parallel experiment) to determine the specific apoptotic activity.
Protocol 5: Proliferation Assay (Immunofluorescence)
This protocol uses immunofluorescence staining for Ki-67, a marker of cell proliferation, followed by high-content imaging.[9]
Materials:
-
Treated 3D spheroids
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-Ki-67
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Carefully collect spheroids and wash them with PBS.
-
Fix the spheroids with 4% PFA for 1 hour at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize with permeabilization buffer for 20 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary anti-Ki-67 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Image the spheroids using a high-content imaging system or confocal microscope.
-
Quantify the percentage of Ki-67 positive cells relative to the total number of cells (DAPI positive).
Data Presentation
The quantitative data generated from these experiments can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Spheroid Viability
| This compound Concentration (nM) | Average Luminescence (RLU) | Standard Deviation | % Viability (Relative to Vehicle) |
| Vehicle (0) | 500,000 | 25,000 | 100% |
| 1 | 450,000 | 22,000 | 90% |
| 10 | 300,000 | 18,000 | 60% |
| 100 | 150,000 | 12,000 | 30% |
| 1000 | 50,000 | 5,000 | 10% |
Table 2: Induction of Apoptosis by this compound in Spheroids
| This compound Concentration (nM) | Average Caspase-3/7 Activity (RLU) | Standard Deviation | Fold Change in Apoptosis (Relative to Vehicle) |
| Vehicle (0) | 10,000 | 800 | 1.0 |
| 1 | 15,000 | 1,200 | 1.5 |
| 10 | 40,000 | 3,500 | 4.0 |
| 100 | 80,000 | 6,000 | 8.0 |
| 1000 | 120,000 | 9,500 | 12.0 |
Table 3: Effect of this compound on Spheroid Proliferation
| This compound Concentration (nM) | % Ki-67 Positive Cells | Standard Deviation | % Inhibition of Proliferation |
| Vehicle (0) | 65% | 4.5% | 0% |
| 1 | 58% | 4.1% | 10.8% |
| 10 | 42% | 3.2% | 35.4% |
| 100 | 25% | 2.1% | 61.5% |
| 1000 | 10% | 1.5% | 84.6% |
Conclusion
These protocols provide a framework for the comprehensive evaluation of this compound efficacy in 3D cell culture models. By assessing cell viability, apoptosis, and proliferation in a more physiologically relevant context, researchers can gain valuable insights into the therapeutic potential of this BRD9-targeting PROTAC. The use of 3D models is a critical step in the preclinical evaluation of novel cancer therapeutics, helping to bridge the gap between in vitro studies and in vivo outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 8. This compound - Page 1 | BioWorld [bioworld.com]
- 9. biocompare.com [biocompare.com]
Troubleshooting & Optimization
Technical Support Center: BRD9 Degradation with CW-3308
Welcome to the technical support center for troubleshooting BRD9 degradation experiments using the PROTAC degrader, CW-3308. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it mediate BRD9 degradation?
This compound is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to target the bromodomain-containing protein 9 (BRD9) for degradation.[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to BRD9 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][4] By bringing BRD9 and the E3 ligase into close proximity, this compound facilitates the ubiquitination of BRD9, marking it for subsequent degradation by the proteasome.[5][6]
Q2: What is the significance of targeting BRD9?
BRD9 is a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex and acts as an epigenetic reader.[7][8] It plays a crucial role in the regulation of gene transcription and has been identified as a key factor in the proliferation and survival of various cancer cells, including synovial sarcoma, rhabdoid tumors, and certain types of leukemia and multiple myeloma.[1][9][10] Targeting BRD9 for degradation is a promising therapeutic strategy for these BRD9-dependent cancers.[11][12]
Q3: What are the typical experimental parameters for using this compound?
This compound has demonstrated high potency and efficacy in various cancer cell lines.
| Parameter | Value | Cell Lines | Reference |
| DC50 | < 10 nM | G401 (rhabdoid tumor), HS-SY-II (synovial sarcoma) | [1][2] |
| Dmax | > 90% | G401, HS-SY-II | [1][2] |
| Optimal Incubation Time | 2-24 hours (time-course dependent) | General recommendation | [5] |
Q4: What is the "hook effect" and how can it be avoided when using this compound?
The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases.[13] This occurs because the PROTAC forms non-productive binary complexes with either BRD9 or the E3 ligase alone, which inhibits the formation of the productive ternary complex (BRD9-PROTAC-E3 ligase) required for degradation.[5][14] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for this compound that induces maximal BRD9 degradation.[13]
Troubleshooting Guide: Lack of BRD9 Degradation
Issue: I am not observing any degradation of BRD9 after treating my cells with this compound.
This is a common issue that can be resolved by systematically troubleshooting the experimental setup. Follow the steps outlined below to identify the potential cause.
Step 1: Verify Experimental Controls
Before troubleshooting your specific experiment, ensure that your controls are working as expected.
-
Positive Control: A known degrader for a different target should show degradation in your system. This confirms that the cellular degradation machinery is active.[14]
-
Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue BRD9 from degradation by this compound. This confirms that the observed protein loss is proteasome-dependent.[14]
-
Vehicle Control (e.g., DMSO): This serves as the baseline for comparing the effect of this compound.[14]
Question: My controls are not working as expected. What should I do?
Answer: If your positive control is not showing degradation, there may be an issue with your cell line or general assay conditions. If the proteasome inhibitor does not rescue degradation, the protein loss may not be due to proteasomal degradation. Re-evaluate your experimental setup, including cell health, reagent quality, and instrument settings.
Step 2: Assess this compound Compound Integrity and Concentration
Question: How can I be sure that the this compound compound is active and used at the correct concentration?
Answer:
-
Compound Stability: Ensure that this compound has been stored correctly to maintain its activity. Stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[5]
-
Dose-Response Curve: As mentioned in the FAQs, perform a wide dose-response experiment (e.g., from low nanomolar to high micromolar concentrations) to determine the optimal concentration for BRD9 degradation and to rule out the "hook effect".[15]
Step 3: Evaluate the Cellular System
Question: Could my cell line be the reason for the lack of BRD9 degradation?
Answer: Yes, the cellular context is critical for PROTAC activity.
-
E3 Ligase Expression: this compound utilizes the Cereblon (CRBN) E3 ligase.[4] Verify the expression level of CRBN in your chosen cell line using Western Blot or qPCR. Low or absent expression of the E3 ligase will prevent degradation. Consider using a different cell line with known high expression of CRBN.[5]
-
BRD9 Expression: Confirm that your cell line expresses detectable levels of BRD9.
-
Cell Permeability: While this compound is designed to be cell-permeable, issues with cellular uptake can sometimes occur.[13]
Step 4: Optimize the Experimental Protocol
Question: I have confirmed my controls, compound, and cell line, but still see no degradation. What other experimental parameters can I optimize?
Answer:
-
Incubation Time: The kinetics of degradation can vary between cell lines. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal BRD9 degradation.[5]
-
Western Blotting Technique: If you are using Western Blot to assess degradation, ensure the protocol is optimized. This includes using fresh lysis buffers with protease inhibitors, ensuring complete cell lysis, and using a validated antibody for BRD9.[16]
Visualizing the Process
Mechanism of Action of this compound
Caption: this compound facilitates the formation of a ternary complex, leading to BRD9 ubiquitination and proteasomal degradation.
General Experimental Workflow
Caption: A standard experimental workflow for evaluating this compound induced BRD9 degradation.
Troubleshooting Decision Tree
Caption: A decision tree to systematically troubleshoot the absence of BRD9 degradation.
Detailed Experimental Protocols
Protocol 1: Dose-Response Analysis of BRD9 Degradation by Western Blot
-
Cell Seeding: Seed the appropriate number of cells in a multi-well plate to achieve 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A suggested range is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Cell Treatment: Replace the culture medium with the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for a predetermined time (e.g., 16 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for BRD9.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Probe for a loading control (e.g., GAPDH or β-actin) on the same membrane.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the BRD9 signal to the loading control.
-
Calculate the percentage of BRD9 remaining relative to the vehicle control.
-
Plot the percentage of remaining BRD9 against the log of the this compound concentration to determine the DC50.[14]
-
Protocol 2: Confirmation of Proteasome-Dependent Degradation
-
Follow steps 1-3 from Protocol 1.
-
Co-treatment: In addition to the this compound treatment groups, include a group treated with this compound at its optimal degradation concentration co-treated with a proteasome inhibitor (e.g., 10 µM MG132). A proteasome inhibitor only control should also be included.
-
Proceed with steps 4-8 from Protocol 1.
-
Analysis: Compare the levels of BRD9 in the cells treated with this compound alone versus those co-treated with the proteasome inhibitor. A rescue of BRD9 levels in the co-treated sample confirms proteasome-dependent degradation.[14]
References
- 1. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. This compound - Page 1 | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs And Molecular Glues Rethinking What Is Possible [drugdiscoveryonline.com]
- 7. Gene - BRD9 [maayanlab.cloud]
- 8. benchchem.com [benchchem.com]
- 9. Bromodomain-containing protein 9 promotes the growth and metastasis of human hepatocellular carcinoma by activating the TUFT1/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing CW-3308 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of CW-3308 in their experiments and avoid the common pitfall of the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of this compound experiments?
A1: The hook effect, also known as the prozone effect, is a phenomenon observed in immunoassays where an excessively high concentration of an analyte leads to a paradoxical decrease in the measured signal.[1][2] In the context of this compound, a PROTAC designed to degrade BRD9, the "analyte" being measured is often the ternary complex formation (this compound, BRD9, and the E3 ligase) or the subsequent degradation of the target protein, BRD9. At optimal concentrations, this compound facilitates the formation of a productive ternary complex, leading to BRD9 ubiquitination and degradation. However, at very high concentrations, this compound can form non-productive binary complexes, binding to either BRD9 or the E3 ligase separately.[3] This excess of binary complexes reduces the formation of the productive ternary complex, resulting in a weaker signal and an underestimation of BRD9 degradation.[3]
Q2: What are the signs that I might be encountering the hook effect in my this compound assay?
Q3: How can I avoid the hook effect when determining the optimal concentration of this compound?
A3: The most effective way to avoid the hook effect is to perform a comprehensive dose-response experiment with a wide range of this compound concentrations.[3] This typically involves a serial dilution of the compound, spanning from picomolar to micromolar concentrations. This allows for the full characterization of the dose-response curve, including the identification of the optimal concentration range for maximal degradation (Dmax) and the concentration at which 50% degradation is achieved (DC50).[3] It is crucial to test concentrations high enough to potentially induce the hook effect to fully understand the compound's behavior.[3]
Q4: What is a typical experimental workflow to determine the optimal this compound concentration and identify a potential hook effect?
A4: A standard workflow involves treating your target cells with a serial dilution of this compound for a predetermined amount of time (e.g., 2, 4, 8, 12, or 24 hours).[3] Following treatment, cell lysates are prepared, and the levels of the target protein, BRD9, are quantified. Common methods for quantification include sandwich ELISA or Western blotting.[4] Plotting the BRD9 protein levels against the corresponding this compound concentration will reveal the dose-response relationship and help identify the optimal concentration and any potential hook effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased BRD9 degradation at high this compound concentrations. | Hook Effect: Formation of non-productive binary complexes of this compound with either BRD9 or the E3 ligase.[3] | Perform a wide dose-response experiment to identify the optimal concentration range. Avoid using concentrations that are in the descending part of the bell-shaped curve.[3] |
| High variability in results at supposedly saturating concentrations. | Operating within the hook effect range: Small variations in concentration can lead to large changes in signal in this part of the curve. | Re-evaluate the dose-response curve and select a concentration on the plateau of the curve for consistent results. |
| No BRD9 degradation observed at any concentration. | Suboptimal assay conditions: Incubation time, cell density, or reagent concentrations may not be optimal. | Perform a time-course experiment to determine the optimal incubation time for maximal degradation.[3] Optimize other assay parameters such as cell seeding density and antibody concentrations. |
| Poor cell permeability of this compound: The compound may not be reaching its intracellular target. | Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[5] | |
| Low expression of BRD9 or the recruited E3 ligase in the cell line. | Confirm the expression levels of both BRD9 and the relevant E3 ligase (e.g., Cereblon or VHL) in your cell model by Western blot or other methods. |
Experimental Protocols
Protocol: Dose-Response Analysis of this compound-mediated BRD9 Degradation using Sandwich ELISA
This protocol outlines the steps to determine the optimal concentration of this compound for BRD9 degradation and to assess for the presence of the hook effect.
Materials:
-
This compound
-
Target cells expressing BRD9 (e.g., synovial sarcoma or rhabdoid tumor cell lines)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
BRD9 Sandwich ELISA Kit (e.g., PathScan® RP BRD9 Sandwich ELISA Kit)[1][6]
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a 10-point serial dilution of this compound in cell culture medium. The concentration range should be broad, for example, from 1 pM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for the desired time (e.g., 18 hours).
-
Cell Lysis: After incubation, wash the cells with PBS and then add cell lysis buffer to each well. Incubate on ice as per the lysis buffer protocol.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or similar protein assay. This is crucial for normalizing the ELISA results.
-
Sandwich ELISA:
-
Follow the manufacturer's protocol for the BRD9 Sandwich ELISA kit.[7][8][9]
-
Briefly, this involves adding a standardized amount of total protein from each lysate to the wells of the ELISA plate coated with a capture antibody for BRD9.
-
Incubate to allow the capture antibody to bind to the BRD9 in the lysate.
-
Wash the plate and add a detection antibody that binds to a different epitope on the BRD9 protein.
-
Wash again and add a substrate that will produce a colorimetric or fluorescent signal in the presence of the detection antibody's conjugate (e.g., HRP).
-
Stop the reaction and read the absorbance or fluorescence on a plate reader.
-
-
Data Analysis:
-
Normalize the signal from each well to the total protein concentration of the corresponding lysate.
-
Plot the normalized BRD9 signal (as a percentage of the vehicle control) against the logarithm of the this compound concentration.
-
Analyze the resulting dose-response curve to determine the DC50, Dmax, and to identify any hook effect.
-
Data Presentation
Table 1: Representative Dose-Response Data for this compound-mediated BRD9 Degradation
| This compound Concentration (nM) | Normalized BRD9 Level (% of Control) |
| 0 (Vehicle) | 100 |
| 0.01 | 95 |
| 0.1 | 75 |
| 1 | 40 |
| 10 | 15 |
| 100 | 10 |
| 1000 | 25 |
| 10000 | 50 |
Note: This is example data provided for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.
Visualizations
Caption: Mechanism of the Hook Effect with this compound.
Caption: Experimental Workflow for Dose-Response Analysis.
Caption: Principle of the Sandwich ELISA for BRD9 Detection.
References
- 1. PathScan® RP BRD9 Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PathScan® RP BRD9 Sandwich ELISA Kit (#27106) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. Sandwich ELISA Protocol [protocols.io]
- 8. Sandwich ELISA Protocol | Hello Bio [hellobio.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
potential off-target effects of the PROTAC CW-3308
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the PROTAC CW-3308. The information is tailored for scientists and drug development professionals to anticipate and address potential experimental challenges, with a focus on understanding and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of its target protein, Bromodomain-containing protein 9 (BRD9). It achieves this by forming a ternary complex between BRD9 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD9.
Q2: What is the reported on-target potency and selectivity of this compound?
A2: this compound is a potent and selective degrader of BRD9. In G401 rhabdoid tumor and HS-SY-II synovial sarcoma cell lines, it has demonstrated a half-maximal degradation concentration (DC50) of less than 10 nM and a maximum degradation (Dmax) of over 90%.[1][2] It has also been shown to have high degradation selectivity for BRD9 over the closely related bromodomain proteins BRD7 and BRD4.[1][2]
Q3: Are there any known off-target effects of this compound?
A3: As of the latest available data, a comprehensive, proteome-wide off-target profile for this compound has not been publicly released. The primary characterization has focused on its high selectivity against closely related bromodomain proteins BRD4 and BRD7.[1][2]
Q4: What are the potential off-target liabilities associated with a Cereblon-based PROTAC like this compound?
A4: PROTACs that recruit the Cereblon (CRBN) E3 ligase can sometimes induce the degradation of proteins other than the intended target. These are often referred to as "neosubstrates." This occurs because the PROTAC-CRBN complex can present a new binding surface that recruits proteins that would not normally interact with CRBN. Well-documented neosubstrates for CRBN-recruiting molecules include certain zinc finger transcription factors (e.g., IKZF1, IKZF3) and Casein Kinase 1α (CK1α).[3][4] It is a possibility that this compound could have similar off-target activities, though this has not been specifically reported.
Q5: How can I assess the off-target profile of this compound in my experimental system?
A5: To determine the off-target effects of this compound in your specific cellular context, a global proteomics approach using mass spectrometry (LC-MS/MS) is the recommended method. This will allow you to compare the protein abundance in cells treated with this compound versus a vehicle control, providing a comprehensive view of all proteins that are degraded. For more targeted investigations, kinome scanning can assess off-target binding to a wide range of kinases, though this would not measure degradation.
Troubleshooting Guide
Problem 1: I am observing significant cytotoxicity in my cell line upon treatment with this compound, even at concentrations where I expect to see specific BRD9 degradation.
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Potential Cause 1: On-target toxicity. The degradation of BRD9 itself may be toxic to your specific cell line.
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Potential Cause 2: Off-target toxicity. this compound may be degrading one or more essential off-target proteins. As a Cereblon-based PROTAC, it could potentially be degrading known neosubstrates that are critical for your cells' survival.
-
Troubleshooting Steps:
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Confirm BRD9 degradation: Perform a Western blot to confirm that BRD9 is degraded at the cytotoxic concentrations.
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Generate a BRD9 knockout/knockdown: Use CRISPR/Cas9 or shRNA to eliminate or reduce BRD9 expression. If the knockout/knockdown cells are not viable, it suggests on-target toxicity.
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Use a negative control: Synthesize or obtain an inactive version of this compound (e.g., one with a mutated BRD9-binding ligand or Cereblon-binding ligand) to see if the toxicity is dependent on the formation of the ternary complex and subsequent degradation.
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Perform a global proteomics experiment: Use LC-MS/MS to identify all proteins that are degraded upon this compound treatment. This can help you identify any off-target proteins whose degradation may be causing the cytotoxicity.
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Problem 2: My global proteomics experiment reveals the degradation of several proteins in addition to BRD9.
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Potential Cause: Off-target degradation by this compound. This is a direct indication of off-target effects.
-
Troubleshooting Steps:
-
Cross-reference with known Cereblon neosubstrates: Compare your list of degraded proteins with known neosubstrates of Cereblon-based molecular glues (see Table 2).
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Validate with an orthogonal method: Confirm the degradation of the most prominent off-target candidates using Western blotting.
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Perform a dose-response analysis: Check if the off-target proteins are degraded at similar or higher concentrations of this compound compared to BRD9. This will help you determine the therapeutic window for selective BRD9 degradation.
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Consider the biological significance: Investigate the function of the identified off-target proteins to understand the potential biological consequences of their degradation in your experiments.
-
Quantitative Data
Table 1: On-Target Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 | G401, HS-SY-II | < 10 nM | [1][2] |
| Dmax | G401, HS-SY-II | > 90% | [1][2] |
| Selectivity | - | High for BRD9 over BRD7 and BRD4 | [1][2] |
Table 2: Potential Off-Target Neosubstrates of Cereblon-Based PROTACs
| Protein | Protein Family/Function | Notes |
| IKZF1 (Ikaros) | Zinc Finger Transcription Factor | Known neosubstrate of immunomodulatory drugs (IMiDs).[3][4] |
| IKZF3 (Aiolos) | Zinc Finger Transcription Factor | Known neosubstrate of IMiDs.[3][4] |
| CK1α | Serine/Threonine Kinase | Known neosubstrate of lenalidomide.[4] |
| GSPT1 | Translation Termination Factor | Known neosubstrate of certain molecular glues. |
| Various ZFPs | Zinc Finger Proteins | A broader class of proteins that can be degraded by pomalidomide-based PROTACs. |
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD9 Degradation
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Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Normalize the protein amounts, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate with a primary antibody against BRD9 overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and develop with an ECL substrate.
-
-
Loading Control: Probe the same membrane for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
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Densitometry: Quantify the band intensities using image analysis software and normalize the BRD9 signal to the loading control.
Protocol 2: Determination of DC50 and Dmax
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Experimental Setup: Perform a Western blot as described in Protocol 1 with a detailed dose-response of this compound (typically a 10-point curve with 3-fold dilutions).
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Data Analysis:
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Quantify the normalized BRD9 protein levels for each concentration of this compound.
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Plot the percentage of remaining BRD9 protein relative to the vehicle control against the log of the this compound concentration.
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Fit the data to a four-parameter logistic (4PL) curve using a suitable software (e.g., GraphPad Prism).
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The DC50 is the concentration of this compound that results in 50% degradation of BRD9.
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The Dmax is the maximal percentage of BRD9 degradation observed.
-
Protocol 3: Global Proteomics Workflow for Off-Target Identification
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Sample Preparation: Treat your cells with this compound at a concentration that gives maximal BRD9 degradation and a vehicle control. Harvest the cells and lyse them.
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Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
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LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis:
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Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.
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Perform statistical analysis to identify proteins that show a significant decrease in abundance in the this compound-treated samples compared to the control.
-
-
Validation: Validate the degradation of high-interest off-target candidates using Western blotting (Protocol 1).
Visualizations
Caption: Mechanism of action for PROTAC this compound.
Caption: Logic for troubleshooting unexpected results.
Caption: Workflow for off-target identification.
References
- 1. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Redirecting the Neo-Substrate Specificity of Cereblon-Targeting PROTACs to Helios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing CW-3308 Insolubility in Aqueous Media
Welcome to the technical support center for CW-3308. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in aqueous media during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the BRD9 protein.[1][2] Like many PROTACs, this compound is a large, complex molecule with significant lipophilicity, which often leads to poor solubility in aqueous buffers.[3] This low solubility can result in compound precipitation, leading to inaccurate experimental results and reduced biological activity in in vitro and in vivo models.[3]
Q2: Are there any available quantitative data on the solubility of this compound?
Currently, specific quantitative solubility data for this compound in common aqueous buffers (e.g., PBS, cell culture media) is not publicly available in datasheets or primary literature. Commercial suppliers recommend preparing stock solutions in organic solvents like DMSO.[1]
Q3: What are the initial signs of this compound insolubility in my experiment?
Signs of insolubility include the appearance of a cloudy or hazy solution, visible precipitate, or a film on the surface of your experimental vessel after adding this compound from a stock solution. This can lead to inconsistent and non-reproducible data in your assays.[3]
Q4: What is the recommended solvent for preparing a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).[3] Ensure the compound is fully dissolved before further dilution. Gentle warming or sonication can aid in dissolution.
Q5: How can I minimize precipitation when diluting my this compound DMSO stock into an aqueous buffer?
Rapid dilution of a DMSO stock into an aqueous buffer can cause the compound to precipitate. To minimize this, a stepwise dilution approach is recommended. This involves gradually introducing the aqueous buffer to the DMSO stock with continuous mixing. Pre-warming the aqueous buffer to 37°C can also help improve solubility.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and manage common issues related to this compound insolubility.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. The final concentration of DMSO is too low to maintain solubility. | 1. Decrease the final concentration of this compound. Determine the maximum soluble concentration through a solubility test. 2. Increase the final DMSO concentration. Most cell-based assays can tolerate up to 0.5% DMSO, but it is crucial to run a vehicle control to account for any solvent effects. 3. Use a co-solvent. Consider adding a small percentage of a water-miscible organic solvent like ethanol (B145695) or using formulation aids such as cyclodextrins.[4] |
| Inconsistent or non-reproducible results in cell-based assays. | Variable precipitation of this compound between experiments. | 1. Standardize the solution preparation protocol. Follow a detailed, stepwise procedure for preparing the working solution. 2. Visually inspect for precipitation. Before adding the compound to your cells, ensure the final solution is clear. If not, remake the solution. 3. Consider serum protein binding. The presence of serum in cell culture media can sometimes help to stabilize hydrophobic compounds. |
| Low or no activity in in vitro assays. | The actual concentration of soluble this compound is much lower than the intended concentration due to precipitation. | 1. Confirm solubility at the desired concentration. Perform a solubility test in your specific assay buffer. 2. Filter the final solution. Use a 0.22 µm syringe filter to remove any undissolved precipitate before use. Note that this will reduce the actual concentration of the compound. |
Experimental Protocols
Protocol for Preparing a this compound Working Solution in Aqueous Buffer
This protocol is designed to minimize precipitation when preparing a working solution of this compound from a DMSO stock.
Materials:
-
This compound solid
-
100% DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
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Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound in 100% DMSO to a final concentration of 10-50 mM.
-
Ensure the solid is completely dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.[1]
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Warm the aqueous buffer to 37°C.
-
In a sterile tube, prepare an intermediate dilution of the DMSO stock solution in the pre-warmed aqueous buffer. For example, dilute the 10 mM stock 1:10 in the buffer to get a 1 mM solution. This should be done by adding the DMSO stock to the buffer while vortexing gently.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution (or the concentrated stock if not preparing an intermediate) dropwise to the final volume of pre-warmed aqueous buffer while continuously vortexing or stirring.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Visualizations
This compound Mechanism of Action: BRD9 Degradation
This compound is a PROTAC that forms a ternary complex between the BRD9 protein and the E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9.
Caption: Signaling pathway of this compound as a BRD9-targeting PROTAC.
Troubleshooting Workflow for this compound Insolubility
This workflow provides a step-by-step guide to address solubility issues with this compound.
Caption: A decision tree for troubleshooting this compound solubility issues.
References
interpreting unexpected results in CW-3308 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CW-3308, a potent and selective PROTAC degrader of the BRD9 protein.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the BRD9 protein.[1][2][3] It functions by simultaneously binding to the BRD9 protein and the E3 ubiquitin ligase cereblon (CRBN), forming a ternary complex. This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome.
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated potent degradation of BRD9 in G401 rhabdoid tumor cells and HS-SY-II synovial sarcoma cells.[1][2][3]
Q3: What are the expected outcomes of successful this compound treatment in sensitive cell lines?
In sensitive cell lines, treatment with this compound should result in a significant reduction in BRD9 protein levels, leading to inhibition of cell growth and proliferation.[1][2]
Troubleshooting Guides
Issue 1: No or reduced degradation of BRD9 protein observed.
If you are not observing the expected degradation of BRD9 protein following treatment with this compound, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Integrity | Verify the integrity and concentration of your this compound stock solution. Consider using techniques like HPLC-MS. | Ensures that the compound has not degraded and the concentration is accurate. |
| Cellular Uptake | Ensure that the compound is cell-permeable in your specific cell line. | Confirmation of compound entry into the cells. |
| E3 Ligase Components | Confirm the expression of Cereblon (CRBN) and other necessary components of the E3 ubiquitin ligase complex in your cell line. | Adequate expression of E3 ligase machinery is necessary for PROTAC activity. |
| Proteasome Activity | Treat cells with a proteasome inhibitor (e.g., MG132) alongside this compound. | If this compound is working, proteasome inhibition should rescue BRD9 from degradation. |
| Incubation Time/Dose | Perform a time-course and dose-response experiment to determine the optimal conditions for BRD9 degradation in your cell line. | Identifies the optimal concentration and duration of treatment. |
Issue 2: High levels of cytotoxicity observed that do not correlate with BRD9 degradation.
If you observe significant cell death that does not seem to be a result of BRD9 degradation, investigate these possibilities.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | Evaluate the degradation of other bromodomain proteins like BRD4 and BRD7. This compound is reported to be highly selective for BRD9.[1][2] | Minimal degradation of other bromodomain proteins, confirming selectivity. |
| Solvent Toxicity | Perform a vehicle control experiment with the solvent (e.g., DMSO) at the same concentration used for this compound treatment. | No significant cytotoxicity should be observed in the vehicle control. |
| Compound Purity | Assess the purity of your this compound sample to rule out cytotoxic contaminants. | A pure compound should elicit its effects primarily through the intended mechanism. |
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in relevant cell lines.
| Cell Line | Assay Type | Metric | Value | Reference |
| G401 (Rhabdoid Tumor) | Degradation | DC50 | < 10 nM | [1][2][3] |
| G401 (Rhabdoid Tumor) | Degradation | Dmax | > 90% | [1][2][3] |
| HS-SY-II (Synovial Sarcoma) | Degradation | DC50 | < 10 nM | [1][2][3] |
| HS-SY-II (Synovial Sarcoma) | Degradation | Dmax | > 90% | [1][2][3] |
Experimental Protocols
Western Blotting for BRD9 Degradation
-
Cell Lysis: After treatment with this compound for the desired time and concentration, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BRD9 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells.
Visualizations
References
- 1. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Page 1 | BioWorld [bioworld.com]
Technical Support Center: Enhancing the In Vivo Efficacy of CW-3308
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo efficacy of CW-3308, a potent and selective PROTAC degrader of BRD9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) that targets the bromodomain-containing protein 9 (BRD9) for degradation.[1][2] As a heterobifunctional molecule, it consists of a ligand that binds to BRD9 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of BRD9 by the proteasome.[3] BRD9 is a component of the SWI/SNF chromatin remodeling complex and has been identified as a dependency in certain cancers, such as synovial sarcoma and rhabdoid tumors.[1][4] By degrading BRD9, this compound aims to disrupt the transcriptional programs that drive tumor growth.[4]
Q2: What are the known preclinical efficacy and pharmacokinetic parameters of this compound?
A2: Preclinical studies have demonstrated that this compound is a highly effective BRD9 degrader. It exhibits a degradation potency (DC50) of less than 10 nM and a maximal degradation (Dmax) of over 90% in G401 rhabdoid tumor and HS-SY-II synovial sarcoma cell lines.[1][2] In mice, this compound has shown excellent oral bioavailability of 91%.[1][2] A single oral dose was sufficient to reduce BRD9 protein levels in HS-SY-II xenograft tumor tissue by over 90%, leading to effective inhibition of tumor growth.[1][2]
Q3: What are the major challenges I might face when trying to reproduce the reported in vivo efficacy of this compound?
A3: While this compound has shown promising preclinical efficacy, researchers may encounter challenges that can affect its in vivo performance. These can include:
-
Suboptimal Formulation: Due to the characteristic high molecular weight and hydrophobicity of PROTACs, achieving a stable and bioavailable formulation can be challenging.[5][6][7]
-
Dosing Regimen: The catalytic nature of PROTACs means that the relationship between dose, exposure, and response can be complex. An inappropriate dosing schedule may lead to reduced efficacy.
-
The "Hook Effect": At excessively high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which can paradoxically reduce degradation efficiency.[3]
-
Animal Model Variability: The choice of xenograft model and its specific characteristics can influence tumor growth rates and drug response.
-
Development of Resistance: Although a key advantage of PROTACs is their potential to overcome resistance mechanisms associated with traditional inhibitors, resistance to PROTACs can still emerge, for instance, through mutations in the E3 ligase machinery.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with this compound.
Problem 1: Lower than expected tumor growth inhibition.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Poor Bioavailability/Exposure | Optimize the formulation of this compound. | 1. Solubility Assessment: Determine the solubility of this compound in various pharmaceutically acceptable vehicles. 2. Formulation Development: For oral administration, consider amorphous solid dispersions or lipid-based formulations to enhance solubility and absorption.[6][7] 3. Pharmacokinetic (PK) Study: Conduct a PK study in your animal model to measure plasma and tumor concentrations of this compound after administration of the new formulation. |
| Suboptimal Dosing Schedule | Perform a dose-response and schedule dependency study. | 1. Dose-Ranging Study: Test a range of doses of this compound (e.g., once daily, twice daily, or every other day) in a tumor-bearing mouse model. 2. Pharmacodynamic (PD) Analysis: At various time points after dosing, collect tumor samples and measure BRD9 protein levels via Western blot or immunohistochemistry to establish a PK/PD relationship. 3. Efficacy Evaluation: Monitor tumor growth over time for each dosing regimen to identify the optimal schedule for sustained BRD9 degradation and tumor growth inhibition. |
| "Hook Effect" | Evaluate a broad range of concentrations in vitro before moving in vivo. | 1. In Vitro Dose-Response: Perform a detailed dose-response curve in your cancer cell line of interest, testing concentrations from picomolar to micromolar. 2. Identify Optimal Concentration Range: Determine the concentration that gives maximal degradation (Dmax) and the concentration for 50% degradation (DC50). Avoid using in vivo doses that are predicted to result in concentrations far exceeding the optimal range.[9] |
Problem 2: Observed in vivo toxicity.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Formulation-Related Toxicity | Conduct a vehicle-only control study. | 1. Vehicle Administration: Administer the formulation vehicle without this compound to a cohort of animals. 2. Toxicity Monitoring: Monitor the animals for signs of toxicity, such as weight loss, behavioral changes, or signs of distress. If toxicity is observed, consider alternative, better-tolerated vehicles. |
| On-Target Toxicity | Assess BRD9 expression in healthy tissues. | 1. Tissue Profiling: Use techniques like immunohistochemistry or Western blotting to determine the expression levels of BRD9 in various healthy tissues of your animal model. 2. Dose Adjustment: If BRD9 is highly expressed in vital organs, consider if a lower dose of this compound can achieve tumor growth inhibition with an acceptable safety margin. |
| Off-Target Effects | Perform unbiased proteomics to identify unintended protein degradation. | 1. Proteomic Analysis: Treat animals with this compound and collect both tumor and healthy tissues. Use mass spectrometry-based proteomics to compare the proteome of treated versus vehicle control tissues to identify any off-target protein degradation. |
Data Presentation
Table 1: In Vitro and In Vivo Performance of this compound
| Parameter | Value | Cell Lines/Animal Model | Reference |
| Degradation Potency (DC50) | < 10 nM | G401, HS-SY-II | [1][2] |
| Maximal Degradation (Dmax) | > 90% | G401, HS-SY-II | [1][2] |
| Oral Bioavailability | 91% | Mice | [1][2] |
| BRD9 Reduction in Tumor | > 90% | HS-SY-II Xenograft | [1][2] |
| Tumor Growth Inhibition | Effective Inhibition | HS-SY-II Xenograft | [1][2] |
Experimental Protocols
Protocol 1: General Workflow for an In Vivo Efficacy Study of this compound in a Xenograft Model
-
Cell Culture and Implantation:
-
Culture a human cancer cell line with known BRD9 dependency (e.g., HS-SY-II for synovial sarcoma).
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously implant the cell suspension (e.g., 5 x 106 cells) into the flank of immunocompromised mice (e.g., nude or NOD-SCID).[3]
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[3]
-
Randomize the mice into treatment and vehicle control groups.
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation in a suitable, well-tolerated vehicle.
-
Administer this compound to the treatment group via the desired route (e.g., oral gavage) at the predetermined dose and schedule.
-
Administer the vehicle alone to the control group.[3]
-
-
Monitoring and Efficacy Evaluation:
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).[10]
-
At the end of the study, euthanize the animals and harvest the tumors.
-
Measure the final tumor weight and calculate the tumor growth inhibition.
-
A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for BRD9 levels).[3]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as a PROTAC degrader of BRD9.
Caption: Simplified overview of BRD9's role in cancer signaling pathways.
Caption: Experimental workflow for assessing the in vivo efficacy of this compound.
References
- 1. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early evaluation of opportunities in oral delivery of PROTACs to overcome their molecular challenges [ouci.dntb.gov.ua]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Addressing Cellular Resistance to CW-3308 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cellular resistance to CW-3308, a potent and selective PROTAC degrader of the BRD9 protein.[1][2][3]
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active Proteolysis Targeting Chimera (PROTAC) that selectively targets the Bromodomain-containing protein 9 (BRD9) for degradation.[1][4][5][6] It is a heterobifunctional molecule composed of a ligand that binds to BRD9, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] By bringing BRD9 into proximity with the E3 ligase, this compound induces the ubiquitination and subsequent degradation of BRD9 by the proteasome.[7]
Q2: What is the therapeutic potential of this compound?
A2: this compound has demonstrated potent anti-tumor activity in preclinical models of synovial sarcoma and rhabdoid tumors, which are dependent on BRD9.[1][2][3] Its high selectivity and oral bioavailability make it a promising therapeutic candidate for these and other BRD9-dependent cancers.[1]
Q3: What are the known components of the this compound-mediated degradation pathway?
A3: The key components are:
-
Target Protein: BRD9
-
PROTAC: this compound
-
E3 Ligase Complex: Cereblon (CRBN), DDB1, CUL4A, ROC1
-
Ubiquitin-Proteasome System (UPS): Ubiquitin, E1 activating enzymes, E2 conjugating enzymes, and the 26S proteasome.
Q4: What are the potential reasons for observing cellular resistance to this compound?
A4: Cellular resistance to this compound can arise from various mechanisms that disrupt its ability to induce BRD9 degradation. These can be broadly categorized as:
-
Target-related resistance: Alterations in the BRD9 protein.
-
E3 ligase-related resistance: Changes in the Cereblon E3 ligase complex.
-
Ubiquitin-Proteasome System (UPS) dysfunction: Impairment of the cellular machinery responsible for protein degradation.
-
Drug efflux and metabolism: Increased removal or inactivation of this compound.
-
Activation of bypass pathways: Cellular signaling pathways that compensate for the loss of BRD9.
II. Troubleshooting Guides
Scenario 1: Decreased or loss of sensitivity to this compound in our cancer cell line.
Question: Our cell line, which was previously sensitive to this compound, is now showing reduced responsiveness or complete resistance. What are the possible causes and how can we investigate them?
Answer: A decrease in sensitivity to this compound can be attributed to several factors. The following troubleshooting guide will help you systematically investigate the potential mechanisms of resistance.
Initial Assessment: Confirm Resistance and Characterize the Resistant Phenotype
Before investigating the underlying mechanisms, it is crucial to confirm and quantify the level of resistance.
Table 1: Initial Characterization of this compound Resistant Cells
| Parameter | Parental (Sensitive) Cells | Resistant Cells |
| This compound IC50 (nM) | Expected to be low | Significantly increased |
| BRD9 Protein Levels (at baseline) | Detectable | Potentially altered |
| BRD9 Protein Levels (after this compound treatment) | Significantly reduced/undetectable | Maintained or partially reduced |
| Cell Proliferation Rate | May be slower | May be altered |
Troubleshooting Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mode of action of a DCAF16-recruiting targeted glue that can selectively degrade BRD9 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing the Toxicity of CW-3308 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing potential toxicities associated with the investigational PROTAC (Proteolysis-targeting chimera) CW-3308 in preclinical animal studies. As specific toxicity data for this compound is not extensively published, this guide draws upon general principles of PROTAC toxicology, information on related BRD9 degraders, and best practices for in vivo compound administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable PROTAC designed to induce the degradation of the bromodomain-containing protein 9 (BRD9).[1] It functions by simultaneously binding to BRD9 and the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of BRD9.[1]
Q2: What are the known or potential toxicities associated with this compound?
A2: Specific public data on the toxicity profile of this compound is limited. However, potential toxicities with PROTACs can be categorized as:
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On-target toxicity: Arising from the degradation of the intended target (BRD9) in non-tumor tissues where it may have essential functions.
-
Off-target toxicity: Resulting from the unintended degradation of other proteins due to non-specific binding of the PROTAC.
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"Hook effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, reducing the formation of the productive ternary complex and leading to decreased efficacy and potentially altered toxicity profiles.[2]
-
Toxicity related to the E3 ligase ligand: As this compound utilizes a Cereblon (CRBN) ligand, potential side effects associated with CRBN modulation should be considered.[3]
Another BRD9 degrader, CFT8634, has been associated with cardiac toxicities in clinical trials, suggesting that researchers working with BRD9 degraders should be mindful of potential cardiovascular effects.[4]
Q3: How can I minimize the toxicity of this compound in my animal studies?
A3: Minimizing toxicity involves a multi-faceted approach:
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Dose optimization: Conduct dose-ranging studies to determine the minimum effective dose that achieves the desired level of BRD9 degradation without causing significant adverse effects.
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Formulation optimization: Utilize a well-tolerated vehicle for administration. The choice of formulation can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and thereby its toxicity.[5][6][7]
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Careful monitoring: Implement a comprehensive monitoring plan to detect early signs of toxicity.
-
Route of administration: While this compound is orally bioavailable, the choice of administration route can influence its pharmacokinetic and toxicity profiles.[1]
Troubleshooting Guide for In Vivo Studies
This guide addresses common issues encountered during in vivo experiments with PROTACs like this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Animal Morbidity or Mortality | On-target toxicity: Degradation of BRD9 in vital organs. | - Reduce the dose of this compound.- Decrease the frequency of administration.- Evaluate BRD9 expression and function in the affected organs. |
| Off-target toxicity: Degradation of unintended proteins. | - Perform proteomics analysis of tissues from treated animals to identify off-target effects.- Consider using a more selective BRD9 degrader if available. | |
| Formulation-related toxicity: The vehicle used for administration is causing adverse effects. | - Include a vehicle-only control group in your study.- Test alternative, well-tolerated formulations. | |
| Significant Weight Loss | General toxicity or reduced food/water intake. | - Monitor food and water consumption daily.- Provide supportive care, such as supplemental nutrition and hydration.- Consider dose reduction. |
| Organ-Specific Toxicity (e.g., liver, kidney) | Compound accumulation or metabolism in specific organs. | - Conduct histopathological analysis of major organs at the end of the study.- Monitor relevant serum chemistry markers (e.g., ALT, AST for liver; BUN, creatinine (B1669602) for kidney) during the study. |
| Lack of Efficacy at Tolerated Doses | Poor bioavailability or rapid metabolism. | - Optimize the formulation to improve oral absorption.- Conduct pharmacokinetic studies to determine the compound's exposure in plasma and tumor tissue. |
| "Hook effect" due to excessive dosage. | - Perform a dose-response study to ensure you are not operating in the high-dose range where the hook effect may occur.[2] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess and mitigate the toxicity of this compound.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to animals without causing dose-limiting toxicity.
Methodology:
-
Animal Model: Use a relevant rodent model (e.g., mice or rats) that is appropriate for the intended efficacy studies.
-
Dose Escalation:
-
Start with a low dose, estimated from in vitro efficacy data.
-
Administer escalating doses of this compound to different cohorts of animals (n=3-5 per group).
-
Include a vehicle control group.
-
-
Administration: Administer this compound orally, consistent with its known properties.[1]
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming, and breathing).
-
At the end of the study (typically 7-14 days), collect blood for hematology and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause:
-
More than 10-15% body weight loss.
-
Significant changes in clinical signs.
-
Severe alterations in hematological or serum chemistry parameters.
-
Significant histopathological findings in vital organs.
-
Protocol 2: In Vivo Efficacy and Toxicity Study
Objective: To evaluate the anti-tumor efficacy of this compound at well-tolerated doses and monitor for toxicity.
Methodology:
-
Animal Model: Use an appropriate tumor xenograft or patient-derived xenograft (PDX) model.
-
Dosing:
-
Based on the MTD study, select 2-3 dose levels for the efficacy study.
-
Include a vehicle control group.
-
-
Administration: Administer this compound orally at the determined frequency.
-
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., 2-3 times per week).
-
Record animal body weights at the same time.
-
-
Toxicity Monitoring:
-
Perform daily clinical observations.
-
At the end of the study, collect blood for hematology and serum chemistry.
-
Collect tumors and major organs for histopathology and to assess BRD9 degradation via Western blot or immunohistochemistry.
-
Data Presentation
Table 1: Example Data Summary from an MTD Study
| Dose (mg/kg) | Mean Body Weight Change (%) | Key Clinical Signs | Key Serum Chemistry Changes | Histopathology Findings | MTD Determination |
| Vehicle | +5% | Normal | None | No significant findings | - |
| 10 | +3% | Normal | None | No significant findings | Tolerated |
| 30 | -2% | Normal | None | No significant findings | Tolerated |
| 100 | -12% | Mild lethargy | Slight increase in ALT | Minimal hepatocellular vacuolation | MTD |
| 300 | -25% | Severe lethargy, ruffled fur | Significant increase in ALT and BUN | Moderate to severe liver and kidney necrosis | Exceeds MTD |
Table 2: Example Data Summary from an Efficacy and Toxicity Study
| Treatment Group | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Key Adverse Events |
| Vehicle | 0 | +8% | None |
| This compound (30 mg/kg) | 45 | +2% | None |
| This compound (100 mg/kg) | 85 | -10% | Mild, transient lethargy |
Signaling Pathways and Experimental Workflows
BRD9 Degradation Signaling Pathway
Degradation of BRD9 has been shown to disrupt ribosome biogenesis and downregulate the expression of the proto-oncogene MYC.[8][9] This provides a potential therapeutic mechanism in cancers dependent on these pathways.
Caption: Mechanism of action of this compound and its downstream effects on signaling pathways.
Experimental Workflow for In Vivo Toxicity Assessment
This workflow outlines the key steps in assessing the toxicity of this compound in an animal model.
Caption: A typical workflow for assessing the in vivo toxicity and efficacy of this compound.
References
- 1. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of CFT8634, a Potent, Selective, and Orally Bioavailable Heterobifunctional Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CW-3308 PROTAC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CW-3308, a potent and selective PROTAC degrader of the BRD9 protein.[1][2][3] this compound operates by forming a ternary complex between BRD9 and the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of BRD9.[1][3] This guide is intended to assist in overcoming common experimental hurdles and ensuring robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: No or Weak Degradation of BRD9
Q: My Western blot shows minimal or no reduction in BRD9 levels after treating cells with this compound. What are the potential causes and solutions?
A: Several factors can lead to poor degradation efficiency. A systematic approach to troubleshooting is recommended to pinpoint the issue.
Troubleshooting Workflow: No/Weak BRD9 Degradation
Caption: Troubleshooting workflow for no or weak BRD9 degradation.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal DC50. Excessively high concentrations can lead to the "hook effect" where the formation of non-productive binary complexes inhibits ternary complex formation and subsequent degradation.[4][5] |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal degradation window. Degradation kinetics can vary between cell lines. |
| Low BRD9 or Cereblon (CRBN) Expression | Confirm the expression levels of both BRD9 and the E3 ligase CRBN in your chosen cell line via Western blot or qPCR. This compound requires both proteins to be present to function.[6] |
| This compound Instability or Poor Cell Permeability | Ensure proper storage of this compound stock solutions. Assess the stability of this compound in your cell culture media over the time course of your experiment. While this compound is reported to be orally bioavailable, very high cell density or unusual media components could potentially limit its permeability.[1] |
| Inefficient Ternary Complex Formation | Although this compound is a potent degrader, issues with ternary complex formation can still arise. This is a complex issue that may require biophysical assays like co-immunoprecipitation (Co-IP) to confirm the interaction between BRD9, this compound, and CRBN.[4][7] |
| Impaired Proteasome Function | Ensure that the proteasome is active in your cells. As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). A rescue of BRD9 degradation in the presence of the inhibitor would confirm that the degradation is proteasome-dependent.[8] |
| Technical Issues with Western Blot | The absence of a signal could be due to technical errors in the Western blot procedure. This could include inefficient protein transfer, inactive antibodies, or expired reagents.[9][10] Please refer to the detailed Western blot protocol below for best practices. |
Issue 2: High Cytotoxicity or Suspected Off-Target Effects
Q: I'm observing significant cell death at concentrations where BRD9 degradation is effective. How can I determine if this is due to on-target or off-target effects?
A: It is crucial to distinguish between toxicity due to the intended degradation of BRD9 and unintended off-target effects.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| On-Target Toxicity | The degradation of BRD9, a key component of the BAF chromatin remodeling complex, may be inherently toxic to certain cell lines, such as synovial sarcoma and rhabdoid tumor cells where it is a known dependency.[11] Correlate BRD9 degradation levels with cell viability data (e.g., from an MTT or CellTiter-Glo assay) to establish a relationship. |
| Off-Target Degradation | While this compound is reported to be highly selective against other bromodomain proteins like BRD7 and BRD4, it is still possible that it degrades other proteins.[1] A global proteomics approach (e.g., mass spectrometry) can identify unintended protein degradation.[5][12] |
| Degradation-Independent Pharmacology | The ligands for BRD9 or cereblon within the this compound molecule may have their own biological activities at the concentrations used. Synthesize or obtain a non-degrading control molecule (e.g., one with a mutated cereblon ligand) to see if the cytotoxic phenotype persists. |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells. Run a vehicle-only control. |
Quantitative Data Summary for this compound
The following table summarizes the reported quantitative data for this compound from key publications.
| Parameter | Cell Line | Value | Reference |
| Degradation Potency (DC50) | G401 (Rhabdoid Tumor) | < 10 nM | [1][3] |
| HS-SY-II (Synovial Sarcoma) | < 10 nM | [1][3] | |
| Maximal Degradation (Dmax) | G401 (Rhabdoid Tumor) | > 90% | [1][3] |
| HS-SY-II (Synovial Sarcoma) | > 90% | [1][3] | |
| Oral Bioavailability (in mice) | N/A | 91% | [1][3] |
Experimental Protocols
Protocol 1: Western Blot for BRD9 Degradation
This protocol provides a standard methodology for assessing the degradation of BRD9 protein levels following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., G401 or HS-SY-II) in 6-well plates to achieve 70-80% confluency at the time of harvest.
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Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
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Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample and boil at 95°C for 5-10 minutes.
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Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.
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Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare a chemiluminescent substrate (ECL) and apply it to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BRD9 band intensity to the corresponding loading control band.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to verify the formation of the BRD9-CW-3308-CRBN ternary complex in cells.
-
Cell Treatment and Lysis:
-
Treat cells with the optimal concentration of this compound for a short period (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease inhibitors.[15]
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an antibody against BRD9 or CRBN overnight at 4°C with gentle rotation.[4] A negative control with a non-specific IgG is crucial.
-
Add fresh protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Run the eluate on an SDS-PAGE gel and perform a Western blot as described in Protocol 1.
-
Probe the membrane for the presence of BRD9 and CRBN. The detection of both proteins in the sample immunoprecipitated with an antibody against either one provides evidence for the formation of the ternary complex.
-
Protocol 3: MTT Assay for Cell Viability
This protocol provides a method to assess cell viability and the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the media and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
-
Visualizations
This compound Mechanism of Action
Caption: Catalytic cycle of this compound-mediated BRD9 degradation.
References
- 1. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Page 1 | BioWorld [bioworld.com]
- 3. Collection - Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. bio-rad.com [bio-rad.com]
- 14. benchchem.com [benchchem.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
ensuring complete BRD9 degradation with CW-3308
Welcome to the technical support center for CW-3308, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the bromodomain-containing protein BRD9. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers and drug development professionals ensure the complete and specific degradation of BRD9 in their experiments.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule that acts as a bridge between BRD9 and the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] This induced proximity results in the poly-ubiquitination of BRD9, marking it for degradation by the 26S proteasome.[1] This targeted degradation approach offers a powerful method to study the function of BRD9, which is a subunit of the human BAF (SWI/SNF) nucleosome remodeling complex and an attractive therapeutic target in various cancers.[2][3]
References
Technical Support Center: Validating CW-3308's Mechanism of Action
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in validating the mechanism of action of CW-3308, a potent and selective BRD9 degrader, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades the Bromodomain-containing protein 9 (BRD9).[1][2][3] It is a heterobifunctional molecule that brings BRD9 into close proximity with the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.[1]
Q2: Why do I need to validate the mechanism of action in a new cell line?
A2: The efficacy of a PROTAC can be cell-line dependent. Factors such as the expression levels of the target protein (BRD9) and the E3 ligase (Cereblon), as well as the cellular ubiquitination and proteasome machinery, can influence the activity of this compound. Therefore, it is crucial to confirm its mechanism of action in your specific cell line of interest.
Q3: What are the key steps to validate this compound's mechanism of action?
A3: A stepwise approach is recommended to validate the mechanism of action:
-
Confirm Target Degradation: Demonstrate that this compound treatment leads to a reduction in BRD9 protein levels.
-
Verify Proteasome-Dependence: Show that the degradation of BRD9 is mediated by the proteasome.
-
Demonstrate Target Engagement: Confirm that this compound physically interacts with both BRD9 and Cereblon.
-
Confirm Target Ubiquitination: Show that this compound treatment leads to an increase in BRD9 ubiquitination.
-
Assess Downstream Functional Effects: Evaluate the phenotypic consequences of BRD9 degradation in your cell line.
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[4] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-BRD9 or PROTAC-Cereblon) rather than the productive ternary complex (BRD9-PROTAC-Cereblon) required for degradation. To avoid this, it is essential to perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for maximal degradation.[4]
Experimental Workflow & Signaling Pathway
Troubleshooting Guides and Experimental Protocols
Confirming Target Degradation via Western Blot
This experiment is the first step to verify that this compound reduces BRD9 protein levels in your new cell line.
Experimental Protocol:
-
Cell Culture and Treatment: Seed your cells of interest in a 6-well plate and grow to 70-80% confluency. Treat the cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against BRD9 and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection. Quantify band intensities to determine the percentage of BRD9 degradation relative to the vehicle control.
Quantitative Data Summary:
| This compound Conc. | BRD9 Protein Level (Normalized to Loading Control) | % Degradation |
| Vehicle (DMSO) | 1.00 | 0% |
| 0.1 nM | 0.95 | 5% |
| 1 nM | 0.70 | 30% |
| 10 nM | 0.25 | 75% |
| 100 nM | 0.10 | 90% |
| 1 µM | 0.15 | 85% (Hook Effect) |
| 10 µM | 0.40 | 60% (Hook Effect) |
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| No BRD9 degradation observed. | Low Cereblon expression in the cell line. | Verify Cereblon expression via Western Blot. Consider using a different cell line with higher Cereblon expression. |
| Poor cell permeability of this compound. | While this compound is known to be orally bioavailable, extreme cell line characteristics might affect uptake. If suspected, consider alternative delivery methods, though this is less likely for this compound. | |
| High background on Western blot. | Insufficient blocking or washing. | Increase blocking time or use a different blocking agent (e.g., 5% BSA in TBST). Increase the number and duration of washes. |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. | |
| Inconsistent results. | Variability in cell culture conditions. | Maintain consistent cell passage number, confluency, and treatment times. |
Verifying Proteasome-Dependence with a Rescue Experiment
This experiment confirms that the this compound-induced degradation of BRD9 is mediated by the proteasome.
Experimental Protocol:
-
Cell Treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.[5][6]
-
Co-treatment: Add this compound at a concentration that gives maximal degradation (determined from the Western blot experiment) to the pre-treated cells. Include controls for vehicle, this compound alone, and MG132 alone.
-
Incubation and Lysis: Incubate for the desired time (e.g., 24 hours) and then lyse the cells.
-
Western Blot Analysis: Perform a Western blot for BRD9 and a loading control.
Quantitative Data Summary:
| Treatment | BRD9 Protein Level (Normalized to Loading Control) |
| Vehicle (DMSO) | 1.00 |
| This compound (100 nM) | 0.12 |
| MG132 (10 µM) | 1.10 |
| This compound (100 nM) + MG132 (10 µM) | 0.95 |
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| Incomplete rescue of BRD9 levels. | Insufficient concentration or incubation time of the proteasome inhibitor. | Increase the concentration or pre-incubation time of MG132. Note that prolonged exposure to proteasome inhibitors can be toxic to cells. |
| Proteasome-independent degradation pathway. | While unlikely for a PROTAC, if the rescue is consistently poor, consider the possibility of alternative degradation pathways, such as lysosomal degradation. |
Demonstrating Target Engagement via Co-Immunoprecipitation (Co-IP)
This experiment confirms the formation of the BRD9-CW-3308-Cereblon ternary complex.
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at a concentration that gives maximal degradation and a vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against Cereblon (or BRD9) coupled to protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the immunoprecipitated proteins and analyze by Western blot using antibodies against BRD9 and Cereblon.
Quantitative Data Summary:
| Immunoprecipitation Antibody | Western Blot Antibody | Vehicle Treatment | This compound Treatment |
| Anti-Cereblon | Anti-BRD9 | No Band | Strong Band |
| Anti-Cereblon | Anti-Cereblon | Strong Band | Strong Band |
| IgG Control | Anti-BRD9 | No Band | No Band |
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| No co-immunoprecipitation of BRD9 with Cereblon. | Weak or transient ternary complex formation. | Optimize the concentration and treatment time of this compound. Ensure the lysis buffer is non-denaturing to preserve protein-protein interactions. |
| Inefficient immunoprecipitation. | Ensure the antibody used for IP is of high quality and validated for this application. | |
| High background of non-specific binding. | Insufficient washing. | Increase the number of washes and the stringency of the wash buffer (e.g., by adding a small amount of detergent). |
Confirming Target Ubiquitination
This assay directly demonstrates that this compound induces the ubiquitination of BRD9.
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound and a vehicle control. It is also recommended to include a condition with a proteasome inhibitor (MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Immunoprecipitate BRD9 from the cell lysates.
-
Western Blot Analysis: Perform a Western blot on the immunoprecipitated samples using an anti-ubiquitin antibody. A ladder of high molecular weight bands indicates polyubiquitination.
Quantitative Data Summary:
| Treatment | Immunoprecipitation | Western Blot Antibody | Expected Result |
| Vehicle + MG132 | Anti-BRD9 | Anti-Ubiquitin | Faint or no ladder |
| This compound + MG132 | Anti-BRD9 | Anti-Ubiquitin | Clear high molecular weight ladder |
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| No ubiquitination signal observed. | Low levels of ubiquitinated protein. | Ensure that a proteasome inhibitor is used to prevent the degradation of ubiquitinated BRD9. Optimize the treatment time with this compound. |
| Inefficient immunoprecipitation of BRD9. | Use a high-quality antibody for immunoprecipitation. |
Assessing Downstream Functional Consequences
The ultimate goal is to determine the phenotypic effect of BRD9 degradation in your new cell line. A common assay is to measure cell viability.
Experimental Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate.
-
PROTAC Treatment: Treat the cells with a range of this compound concentrations.
-
Incubation: Incubate for a period relevant to the expected biological effect (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a commercially available kit, such as an MTT or CellTiter-Glo® assay, following the manufacturer's instructions.[7][8][9][10]
Quantitative Data Summary:
| This compound Conc. | % Cell Viability (relative to vehicle) |
| Vehicle (DMSO) | 100% |
| 0.1 nM | 98% |
| 1 nM | 90% |
| 10 nM | 65% |
| 100 nM | 40% |
| 1 µM | 35% |
| 10 µM | 33% |
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| No effect on cell viability. | The new cell line may not be dependent on BRD9 for survival. | Consider other functional assays that are more relevant to the known roles of BRD9, such as gene expression analysis of BRD9 target genes or cell cycle analysis. |
| Insufficient treatment time. | Extend the incubation time with this compound (e.g., up to 5-7 days) to allow for the phenotypic effects of protein degradation to manifest. |
References
- 1. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Page 1 | BioWorld [bioworld.com]
- 3. Collection - Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. MG-132 | Cell Signaling Technology [cellsignal.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
optimizing incubation time for maximal BRD9 degradation
Welcome to the technical support center for BRD9 degradation experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing incubation time to achieve maximal BRD9 degradation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of small-molecule induced BRD9 degradation?
A1: Small-molecule degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, induce BRD9 degradation by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1] These molecules act as a bridge, bringing BRD9 into proximity with an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of BRD9, marking it for degradation by the proteasome.[3] Different degraders may recruit different E3 ligases, such as Cereblon (CRBN) or DCAF16.[2][4]
Q2: What is a typical starting point for incubation time and concentration when testing a new BRD9 degrader?
A2: A good starting point is to perform a time-course experiment alongside a dose-response experiment. Based on published data, significant BRD9 degradation can be observed as early as 2-6 hours, with maximal degradation often occurring between 6 and 24 hours.[3][5][6] For concentration, a range from 1 nM to 10 µM is recommended to identify the optimal concentration and to observe potential "hook effects" at higher concentrations.[3][7]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon observed with bifunctional degraders like PROTACs where the degradation efficiency decreases at very high concentrations.[3] This is thought to occur due to the formation of binary complexes (Degrader-BRD9 or Degrader-E3 ligase) that do not lead to the productive ternary complex (BRD9-Degrader-E3 ligase) required for degradation.[3] To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for maximal degradation.
Q4: How can I confirm that BRD9 degradation is proteasome-dependent?
A4: To confirm that the observed decrease in BRD9 levels is due to proteasomal degradation, you can pre-treat your cells with a proteasome inhibitor, such as Bortezomib (BTZ) or MG132, for 1-2 hours before adding the BRD9 degrader.[3] If the degradation of BRD9 is blocked in the presence of the proteasome inhibitor, it confirms that the process is proteasome-dependent.[3] Similarly, using an inhibitor of the NEDD8-activating enzyme (NAE), like MLN4924, can confirm the involvement of Cullin-RING E3 ligases.[3]
Q5: My BRD9 levels are not decreasing after treatment. What are the possible reasons?
A5: Several factors could contribute to a lack of BRD9 degradation. See the troubleshooting guide below for a detailed breakdown of potential issues and solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No BRD9 Degradation | Suboptimal Incubation Time: The incubation time may be too short to observe degradation or too long, leading to protein resynthesis. | Perform a time-course experiment with a broad range of time points (e.g., 2, 4, 6, 8, 12, 24, 48 hours) to identify the optimal window for maximal degradation.[7][8] |
| Suboptimal Degrader Concentration: The concentration may be too low for effective ternary complex formation or too high, causing the "hook effect". | Conduct a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).[3] | |
| Low E3 Ligase Expression: The cell line used may have low endogenous levels of the specific E3 ligase recruited by the degrader (e.g., CRBN, DCAF16). | Verify the expression level of the relevant E3 ligase in your cell line using Western blotting or qPCR. Consider using a different cell line known to have higher expression of the E3 ligase.[7] | |
| Compound Instability: The degrader may be unstable in your cell culture medium over the incubation period. | Prepare fresh stock solutions of the degrader and minimize freeze-thaw cycles. If instability is suspected, consider testing the compound's stability in the medium over time.[7] | |
| Cell Health: Unhealthy or senescent cells may have altered protein turnover rates. | Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density.[8] | |
| Inconsistent Results | Variable Cell Seeding Density: Inconsistent cell numbers can lead to variability in protein levels and drug response. | Ensure consistent cell seeding density across all experiments and avoid letting cells become over-confluent.[7] |
| Inconsistent Reagent Preparation: Variations in the preparation of the degrader stock solution or cell culture media can lead to inconsistent results. | Standardize all reagent preparation protocols and use freshly prepared solutions. | |
| High Background in Western Blot | Insufficient Blocking or Washing: This can lead to non-specific antibody binding. | Optimize your Western blot protocol by increasing the blocking time (e.g., 1 hour at room temperature or overnight at 4°C) and the number and duration of washes.[9] |
| Antibody Concentration Too High: High primary or secondary antibody concentrations can increase background noise. | Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background. |
Quantitative Data Summary
The following tables summarize typical experimental parameters for BRD9 degradation studies.
Table 1: Example Incubation Times and Concentrations for BRD9 Degradation
| Degrader | Cell Line | Incubation Time | Concentration for Max. Degradation | Reference |
| AMPTX-1 | MV4-11 | 6 hours | ~10-100 nM | [3] |
| AMPTX-1 | MCF-7 | 6 hours | ~10-100 nM | [3] |
| dBRD9-A | OPM2, H929 | 24 hours | 100 nM | [10] |
| dBRD9-A | Synovial Sarcoma Lines | 6-72 hours | 100 nM | [6] |
| QA-68 | ALL cell lines | 24 hours | Not specified | [11][12] |
| dBRD9 | MOLM-13 | 2 hours | 100 nM | [13] |
Table 2: Key Degradation Parameters for Selected BRD9 Degraders
| Degrader | DC50 | Dmax | E3 Ligase | Reference |
| AMPTX-1 (in MV4-11) | 0.5 nM | 93% | DCAF16 | [3] |
| AMPTX-1 (in MCF-7) | 2 nM | 70% | DCAF16 | [3] |
| PROTAC 11 | 50 nM | Not specified | CRBN | [2] |
| PROTAC 23 (BRD9) | 1.8 nM | Not specified | VHL | [2] |
| E5 | 16 pM | Not specified | Not specified | [14] |
Experimental Protocols
Western Blotting for BRD9 Degradation
This protocol is a standard method to quantify changes in BRD9 protein levels.[9]
-
Cell Lysis:
-
Treat cells with the BRD9 degrader at various concentrations and for different durations.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
-
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol helps to verify the interaction between BRD9, the degrader, and the E3 ligase.[3]
-
Cell Treatment and Lysis:
-
Treat cells with the BRD9 degrader or vehicle control for an optimized short duration (e.g., 1-4 hours).
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the lysate with an antibody against the E3 ligase (e.g., anti-CRBN or anti-DCAF16) or a control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Analysis:
-
Elute the proteins from the beads.
-
Analyze the eluates by Western blotting using an anti-BRD9 antibody to detect co-immunoprecipitated BRD9.
-
Visualizations
Caption: Mechanism of action for a BRD9 degrader.
Caption: Experimental workflow for a time-course study.
References
- 1. Novel Compounds for Targeted Degradation of BRD9 and Their Use for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Amphista reports new mechanism for degradation of BRD9 | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad.com [bio-rad.com]
- 10. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with lot-to-lot variability of CW-3308
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of CW-3308, with a focus on addressing potential lot-to-lot variability to ensure experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to target the BRD9 (Bromodomain-containing protein 9) for degradation.[1][2][3][4] It functions by forming a ternary complex between BRD9 and the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of BRD9.[1][5]
Q2: What are the primary applications of this compound?
This compound is primarily investigated for its therapeutic potential in cancers dependent on BRD9, such as synovial sarcoma and rhabdoid tumors.[1][2][5]
Q3: How should this compound be stored to ensure its stability?
For long-term stability, the stock solution of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is crucial to adhere to these storage conditions to prevent degradation of the compound, which can be a source of experimental variability.
Q4: In which cell lines has this compound been shown to be effective?
This compound has demonstrated potent degradation of BRD9 in G401 rhabdoid tumor and HS-SY-II synovial sarcoma cell lines.[1][2][3]
Troubleshooting Guide
Issue 1: Inconsistent BRD9 degradation between experiments.
-
Potential Cause 1: Lot-to-lot variability of this compound. While not explicitly documented, lot-to-lot variation is a common challenge with complex chemical reagents.[6]
-
Solution: Implement a quality control check for each new lot. This can involve a simple Western blot to confirm BRD9 degradation at a standard concentration and time point. It is also advisable to perform a dose-response curve to verify the DC50 of the new lot.
-
-
Potential Cause 2: Improper storage and handling. The stability of this compound can be compromised if not stored correctly.[5]
-
Solution: Ensure the compound is stored at the recommended temperatures and minimize freeze-thaw cycles. Aliquot the stock solution upon receipt to avoid repeated warming and cooling.
-
-
Potential Cause 3: Variability in cell culture conditions. Cell passage number, density, and health can significantly impact experimental outcomes.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and seeded at a consistent density for all experiments.
-
Issue 2: Higher than expected off-target effects or cellular toxicity.
-
Potential Cause 1: Impurities in the this compound lot.
-
Solution: If unexpected toxicity is observed, consider obtaining a certificate of analysis (CoA) from the supplier to check for purity. If possible, perform an independent purity assessment.
-
-
Potential Cause 2: Incorrect final concentration.
-
Solution: Double-check all dilution calculations. It is recommended to prepare fresh dilutions from a validated stock solution for each experiment.
-
Data Presentation
Table 1: Reported Efficacy of this compound
| Parameter | Cell Line | Reported Value | Reference |
| DC50 | G401, HS-SY-II | < 10 nM | [1][2][3] |
| Dmax | G401, HS-SY-II | > 90% | [1][2][3] |
| Oral Bioavailability | Mice | 91% | [1][2][3] |
Table 2: Example Lot-to-Lot Quality Control Log
| Lot Number | Date Received | DC50 (nM) | Dmax (%) | Pass/Fail | Notes |
| [Example Lot A] | [Date] | 8.5 | 95 | Pass | |
| [Example Lot B] | [Date] | 12.1 | 92 | Pass | Slightly higher DC50, but within acceptable range. |
| [Example Lot C] | [Date] | 25.3 | 75 | Fail | Contact supplier. |
Experimental Protocols
Protocol: Western Blot for BRD9 Degradation
-
Cell Seeding: Plate G401 or HS-SY-II cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Prepare a serial dilution of this compound in cell culture medium. Treat cells for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against BRD9 and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Quantify band intensities using densitometry software. Normalize BRD9 levels to the loading control and then to the vehicle control.
Visualizations
References
- 1. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. This compound - Page 1 | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent western blot results for CW-3308
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent Western blot results when studying the effects of CW-3308, a potent and selective PROTAC degrader of the bromodomain-containing protein BRD9.[1][2][3][4][5]
Troubleshooting Inconsistent Western Blot Results for this compound
Inconsistent Western blot results can be frustrating and hinder research progress. This guide is designed to help you identify and resolve common issues encountered when assessing BRD9 protein degradation following treatment with this compound.
FAQs: this compound Western Blotting
Q1: I treated my cells with this compound, but I don't see a decrease in the BRD9 band on my Western blot. What could be the problem?
A1: Several factors could contribute to the lack of observed BRD9 degradation. Consider the following possibilities:
-
Suboptimal this compound Concentration or Incubation Time: Ensure you are using the appropriate concentration of this compound and incubating for a sufficient duration to induce BRD9 degradation. Titrate the concentration and perform a time-course experiment to determine the optimal conditions for your specific cell line.
-
Cell Line Specificity: The efficacy of this compound can vary between different cell lines. Confirm that your cell line expresses BRD9 and is sensitive to this compound-mediated degradation.
-
Poor Antibody Specificity: The primary antibody may not be specific for BRD9, leading to the detection of non-specific bands that are unaffected by this compound.[6][7] Validate your BRD9 antibody using positive and negative controls, such as cell lines with known high and low BRD9 expression, or by using a second, validated antibody that recognizes a different epitope.
-
Ineffective Cell Lysis: Incomplete cell lysis can result in insufficient protein extraction.[6] Ensure your lysis buffer is appropriate for your cell type and contains protease inhibitors to prevent protein degradation during sample preparation.[8][9]
-
Low Protein Load: The amount of protein loaded onto the gel may be insufficient for detecting a clear band.[10] Quantify your protein samples and ensure you are loading an adequate amount in each lane.[11]
Q2: My Western blot shows high background, making it difficult to interpret the BRD9 bands. How can I reduce the background?
A2: High background can obscure your results and make accurate quantification challenging.[6] Here are some common causes and solutions:
-
Inadequate Blocking: Insufficient blocking of the membrane can lead to non-specific antibody binding.[10][12] Optimize your blocking conditions by trying different blocking agents (e.g., 5% non-fat dry milk or BSA in TBST), increasing the blocking time, or using a commercially available blocking buffer.[11][13]
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations that are too high can contribute to high background.[7][8][14] Titrate your antibodies to find the optimal dilution that provides a strong signal with minimal background.[6]
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies on the membrane.[10] Increase the number and duration of your washes, and ensure you are using a sufficient volume of wash buffer (e.g., TBST).[11][12]
-
Membrane Contamination: Handle the membrane carefully with clean forceps to avoid contamination.[7] Ensure all trays and equipment are clean.[8]
Q3: I'm observing multiple bands on my Western blot. How do I know which one is BRD9?
A3: The presence of multiple bands can be due to several factors:
-
Non-specific Antibody Binding: As mentioned previously, your primary antibody may be cross-reacting with other proteins.[6][8] Antibody validation is crucial.
-
Protein Isoforms or Post-Translational Modifications: The target protein may exist in different isoforms or have post-translational modifications that affect its migration on the gel.[9] Consult the literature or antibody datasheet for information on the expected molecular weight of BRD9 and any known modifications.
-
Sample Degradation: Protein degradation during sample preparation can result in smaller, non-specific bands.[7][8] Always use fresh samples and protease inhibitors.[9]
-
Too Much Protein Loaded: Overloading the gel with too much protein can lead to the appearance of non-specific bands.[7][10]
Q4: The bands for my loading control (e.g., GAPDH, β-actin) are inconsistent across the lanes. What should I do?
A4: Inconsistent loading controls make it impossible to accurately compare protein levels between samples.[6] Address this issue by:
-
Accurate Protein Quantification: Ensure that you accurately quantify the protein concentration of each sample before loading.[11]
-
Consistent Sample Loading: Use high-quality pipette tips and careful technique to load an equal amount of protein into each well.[11]
-
Checking Transfer Efficiency: Uneven transfer of proteins from the gel to the membrane can lead to inconsistent band intensities.[10] You can check transfer efficiency by staining the membrane with Ponceau S after transfer.[9]
Quantitative Data Summary
For consistent and reproducible Western blot results when studying this compound, refer to the following table for recommended starting points. Note that optimal conditions may vary depending on the specific antibodies, reagents, and equipment used.
| Parameter | Recommendation | Troubleshooting Tips |
| Protein Loading | 20-40 µg of total cell lysate per lane | If signal is weak, increase the amount of protein loaded.[10] If non-specific bands appear, reduce the amount of protein.[7] |
| Primary Antibody Dilution | Follow manufacturer's recommendation (typically 1:1000 to 1:5000) | If background is high, increase the dilution (e.g., 1:5000 to 1:10,000).[7] If the signal is weak, decrease the dilution (e.g., 1:500 to 1:1000).[8] |
| Secondary Antibody Dilution | Follow manufacturer's recommendation (typically 1:5000 to 1:20,000) | High background can be caused by too high a concentration.[8] A weak signal may require a lower dilution. |
| Blocking Time | 1-2 hours at room temperature or overnight at 4°C | For high background, try increasing the blocking time.[12] |
| Washing Steps | 3 x 5-10 minute washes with TBST | Insufficient washing can lead to high background; increase the number or duration of washes.[10] |
Detailed Western Blot Protocol for Assessing this compound Efficacy
This protocol provides a step-by-step guide for performing a Western blot to measure the degradation of BRD9 after treatment with this compound.
Sample Preparation[15]
-
Culture cells to the desired confluency and treat with various concentrations of this compound or a vehicle control for the desired amount of time.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or another suitable lysis buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.[15]
-
Add Laemmli sample buffer to the protein extract and heat at 95-100°C for 5-10 minutes.[15]
Gel Electrophoresis[13][15]
-
Load equal amounts of protein (e.g., 30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker in one lane.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
Protein Transfer[13]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.[9] Destain with TBST.
Blocking and Antibody Incubation[17]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1-2 hours at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against BRD9, diluted in the blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection[17]
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Stripping and Re-probing (Optional)
-
If you need to probe for a loading control on the same membrane, you can strip the membrane of the primary and secondary antibodies using a stripping buffer.
-
After stripping, wash the membrane thoroughly and repeat the blocking and antibody incubation steps with the antibody for your loading control.
Visualizations
Caption: Mechanism of action for this compound-mediated BRD9 degradation.
Caption: Standard workflow for Western blot analysis of BRD9 degradation.
Caption: Troubleshooting logic for common Western blot issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Collection - Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Page 1 | BioWorld [bioworld.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. astorscientific.us [astorscientific.us]
- 12. bosterbio.com [bosterbio.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
Technical Support Center: Enhancing Cellular Uptake of CW-3308
This technical support center provides researchers, scientists, and drug development professionals with strategies and troubleshooting guidance for experiments involving the BRD9 PROTAC degrader, CW-3308. The following information is designed to address common challenges related to cellular uptake and experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to degrade the bromodomain-containing protein 9 (BRD9).[1][2][3][4][5] It functions by simultaneously binding to BRD9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9.[6] This makes it a promising therapeutic candidate for BRD9-dependent diseases such as synovial sarcoma and rhabdoid tumors.[1][2][3]
Q2: I am not observing the expected level of BRD9 degradation. Could this be due to poor cellular uptake?
While this compound has demonstrated high oral bioavailability in preclinical models, suggesting good membrane permeability, suboptimal degradation in in vitro experiments can stem from various factors beyond inherent cellular uptake.[1][2][3] These can include issues with compound stability, concentration, or experimental setup. It is crucial to systematically troubleshoot these factors.
Q3: What are some general strategies to enhance the cellular uptake of small molecules like this compound?
While specific data on enhancing this compound uptake is not available, general strategies for improving the intracellular concentration of small molecules include:
-
Optimization of Formulation: Ensuring the compound is fully dissolved in a compatible solvent and does not precipitate in the cell culture medium is critical.[7]
-
Permeabilization (for specific endpoint assays): For certain fixed-cell assays, transient membrane permeabilization can be employed, though this is not suitable for live-cell experiments.
-
Use of Delivery Vehicles: While this compound is designed to be orally bioavailable, in challenging in vitro systems, formulating it with delivery systems like liposomes or nanoparticles could be explored.[8][9]
-
Prodrug Approach: This involves chemically modifying the molecule to enhance its lipophilicity and passive diffusion across the cell membrane.[8] However, this would require chemical synthesis and is a drug development strategy rather than a simple experimental adjustment.
Q4: How can I be sure that the observed effects in my experiment are due to on-target BRD9 degradation?
To confirm that the observed phenotype is a direct result of BRD9 degradation, consider the following control experiments:
-
Use of a Negative Control: If available, a structurally similar but inactive version of this compound that does not bind to BRD9 or the E3 ligase can be used.
-
Rescue Experiment: Overexpression of a BRD9 mutant that is resistant to degradation by this compound should reverse the observed phenotype.[10]
-
Western Blotting: Directly measure the levels of BRD9 protein to confirm degradation at the concentrations used in your functional assays.
Troubleshooting Guide
This guide addresses common issues that may be misinterpreted as poor cellular uptake of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no BRD9 degradation | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.[7]2. Inaccurate Concentration: Pipetting errors or incorrect calculations.3. Suboptimal Exposure Time/Concentration: Insufficient duration or dose of treatment. | 1. Use a fresh aliquot of this compound for each experiment. Store stock solutions at -80°C for long-term stability and limit freeze-thaw cycles.[6]2. Verify all calculations and ensure pipettes are calibrated.3. Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line.[11] |
| High Cellular Toxicity | 1. Concentration is too high: The concentration of this compound may be causing off-target effects or general cytotoxicity.[10][11]2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[11] | 1. Perform a cell viability assay (e.g., MTT, trypan blue) to determine the non-toxic concentration range for your cells.[10]2. Ensure the final solvent concentration is low and consistent across all treatments, including the vehicle control (typically ≤ 0.1%).[11] |
| Compound Precipitation in Media | 1. Low Aqueous Solubility: this compound may have limited solubility in your cell culture medium.2. High Final Concentration: The desired working concentration may exceed the solubility limit. | 1. Visually inspect the media for any precipitate after adding this compound. Consider preparing intermediate dilutions in a suitable buffer before the final dilution in the medium.[7]2. If solubility is an issue, investigate alternative formulation strategies, though this may require specialized expertise. |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Experiment for BRD9 Degradation
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Make serial dilutions to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for various time points (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis and Protein Quantification: After incubation, wash the cells with PBS and lyse them. Determine the protein concentration of each lysate.
-
Western Blotting: Perform a Western blot analysis to detect the levels of BRD9 protein. Use a loading control (e.g., GAPDH, β-actin) to normalize the results.
-
Data Analysis: Quantify the band intensities and plot the percentage of BRD9 degradation relative to the vehicle control against the concentration and time. This will help determine the DC50 (concentration for 50% degradation) and the optimal treatment time.
Visualizing Experimental Logic and Pathways
Diagram 1: Troubleshooting Workflow for Suboptimal this compound Activity
A troubleshooting workflow for addressing suboptimal experimental results with this compound.
Diagram 2: this compound Mechanism of Action (PROTAC)
The mechanism of action for this compound as a PROTAC, leading to the degradation of BRD9.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. This compound - Page 1 | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to BRD9 Degraders: CW-3308 and Other Novel Agents
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of bromodomain-containing protein 9 (BRD9) has emerged as a promising therapeutic strategy for various cancers, including synovial sarcoma and malignant rhabdoid tumors. BRD9 is a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex and plays a crucial role in gene regulation. This guide provides an objective comparison of the recently developed BRD9 degrader, CW-3308, with other notable BRD9-targeting proteolysis-targeting chimeras (PROTACs) and molecular glues.
Performance Comparison of BRD9 Degraders
The following tables summarize the key performance metrics for this compound and other leading BRD9 degraders based on available preclinical data.
Table 1: In Vitro Degradation Potency and Efficacy
| Degrader | Target | E3 Ligase | DC50 | Dmax | Cell Line(s) |
| This compound | BRD9 | Cereblon | < 10 nM[1][2][3][4] | > 90%[1][2][3][4] | G401, HS-SY-II[1][2][3][4] |
| CFT8634 | BRD9 | Cereblon | 2 nM[5] | >90% (inferred) | Synovial sarcoma cell line[6][5] |
| AMPTX-1 | BRD9 | DCAF16 | 0.5 nM[7] | 93%[7] | MV4-11[7] |
| dBRD9 | BRD9 | Cereblon | 50 nM[8] | >90% (inferred) | MOLM-13[2][9] |
| FHD-609 | BRD9 | Cereblon | 190 pM (Dmax50)[10] | 97%[10] | CRISPR HEK293, SYO-1, ASKA, HSSY-II[10][11] |
| E5 | BRD9 | VHL (inferred) | 16 pM[12] | >90% (inferred) | MV4-11, OCI-LY10[12] |
Table 2: Selectivity and Pharmacokinetics
| Degrader | Selectivity | Oral Bioavailability (Mouse) |
| This compound | High selectivity over BRD7 and BRD4.[1][2][3][4] | 91%[1][2][3] |
| CFT8634 | Selective for BRD9.[13] | Orally bioavailable.[13][14] |
| AMPTX-1 | Selective for BRD9.[7][15] | Orally bioavailable.[15] |
| dBRD9 | Selective for BRD9 over BRD4 and BRD7.[8][9] | Not reported. |
| FHD-609 | Selective for BRD9.[11] | Low oral bioavailability.[11] |
| E5 | Selectively degrades BRD9.[16][12] | Not reported. |
Signaling Pathway and Mechanism of Action
BRD9 is a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex. This complex plays a vital role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. In certain cancers, such as those with SMARCB1 mutations, cancer cells become dependent on BRD9-containing ncBAF complexes for their survival and proliferation.[17][18] PROTACs like this compound induce the degradation of BRD9 by hijacking the ubiquitin-proteasome system.
Caption: Mechanism of BRD9 degradation by PROTACs.
Experimental Protocols
Determination of DC50 and Dmax
The half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) are critical parameters for evaluating the potency and efficacy of a degrader. These are typically determined using Western blotting or a reporter system like the Nano-Glo® HiBiT assay.
Western Blotting Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., G401, HS-SY-II) in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the BRD9 degrader for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for BRD9. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) system. Quantify the band intensities using densitometry software. Normalize the BRD9 signal to the loading control. The percentage of remaining BRD9 is plotted against the degrader concentration to determine the DC50 and Dmax values using a non-linear regression model.
Nano-Glo® HiBiT Assay Protocol:
-
Cell Line Generation: Engineer a cell line to express BRD9 fused with the HiBiT tag.
-
Cell Seeding and Treatment: Seed the engineered cells in a 96-well plate and treat with a serial dilution of the degrader.
-
Lysis and Luminescence Detection: Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein, to the wells. The interaction of HiBiT-tagged BRD9 with LgBiT reconstitutes a functional NanoLuc® luciferase, generating a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of remaining HiBiT-BRD9. Plot the luminescence signal against the degrader concentration to calculate DC50 and Dmax.
Cell Viability Assay
Cell viability assays are performed to assess the anti-proliferative effect of the BRD9 degraders.
MTT or CellTiter-Glo® Assay Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MV4-11) in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the BRD9 degrader for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate to allow the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization buffer.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Signal Measurement:
-
MTT: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo®: Measure the luminescence.
-
-
Data Analysis: Normalize the signal to the vehicle-treated control wells and plot cell viability against the degrader concentration to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for evaluating BRD9 degraders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. probechem.com [probechem.com]
- 8. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. foghorntx.com [foghorntx.com]
- 11. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 12. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of CFT8634, a Potent, Selective, and Orally Bioavailable Heterobifunctional Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The SWI/SNF complex in cancer — biology, biomarkers and therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BRD9 Degraders: CW-3308 vs. CFT8634
In the landscape of targeted protein degradation, the development of potent and selective degraders for bromodomain-containing protein 9 (BRD9) has emerged as a promising therapeutic strategy for cancers with SMARCB1 alterations, such as synovial sarcoma and malignant rhabdoid tumors. This guide provides a detailed comparison of two leading orally bioavailable BRD9 degraders, CW-3308 and CFT8634, focusing on their performance, underlying mechanisms, and the experimental data supporting their development.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both this compound and CFT8634 are proteolysis-targeting chimeras (PROTACs) that function by inducing the degradation of BRD9. They are heterobifunctional molecules, featuring a ligand that binds to BRD9 and another that recruits the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the formation of a ternary complex between BRD9, the degrader, and CRBN, leading to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.
Performance Data: A Comparative Overview
Both this compound and CFT8634 have demonstrated potent and selective degradation of BRD9 in preclinical studies. The following tables summarize the key performance indicators for each compound based on published data.
In Vitro Degradation Efficiency
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | G401 (Rhabdoid Tumor) | < 10 | > 90 | |
| HS-SY-II (Synovial Sarcoma) | < 10 | > 90 | ||
| CFT8634 | Yamato-SS (Synovial Sarcoma) | 2 | > 90 | |
| SMARCB-1 deficient cells | 2.7 | Not Reported |
In Vivo Performance and Pharmacokinetics
| Compound | Species | Oral Bioavailability (%) | Key In Vivo Findings | Reference |
| This compound | Mouse | 91 | >90% BRD9 reduction in HS-SY-II xenograft tumors after a single oral dose. | |
| CFT8634 | Mouse | 74 | Dose-dependent BRD9 degradation and tumor growth inhibition in xenograft models. | |
| Rat | 83 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound and CFT8634.
Western Blot for BRD9 Degradation
This protocol outlines the general steps for assessing the extent of BRD9 protein degradation in cancer cell lines following treatment with a degrader.
Materials:
-
Cell Lines: G401, HS-SY-II, or other relevant cancer cell lines.
-
Compounds: this compound, CFT8634.
-
Antibodies: Primary antibody against BRD9 (e.g., rabbit anti-BRD9), primary antibody against a loading control (e.g., mouse anti-GAPDH), HRP-conjugated secondary antibodies.
-
Reagents: Cell lysis buffer, protease inhibitors, protein assay reagent, SDS-PAGE gels, transfer buffer, blocking buffer (e.g., 5% non-fat milk in TBST), wash buffer (TBST), chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-response of this compound or CFT8634 for the desired time.
-
Protein Extraction: Wash cells with PBS and lyse with RIPA buffer containing protease inhibitors.
-
Quantification: Measure protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After separation, transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary anti-BRD9 antibody overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) kit and an imager.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the percentage of BRD9 degradation.
Cell Viability Assay
This protocol describes a general method to assess the effect of BRD9 degradation on the viability of cancer cells.
Materials:
-
Cell Lines: G401, HS-SY-II, etc.
-
Compounds: this compound, CFT8634.
-
Reagents: 96-well plates, cell culture medium, and a cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach.
-
Treatment: Add serial dilutions of the degraders to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Measurement: Read the plate on a luminometer, spectrophotometer, or fluorometer.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
Conclusion
Both this compound and CFT8634 are highly potent and orally bioavailable degraders of BRD9, demonstrating significant promise for the treatment of BRD9-dependent cancers. While direct comparative studies are not yet publicly available, the individual data for each compound highlight their robust preclinical activity. This compound shows excellent oral bioavailability in mice and efficient tumor BRD9 degradation. CFT8634 also exhibits good oral bioavailability in multiple species and has demonstrated dose-dependent anti-tumor activity in vivo. The choice between these degraders for future clinical development will likely depend on a comprehensive evaluation of their long-term efficacy, safety profiles, and overall therapeutic window in relevant patient populations.
The Dawn of a New Era in BRD9 Targeting: A Comparative Analysis of CW-3308 and Traditional Inhibitors
For Immediate Release
In the landscape of epigenetic drug discovery, the bromodomain-containing protein 9 (BRD9) has emerged as a critical therapeutic target in various malignancies, including synovial sarcoma and rhabdomyosarcoma. The development of molecules that can effectively modulate BRD9 activity holds significant promise for advancing cancer therapy. This guide provides a detailed comparison of a novel proteolysis-targeting chimera (PROTAC), CW-3308, with traditional small-molecule BRD9 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective efficacies and mechanisms of action.
Unveiling a New Modality: PROTAC-mediated Degradation
Traditional BRD9 inhibitors are small molecules designed to competitively bind to the acetyl-lysine binding pocket of the BRD9 bromodomain. This action prevents BRD9 from recognizing acetylated histones, thereby inhibiting its role in chromatin remodeling and gene transcription. While effective to a degree, these inhibitors' efficacy can be limited by factors such as the need for sustained high-level occupancy of the binding site.
This compound represents a paradigm shift in BRD9 targeting. As a PROTAC, it is a heterobifunctional molecule that simultaneously binds to BRD9 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD9, marking it for degradation by the cell's natural protein disposal system, the proteasome. This event-driven, catalytic mechanism allows for the sustained depletion of the target protein, often at very low compound concentrations, and can offer a more profound and durable biological effect than simple inhibition.
Quantitative Efficacy: A Head-to-Head Comparison
The following tables summarize the quantitative data on the efficacy of this compound compared to traditional BRD9 inhibitors and other BRD9-targeting PROTACs. The data is compiled from various preclinical studies and presented to facilitate a clear comparison of their potency and effectiveness.
| Compound | Type | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line(s) | Reference(s) |
| This compound | PROTAC | < 10 nM | > 90% | G401, HS-SY-II | [1] |
| dBRD9 (BI-7273 based) | PROTAC | 50 nM | Not Reported | MOLM-13 | [2][3] |
| E5 | PROTAC | 16 pM | Not Reported | MV4-11 | [4][5] |
Table 1: Comparative Degradation Efficacy of BRD9 PROTACs.
| Compound | Type | Inhibitory Potency (IC50) | Binding Affinity (Kd) | Cell Line(s) | Reference(s) |
| This compound | PROTAC | 185 nM (G401), 2.7 µM (HS-SY-II) | Not Applicable | G401, HS-SY-II | [1] |
| dBRD9 (BI-7273 based) | PROTAC | 104 nM | Not Applicable | Not Specified | [2][3] |
| E5 | PROTAC | 0.27 nM (MV4-11), 1.04 nM (OCI-LY10) | Not Applicable | MV4-11, OCI-LY10 | [4][5] |
| BI-9564 | Inhibitor | 75 nM | 14 nM | EOL-1 | [6][7] |
Table 2: Comparative Antiproliferative and Binding Efficacy.
In Vivo Superiority of this compound
Beyond in vitro potency, this compound has demonstrated significant in vivo efficacy. In a synovial sarcoma HS-SY-II xenograft tumor model, a single oral dose of this compound resulted in a greater than 90% reduction of BRD9 protein in the tumor tissue.[1] Furthermore, oral administration of this compound effectively inhibited tumor growth in mice.[1] This highlights the compound's excellent oral bioavailability and potent in vivo activity, key advantages for clinical translation. In contrast, while traditional inhibitors like BI-9564 have shown some in vivo efficacy, they often require high doses.[6][7]
Visualizing the Mechanism of Action
To illustrate the distinct mechanisms of this compound and traditional BRD9 inhibitors, the following diagrams depict their respective signaling pathways and experimental workflows.
Mechanisms of Action: Traditional Inhibition vs. PROTAC Degradation.
General Experimental Workflow for Efficacy Assessment.
Detailed Experimental Protocols
A summary of the key experimental protocols used to generate the comparative data is provided below.
Western Blot for BRD9 Degradation
-
Cell Lysis: Cancer cell lines (e.g., G401, MOLM-13) are treated with varying concentrations of this compound or a traditional inhibitor for a specified time.[8] Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BRD9. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of BRD9 degradation.
Cell Viability Assay (for IC50 Determination)
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (this compound or traditional inhibitor) for 72-96 hours.[8]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The luminescence or absorbance values are plotted against the compound concentration, and the IC50 value (the concentration that inhibits cell growth by 50%) is calculated using a non-linear regression model.[9]
NanoBRET™ Target Engagement Assay
-
Cell Transfection: HEK293T cells are co-transfected with plasmids encoding for NanoLuc®-BRD9 (donor) and HaloTag®-E3 ligase (acceptor).[10]
-
Compound Treatment: Transfected cells are treated with the test compound.
-
Reagent Addition: A NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate is added to the cells.[10]
-
Signal Measurement: The donor (460 nm) and acceptor (618 nm) emission signals are measured.[10]
-
Data Analysis: The NanoBRET™ ratio is calculated, and the data is fitted to a dose-response curve to determine the EC50 for ternary complex formation.[10]
Conclusion: A Promising Future for BRD9 Degraders
The emergence of PROTACs like this compound marks a significant advancement in the pursuit of effective BRD9-targeted therapies. The ability to induce the degradation of BRD9, rather than merely inhibiting its function, offers the potential for a more potent and durable anti-cancer effect. The preclinical data for this compound, particularly its high potency, selectivity, and in vivo oral efficacy, strongly support its continued development as a promising therapeutic candidate for BRD9-dependent cancers. While traditional BRD9 inhibitors have been instrumental in validating BRD9 as a therapeutic target, the superior efficacy profile of this compound and other PROTACs suggests that protein degradation will be a key strategy in the future of epigenetic drug discovery.
References
- 1. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. opnme.com [opnme.com]
- 8. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. benchchem.com [benchchem.com]
Validating the Selectivity of CW-3308 for BRD9 over BRD7 and BRD4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the PROTAC (Proteolysis Targeting Chimera) degrader CW-3308, focusing on its selectivity for Bromodomain-containing protein 9 (BRD9) over its closely related family members, BRD7 and BRD4. This document summarizes key quantitative data, details experimental methodologies for assessing selectivity, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
This compound is a potent and orally bioavailable PROTAC that demonstrates high selectivity in degrading BRD9.[1][2][3] Published data highlights its exceptional degradation efficiency for BRD9, with a half-maximal degradation concentration (DC50) of less than 10 nM and a maximum degradation (Dmax) exceeding 90% in various cancer cell lines.[1][2][3] While this compound is consistently reported to have high degradation selectivity for BRD9 over BRD7 and BRD4, specific DC50 and Dmax values for BRD7 and BRD4 are not detailed in the available literature. This guide presents the known quantitative data for BRD9 and provides the experimental framework used to determine such selectivity.
Data Presentation: Quantitative Comparison of this compound Activity
The following table summarizes the degradation potency and efficacy of this compound against BRD9.
| Target Protein | DC50 (nM) | Dmax (%) | Cell Lines Tested |
| BRD9 | < 10 | > 90 | G401 (rhabdoid tumor), HS-SY-II (synovial sarcoma) |
| BRD7 | Not Reported | Not Reported | Not Reported |
| BRD4 | Not Reported | Not Reported | Not Reported |
Note: The high selectivity of this compound for BRD9 over BRD7 and BRD4 is a key finding reported in the primary literature.[1][2][3] However, the precise quantitative data for BRD7 and BRD4 degradation mediated by this compound are not publicly available in the reviewed sources. The reported selectivity is based on a lack of significant degradation of BRD7 and BRD4 at concentrations where BRD9 is efficiently degraded.
Signaling Pathways and Protein Roles
BRD9, BRD7, and BRD4 are epigenetic readers that play crucial roles in gene regulation by recognizing acetylated lysine (B10760008) residues on histones. They are key components of different chromatin remodeling complexes.
-
BRD9 is a subunit of the non-canonical BAF (ncBAF) complex, which is involved in regulating gene expression and has been identified as a therapeutic target in several cancers, including synovial sarcoma and rhabdoid tumors.
-
BRD7 is a component of the PBAF (polybromo-associated BAF) complex, another variant of the SWI/SNF chromatin remodeling complex.
-
BRD4 is a well-studied member of the BET (bromodomain and extra-terminal domain) family of proteins and is a critical regulator of oncogenes such as MYC.
The distinct roles of these proteins in different chromatin-remodeling complexes underscore the importance of developing selective inhibitors or degraders like this compound to achieve targeted therapeutic effects and minimize off-target toxicities.
Figure 1: Mechanism of Action of this compound as a PROTAC Degrader.
Experimental Protocols
The selectivity of this compound is validated through cellular protein degradation assays, primarily using Western blotting.
Western Blotting Protocol for PROTAC-mediated Degradation
This protocol outlines the general steps to quantify the degradation of BRD9, BRD7, and BRD4 in response to this compound treatment.
1. Cell Culture and Treatment:
- Seed cancer cell lines (e.g., G401, HS-SY-II) in 6-well plates and allow them to adhere overnight.
- Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
3. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific for BRD9, BRD7, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
5. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the protein levels of BRD9, BRD7, and BRD4 to the loading control.
- Calculate the percentage of protein remaining at each this compound concentration relative to the vehicle control to determine DC50 and Dmax values.
A[label="Cell Culture\n(e.g., G401, HS-SY-II)", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="Treatment with this compound\n(Dose and Time Course)", fillcolor="#FBBC05", fontcolor="#202124"];
C [label="Cell Lysis and\nProtein Quantification", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"];
E [label="Western Blot Transfer", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F [label="Immunoblotting\n(Primary & Secondary Antibodies)", fillcolor="#34A853", fontcolor="#FFFFFF"];
G [label="Chemiluminescent Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"];
H [label="Data Analysis\n(Densitometry, DC50/Dmax Calculation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
}
Figure 2: Experimental Workflow for Assessing PROTAC-mediated Degradation.
Conclusion
This compound is a highly potent and selective degrader of BRD9. The available data robustly supports its efficacy in degrading BRD9 in cancer cell lines. While direct quantitative comparisons of its degradation of BRD7 and BRD4 are not publicly detailed, the consistent reporting of its high selectivity suggests minimal impact on these related bromodomains at therapeutic concentrations. The experimental protocols provided herein offer a framework for researchers to independently validate the selectivity of this compound and similar molecules in their own experimental systems. The development of such selective degraders is a significant step forward in the targeted therapy of cancers dependent on specific epigenetic regulators.
References
Head-to-Head Comparison: CW-3308 and dBRD9 in BRD9 Degradation
In the landscape of targeted protein degradation, the Bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target in various cancers, including synovial sarcoma and multiple myeloma.[1][2] BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, playing a crucial role in gene expression regulation.[1][3] Two prominent tools developed to target BRD9 for degradation are CW-3308 and dBRD9. Both are heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs).[4][5][6] This guide provides an objective, data-supported comparison of their performance for researchers, scientists, and drug development professionals.
Mechanism of Action: PROTAC-mediated Degradation
Both this compound and dBRD9 operate through the same fundamental mechanism: hijacking the cell's ubiquitin-proteasome system to induce the degradation of the BRD9 protein.[7][8] A PROTAC molecule consists of two distinct ligands connected by a linker: one binds to the target protein (BRD9), and the other recruits an E3 ubiquitin ligase.[7] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the BRD9 protein. The polyubiquitinated BRD9 is then recognized and degraded by the proteasome, effectively eliminating the protein from the cell.[7][9]
Below is a diagram illustrating the general mechanism of action for PROTACs like this compound and dBRD9.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and dBRD9. It is important to note that the experimental conditions and cell lines used in the characterization of these two molecules differ, which should be taken into consideration when making a direct comparison.
Table 1: Degradation Potency and Efficacy
| Parameter | This compound | dBRD9 |
| DC₅₀ (Degradation Concentration 50%) | < 10 nM (in G401 and HS-SY-II cells)[2][10][11] | 56.6 nM (in MOLM-13 cells)[12], 104 nM (in MOLM-13 cells)[5] |
| Dₘₐₓ (Maximum Degradation) | > 90% (in G401 and HS-SY-II cells)[2][10][11] | Near complete degradation at nanomolar concentrations[13] |
| Cell Lines Tested | G401 (rhabdoid tumor), HS-SY-II (synovial sarcoma)[2][10][11] | MOLM-13 (acute myeloid leukemia), EOL-1 (eosinophilic leukemia)[6][12][14] |
| E3 Ligase Recruited | Cereblon[2] | Cereblon[5][12] |
Table 2: Selectivity and Other Properties
| Parameter | This compound | dBRD9 |
| Selectivity | High degradation selectivity over BRD7 and BRD4[2][10][11] | Does not degrade BRD4 or BRD7 at concentrations up to 5 µM[12] |
| Oral Bioavailability (in mice) | 91%[2][10] | Not reported |
| In Vivo Efficacy | Effectively inhibited HS-SY-II xenograft tumor growth in mice[2][10] | Not reported |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used in the characterization of BRD9 degraders.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for BRD9 Binding
This assay is designed to measure the binding of a compound to the BRD9 protein.
Objective: To determine the binding affinity (e.g., IC₅₀) of a test compound to the BRD9 bromodomain.
Principle: The assay relies on the transfer of energy between a terbium-labeled donor and a dye-labeled acceptor when they are in close proximity. A biotinylated BRD9 protein is bound to a terbium-labeled streptavidin donor, and a biotinylated, acetylated histone peptide (the natural ligand for BRD9) is bound to a dye-labeled streptavidin acceptor. When the BRD9 protein binds to the histone peptide, the donor and acceptor are brought close together, resulting in a FRET signal. A test compound that binds to the BRD9 bromodomain will compete with the histone peptide, leading to a decrease in the FRET signal.
Generalized Protocol:
-
Reagent Preparation: Prepare assay buffer and serial dilutions of the test compound (this compound or dBRD9).
-
Reaction Setup: In a 384-well plate, add the test compound, followed by the BRD9 protein, and the acetylated histone peptide ligand.
-
Incubation: Incubate the plate for a specified time (e.g., 60-120 minutes) at room temperature to allow the binding reaction to reach equilibrium.[15][16]
-
Detection: Add the terbium-labeled donor and dye-labeled acceptor.
-
Signal Measurement: After another incubation period, measure the fluorescence intensity at the donor and acceptor emission wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET-compatible plate reader.[15]
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the compound concentration to determine the IC₅₀ value.[15]
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay for Cellular Target Engagement
This assay measures the ability of a compound to engage with the BRD9 protein within living cells.
Objective: To quantify the apparent affinity of a test compound for BRD9 in a cellular context.
Principle: The NanoBRET™ assay involves the expression of a NanoLuc® luciferase-tagged BRD9 protein (the energy donor) in cells. A fluorescent tracer that binds to the BRD9 bromodomain is added to the cells, and when it binds to the NanoLuc®-BRD9, it acts as an energy acceptor, generating a BRET signal. A test compound that enters the cells and binds to BRD9 will compete with the tracer, causing a dose-dependent decrease in the BRET signal.
Generalized Protocol:
-
Cell Preparation: Seed cells (e.g., HEK293T) in a white assay plate and transfect them with a plasmid encoding the NanoLuc®-BRD9 fusion protein.[17]
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer to the cells.
-
Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C in a humidified incubator.[17]
-
Signal Measurement: Add the NanoBRET™ substrate and measure the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission signals using a luminometer.[17]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal) and plot it against the compound concentration to determine the IC₅₀ value.[17]
BRD9 Signaling Pathway Involvement
BRD9, as a component of the ncBAF complex, is involved in the regulation of gene expression, which can impact various signaling pathways. For instance, BRD9 has been shown to influence the oxytocin (B344502) signaling pathway in gastric cancer and the Nrf2 pathway in chronic lymphocytic leukemia.[18][19] Depletion of BRD9 can lead to cell cycle arrest and apoptosis in cancer cells.[1] Furthermore, BRD9 degradation has been shown to disrupt ribosome biogenesis in multiple myeloma.[1]
The diagram below illustrates a simplified representation of BRD9's role in chromatin remodeling and its downstream effects on gene expression and cellular processes.
Conclusion
Both this compound and dBRD9 are valuable chemical tools for studying the function of BRD9 and for the development of novel therapeutics. Based on the available data, this compound demonstrates high potency, efficacy, and excellent oral bioavailability, with proven in vivo activity in preclinical cancer models.[2][10] dBRD9 is also a potent and selective BRD9 degrader that has been instrumental in elucidating the cellular functions of BRD9.[1][12] The choice between these two molecules may depend on the specific experimental needs, such as the desired potency, the need for an orally bioavailable compound for in vivo studies, and the specific cellular context being investigated. Further head-to-head studies under identical experimental conditions would be beneficial for a more direct comparison of their performance.
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene - BRD9 [maayanlab.cloud]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Collection - Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 12. dBRD9 | BRD9 PROTAC degrader | Probechem Biochemicals [probechem.com]
- 13. dBRD9-A | Active Degraders | Tocris Bioscience [tocris.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
Comparative In Vivo Performance Analysis of BRD9-Targeting Agents: CW-3308, CFT8634, and BI-9564
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in vivo efficacy and pharmacokinetic profiles of the BRD9-targeting PROTAC degrader CW-3308 against alternative therapeutic agents, supported by experimental data.
This guide provides a comprehensive comparative analysis of the in vivo performance of this compound, a novel proteolysis targeting chimera (PROTAC) designed to degrade Bromodomain-containing protein 9 (BRD9). The performance of this compound is evaluated against two other notable BRD9-targeting agents: CFT8634, a clinical-stage BRD9 PROTAC degrader, and BI-9564, a potent and selective small molecule inhibitor of BRD9. This analysis is based on publicly available preclinical data to assist researchers in evaluating these compounds for further investigation.
Executive Summary
This compound emerges as a promising orally bioavailable BRD9 degrader with high potency and selectivity. Preclinical studies demonstrate its ability to effectively induce BRD9 degradation in tumor tissues, leading to significant tumor growth inhibition in synovial sarcoma xenograft models. In comparison, CFT8634 has also shown robust tumor regression in patient-derived xenograft (PDX) models of synovial sarcoma and has advanced to clinical trials. BI-9564, a BRD9 inhibitor, has demonstrated efficacy in acute myeloid leukemia (AML) xenograft models. The choice between these agents may depend on the specific cancer type, desired mechanism of action (degradation vs. inhibition), and pharmacokinetic considerations.
In Vivo Performance Comparison
The following tables summarize the key in vivo performance metrics for this compound, CFT8634, and BI-9564 based on available preclinical data.
Table 1: Comparative In Vivo Efficacy
| Compound | Therapeutic Modality | Cancer Model | Efficacy Results | Citation(s) |
| This compound | PROTAC Degrader | Synovial Sarcoma (HS-SY-II Xenograft) | Effectively inhibited tumor growth. A single oral dose reduced BRD9 protein by >90% in tumor tissue. | [1][2] |
| CFT8634 | PROTAC Degrader | Synovial Sarcoma (PDX models: SA13412 & PDX 310) | Demonstrated robust efficacy and durable tumor regression. | [3] |
| BI-9564 | Small Molecule Inhibitor | Acute Myeloid Leukemia (EOL-1 Xenograft) | Median Tumor Growth Inhibition (TGI) of 52% on day 18 at 180 mg/kg oral dose. Modest but significant 2-day survival benefit. | [4][5] |
Table 2: Comparative Pharmacokinetic Profiles in Mice
| Compound | Route of Administration | Oral Bioavailability (%) | Cmax | Tmax | Terminal Half-life (t1/2) | Citation(s) |
| This compound | Oral | 91% | Not Reported | Not Reported | Not Reported | [1][2] |
| CFT8634 | Oral | 74% (in mice), 83% (in rats) | Dose-proportional | Not Reported | 10-14 hours | [3][6] |
| BI-9564 | Oral | 88% | 5400 nM | 0.7 hours | Not Reported | [4] |
Experimental Protocols
This compound: Synovial Sarcoma Xenograft Model
-
Cell Line: HS-SY-II human synovial sarcoma cells.
-
Animal Model: Nude mice.[1]
-
Tumor Implantation: Details on the number of cells injected and the site of injection are not specified in the available literature.
-
Treatment: this compound was administered orally. Specific dosage and treatment schedule leading to tumor growth inhibition are not detailed in the primary source. A single oral dose was sufficient to achieve over 90% BRD9 protein reduction in tumor tissue.[1][2]
-
Efficacy Assessment: Tumor growth was monitored over time. The percentage of tumor growth inhibition was not explicitly stated. Protein degradation was assessed by analyzing tumor tissue.[1]
CFT8634: Synovial Sarcoma Patient-Derived Xenograft (PDX) Model
-
Cancer Model: Patient-derived xenografts from synovial sarcoma patients (PDX SA13412 harboring SS18-SSX1 and PDX 310 harboring SS18-SSX2).[3]
-
Animal Model: Immunodeficient mice.
-
Tumor Implantation: Tumor fragments from patients were implanted into the mice.
-
Treatment: CFT8634 was administered orally. The treatment was continued for 89 days.[3]
-
Efficacy Assessment: Tumor volume was measured to assess response to treatment. Durable tumor regression was observed, with no regrowth during a 51-day observation period after treatment cessation.[3]
BI-9564: Acute Myeloid Leukemia (AML) Xenograft Model
-
Cell Line: EOL-1 human acute myeloid eosinophilic leukemia cells.
-
Animal Model: Disseminated mouse model of AML.
-
Tumor Implantation: Details on the cell injection method are not specified in the available literature.
-
Treatment: BI-9564 was administered orally at a dose of 180 mg/kg.[4][5]
-
Efficacy Assessment: Tumor growth inhibition was measured, with a median TGI of 52% on day 18. Overall survival was also monitored.[4]
Mechanism of Action and Signaling Pathways
This compound and CFT8634 are PROTACs that function by inducing the degradation of BRD9. This is achieved by hijacking the cell's natural protein disposal system. The PROTAC molecule simultaneously binds to BRD9 and an E3 ubiquitin ligase, forming a ternary complex. This proximity leads to the ubiquitination of BRD9, marking it for degradation by the proteasome.
BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex. The degradation of BRD9 disrupts the function of this complex, leading to downstream effects on gene expression. One of the key targets regulated by the BRD9-containing ncBAF complex is the proto-oncogene MYC. By degrading BRD9, these PROTACs can downregulate MYC expression, which in turn affects ribosome biogenesis and inhibits cancer cell proliferation and survival.
BI-9564, on the other hand, is a small molecule inhibitor that binds to the bromodomain of BRD9, preventing it from recognizing acetylated histones and thereby inhibiting its function in transcriptional regulation.
PROTAC Mechanism of Action for BRD9 Degradation
Caption: Workflow of BRD9 degradation by PROTACs like this compound.
Downstream Signaling Pathway of BRD9 Degradation
Caption: Signaling cascade following BRD9 degradation.
References
- 1. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of CFT8634, a Potent, Selective, and Orally Bioavailable Heterobifunctional Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. c4therapeutics.com [c4therapeutics.com]
CW-3308: A Superior BRD9 Degrader in Synovial Sarcoma and Rhabdoid Tumor Models?
A Comparative Analysis for Researchers and Drug Development Professionals
The landscape of targeted cancer therapy is rapidly evolving, with protein degradation technologies emerging as a powerful modality. Within this space, CW-3308, a novel PROTAC (Proteolysis Targeting Chimera) designed to degrade the BRD9 protein, has shown significant promise in preclinical models of synovial sarcoma and malignant rhabdoid tumors. This guide provides a comprehensive comparison of this compound with current standards of care and other investigational agents, supported by available experimental data, to assess its potential superiority in these difficult-to-treat cancers.
Executive Summary
This compound demonstrates high potency and efficacy in preclinical settings, with a favorable oral bioavailability. It induces rapid and profound degradation of BRD9, a protein implicated in the oncogenesis of synovial sarcoma and rhabdoid tumors. When compared to the standard-of-care chemotherapies and other BRD9-targeting agents that have entered clinical trials, this compound's preclinical profile suggests a potentially wider therapeutic window and a more targeted approach. However, direct comparative clinical data is not yet available.
Data Presentation
Table 1: Preclinical Efficacy of this compound
| Parameter | Cell Line / Model | Result | Citation |
| Degradation Potency (DC50) | G401 (Rhabdoid Tumor) | < 10 nM | |
| HS-SY-II (Synovial Sarcoma) | < 10 nM | ||
| Maximal Degradation (Dmax) | G401 (Rhabdoid Tumor) | > 90% | |
| HS-SY-II (Synovial Sarcoma) | > 90% | ||
| Oral Bioavailability | Mouse | 91% | |
| In Vivo BRD9 Reduction | HS-SY-II Xenograft | > 90% |
Table 2: Comparison with Other BRD9 Degraders in Clinical Development
| Compound | Cancer Model(s) | Key Clinical Findings | Status | Citation |
| FHD-609 | Synovial Sarcoma, SMARCB1-deficient tumors | Phase 1: Preliminary clinical activity observed. Dose-limiting toxicities (QTc prolongation) identified. | Development paused for this indication | [1][2] |
| CFT8634 | Synovial Sarcoma, SMARCB1-null tumors | Phase 1: High levels of BRD9 degradation but insufficient single-agent efficacy in heavily pre-treated patients. | Development as monotherapy discontinued | [3][4] |
Table 3: Efficacy of Standard of Care Treatments
| Treatment | Cancer Type | Efficacy Metric | Result | Citation |
| Doxorubicin + Ifosfamide | Advanced Synovial Sarcoma | Objective Response Rate | 42% - 65% | [1][2] |
| Median Survival | ~11-19.9 months | [1][2] | ||
| Multi-agent Chemotherapy | Malignant Rhabdoid Tumor | 3-Year Overall Survival | ~38.4% | [5] |
| (e.g., VDC/ICE) | 5-Year Overall Survival | ~20.9% | [5] |
Signaling Pathway and Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to the BRD9 protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome. The degradation of BRD9 is believed to disrupt the BAF chromatin remodeling complex, which is aberrantly regulated in synovial sarcoma and rhabdoid tumors, leading to cell death.
Caption: Mechanism of action of this compound PROTAC.
Experimental Workflows
The preclinical evaluation of this compound involved a series of standard in vitro and in vivo assays to determine its potency, efficacy, and pharmacokinetic properties.
Caption: Preclinical workflow for this compound evaluation.
Experimental Protocols
Western Blot for BRD9 Degradation
-
Cell Culture and Treatment: G401 and HS-SY-II cells were cultured in appropriate media. Cells were treated with varying concentrations of this compound for specified time points.
-
Lysis and Protein Quantification: Cells were lysed using RIPA buffer, and protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody against BRD9, followed by an HRP-conjugated secondary antibody.
-
Detection: Protein bands were visualized using an ECL substrate and an imaging system. Band intensity was quantified to determine the extent of BRD9 degradation.
In Vivo Xenograft Tumor Model
-
Cell Implantation: HS-SY-II synovial sarcoma cells were subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size, and mice were then randomized into vehicle control and this compound treatment groups.
-
Drug Administration: this compound was administered orally at a specified dose and schedule.
-
Tumor Measurement: Tumor volume and body weight were measured regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors were harvested to assess BRD9 protein levels by western blot.
Pharmacokinetics in Mice
-
Drug Administration: A single dose of this compound was administered to mice via oral gavage.
-
Blood Sampling: Blood samples were collected at various time points post-administration.
-
Plasma Analysis: Plasma was separated, and the concentration of this compound was quantified using LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability, were calculated.
Discussion and Conclusion
The preclinical data for this compound are highly encouraging, suggesting it is a potent and selective degrader of BRD9 with excellent oral bioavailability. Its ability to induce profound and sustained degradation of BRD9 in tumor models of synovial sarcoma and rhabdoid tumor positions it as a strong candidate for clinical development.
In comparison to other BRD9 degraders that have faced challenges in early clinical trials, such as dose-limiting toxicities (FHD-609) or insufficient single-agent efficacy (CFT8634), the preclinical profile of this compound appears robust. However, it is crucial to acknowledge that preclinical success does not always translate to clinical efficacy and safety.
When compared to the current standard of care for synovial sarcoma (doxorubicin and ifosfamide), this compound offers a more targeted approach with the potential for fewer off-target toxicities associated with conventional chemotherapy. For rhabdoid tumors, where there is no established standard of care and outcomes are poor, a novel targeted agent like this compound represents a significant potential advancement.
References
Comparative Analysis of Cross-Reactivity for the PROTAC CW-3308
A detailed guide for researchers on the selectivity of the BRD9-targeting PROTAC CW-3308, with comparisons to other relevant compounds and comprehensive experimental insights.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. This compound is a potent and orally bioavailable PROTAC designed to selectively degrade Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex and a therapeutic target in cancers such as synovial sarcoma and rhabdoid tumors.[1] This guide provides a comprehensive comparison of the cross-reactivity profile of this compound with other BRD9-targeting agents, supported by available experimental data and detailed protocols to assist researchers in their drug development efforts.
Performance Comparison: this compound and Alternatives
The selectivity of a PROTAC is paramount to its therapeutic index, minimizing off-target effects while maximizing on-target efficacy. This compound has been reported to exhibit high degradation selectivity for BRD9 over other bromodomain-containing proteins, particularly the closely related BRD7 and the well-studied BRD4. To provide a clear comparison, this guide includes data for this compound alongside another clinical-stage BRD9 PROTAC, CFT8634, and the selective small molecule inhibitor, I-BRD9.
| Compound | Type | Primary Target | DC50 / Kd (BRD9) | Cross-reactivity (BRD7) | Cross-reactivity (BRD4) | Cell Lines |
| This compound | PROTAC | BRD9 | < 10 nM (DC50) | High Selectivity (Quantitative data not available in public sources) | High Selectivity (Quantitative data not available in public sources) | G401, HS-SY-II |
| CFT8634 | PROTAC | BRD9 | 3 nM (DC50) | Highly Selective | >10,000 nM (DC50) | Not specified |
| I-BRD9 | Inhibitor | BRD9 | 1.9 nM (Kd) | 380 nM (Kd) | 1,400 nM (Kd for BD1) | Kasumi-1 |
Note: DC50 represents the concentration required to degrade 50% of the target protein. Kd (dissociation constant) represents the binding affinity of the inhibitor to the target protein. Lower values indicate higher potency/affinity.
Mechanism of Action and Signaling Pathways
PROTACs like this compound function by hijacking the cell's ubiquitin-proteasome system. They form a ternary complex with the target protein (BRD9) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering chromatin structure, thereby controlling the accessibility of DNA to transcription factors. The selective degradation of BRD9 by this compound disrupts the function of the ncBAF complex, leading to downstream changes in gene transcription that are detrimental to cancer cell survival.
Experimental Protocols
The determination of PROTAC efficacy and selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies commonly employed for these assessments.
Western Blot for DC50 and Dmax Determination
This protocol is a standard method for quantifying the degradation of a target protein in response to PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., G401, HS-SY-II) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., this compound) for a predetermined time (typically 4-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.
3. SDS-PAGE and Immunoblotting:
-
Denature the protein lysates by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein (BRD9) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of protein remaining against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Quantitative Proteomics for Selectivity Profiling
Mass spectrometry-based proteomics provides an unbiased, global view of protein abundance changes following PROTAC treatment, enabling a comprehensive assessment of selectivity.
1. Sample Preparation:
-
Culture and treat cells with the PROTAC and vehicle control as described for the Western blot protocol.
-
Harvest the cells, lyse them, and digest the proteins into peptides using trypsin.
-
Label the peptides from different treatment groups with isobaric tags (e.g., TMT) for multiplexed analysis.
2. LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
3. Data Analysis:
-
Process the raw mass spectrometry data using proteomics software to identify and quantify proteins.
-
Normalize the protein abundance data across the different samples.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to PROTAC treatment.
-
The selectivity of the PROTAC is determined by the degree to which it degrades the intended target compared to all other quantified proteins.
Conclusion
The available data indicates that this compound is a highly potent and selective degrader of BRD9. While direct quantitative comparisons of its activity against BRD7 and BRD4 are not yet publicly detailed, its characterization as having "high degradation selectivity" positions it as a promising research tool and potential therapeutic candidate. For researchers investigating the biological functions of BRD9 or developing novel cancer therapies, this compound offers a valuable tool for the targeted removal of this protein. The comparative data and detailed protocols provided in this guide are intended to facilitate the informed design and execution of cross-reactivity studies, a critical step in the preclinical evaluation of any new targeted protein degrader.
References
A Comparative Guide to the Pharmacokinetic Profiles of BRD9 PROTACs
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the pharmacokinetic profiles of key BRD9-targeting Proteolysis Targeting Chimeras (PROTACs), supported by experimental data.
The development of Proteolysis Targeting Chimeras (PROTACs) as therapeutic agents has opened new avenues for targeting proteins previously considered "undruggable." Among these, BRD9, a component of the non-canonical BAF chromatin remodeling complex, has emerged as a promising target in oncology. A critical aspect of advancing BRD9 PROTACs from discovery to clinical application is a thorough understanding of their pharmacokinetic (PK) profiles. This guide provides a comparative analysis of the available preclinical PK data for different BRD9 PROTACs, details the experimental methodologies, and visualizes the relevant biological pathways to inform the rational design of future drug candidates.
Quantitative Pharmacokinetic Data
The following table summarizes the available in vivo pharmacokinetic parameters for selected BRD9-targeting PROTACs from preclinical studies in mice. It is important to exercise caution when making direct cross-study comparisons due to potential variations in experimental conditions, such as animal strains, dosing vehicles, and analytical methods.
| PROTAC Name | E3 Ligase Recruited | Warhead (BRD9 Binder) | Animal Model | Dose & Route | Cmax | Tmax | AUC | t½ (half-life) | Oral Bioavailability (%) | Reference |
| CW-3308 | Cereblon (CRBN) | Not Specified | Mice | 10 mg/kg, Oral (p.o.) | 172 ng/mL | Not Specified | 1499 h·ng/mL | 3.7 h | 91% | [1] |
| VZ185 | von Hippel-Lindau (VHL) | BI-7273 analogue | Not Specified | Not Specified | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| DBr-1 | DCAF1 | BI-9564 | Not Specified | Not Specified | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| dBRD9 | Cereblon (CRBN) | Not Specified | Not Specified | Not Specified | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Half-life.
Note: While specific quantitative in vivo pharmacokinetic data for VZ185, DBr-1, and dBRD9 are not publicly available in the reviewed literature, VZ185 has been described as having a "good in vivo PK profile" with high stability in plasma and microsomes. Further studies are required to provide a direct quantitative comparison for these compounds.
BRD9 Signaling Pathway in Cancer
Bromodomain-containing protein 9 (BRD9) is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering chromatin structure. In several cancers, including synovial sarcoma, BRD9 has been identified as a key dependency for tumor cell proliferation and survival. The diagram below illustrates a simplified overview of the BRD9 signaling pathway and the mechanism of action for BRD9 PROTACs.
Caption: BRD9 signaling and PROTAC-mediated degradation.
Experimental Protocols
The methodologies outlined below are representative of the experimental procedures used to generate the pharmacokinetic data for PROTACs in preclinical mouse models.
In Vivo Pharmacokinetic Study in Mice
-
Animal Models: Male CD-1 or BALB/c mice, typically 8-12 weeks of age, are commonly used. Animals are housed in a controlled environment with a standard diet and access to water ad libitum. All animal experiments must be conducted in accordance with institutional and national guidelines, with an approved protocol from an Institutional Animal Care and Use Committee (IACUC).[2]
-
Compound Formulation and Administration:
-
Intravenous (IV) Administration: The PROTAC is typically dissolved in a vehicle suitable for injection, such as a solution of 20% Solutol HS 15 in saline. A single dose is administered via the tail vein.
-
Oral (p.o.) Administration: For oral dosing, the PROTAC is often formulated as a suspension in a vehicle like 0.5% methylcellulose (B11928114) with 0.1% Tween 80. A single dose is administered by oral gavage.
-
-
Blood Sampling:
-
Following drug administration, blood samples (approximately 30-50 µL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is typically collected via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.[3]
-
-
Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation. An organic solvent, such as acetonitrile (B52724), containing an internal standard is added to the plasma samples. After vortexing and centrifugation, the supernatant is collected for analysis.
-
Chromatography: The separation of the PROTAC from plasma components is achieved using a liquid chromatography system, often with a C18 column. The mobile phase usually consists of a gradient of water and acetonitrile with an additive like formic acid.[4][5]
-
Mass Spectrometry: The concentration of the PROTAC in the prepared samples is quantified using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the PROTAC and the internal standard are monitored for accurate quantification.[4][5]
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½), are calculated. Oral bioavailability (F%) is determined by comparing the AUC after oral administration to the AUC after intravenous administration.
-
Experimental Workflow for a Preclinical In Vivo Pharmacokinetic Study
Caption: Standard workflow for a preclinical PK study.
References
- 1. BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma | BioWorld [bioworld.com]
- 2. benchchem.com [benchchem.com]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating CW-3308's Efficacy in Patient-Derived Xenografts: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical BRD9 degrader, CW-3308, with other investigational agents in its class. This document summarizes available experimental data, details relevant methodologies, and visualizes key biological pathways and workflows to objectively assess the therapeutic potential of this compound in the context of patient-derived xenograft (PDX) models.
Executive Summary
This compound has emerged as a potent and selective orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of Bromodomain-containing protein 9 (BRD9). Preclinical data in cell line-derived xenografts (CDX) of synovial sarcoma have demonstrated its ability to induce significant tumor growth inhibition. While direct evidence of this compound's efficacy in patient-derived xenografts (PDX) is not yet publicly available, this guide provides a comparative analysis against two other BRD9 degraders, CFT-8634 and FHD-609, which have shown promise in synovial sarcoma PDX models and have advanced into clinical trials. This comparison aims to contextualize the potential of this compound and inform future research directions.
Comparative Efficacy of BRD9 Degraders
The following tables summarize the available preclinical and clinical data for this compound, CFT-8634, and FHD-609, offering a side-by-side comparison of their efficacy in various models of synovial sarcoma.
| Compound | Model Type | Key Findings | Reference |
| This compound | Cell Line-Derived Xenograft (HS-SY-II Synovial Sarcoma) | - >90% reduction of BRD9 protein with a single oral dose. - 57% tumor growth inhibition at 25 mg/kg oral administration. - 60% tumor growth inhibition at 50 mg/kg oral administration. | [1] |
| CFT-8634 | Patient-Derived Xenograft (SA13412 & PDX 310 Synovial Sarcoma) | - Robust and durable tumor regression observed in two distinct PDX models. - No tumor regrowth observed in the SA13412 model after an 89-day treatment period followed by a 51-day observation period. | [2] |
| FHD-609 | Cell Line-Derived Xenograft (SYO-1 & ASKA Synovial Sarcoma) | - Superior tumor growth inhibition compared to standard-of-care therapies (ifosfamide and pazopanib). - Complete suppression of tumor growth over 30 days at a 2 mg/kg intravenous dose in the ASKA model. | [3] |
| Compound | Clinical Trial Status | Key Findings | Reference |
| This compound | Preclinical | Not yet in clinical trials. | |
| CFT-8634 | Phase I/II (NCT05355753) | - Favorable tolerability and safety at early dose levels. - Robust and sustained BRD9 degradation observed in patient blood and tumor tissue. | [4][5] |
| FHD-609 | Phase I (NCT04965753) | - Preliminary clinical activity observed. - Extensive BRD9 degradation in tumor tissue correlated with downregulation of cancer cell proliferation gene sets. - Partial clinical hold placed by the FDA due to a case of QTc prolongation. | [6][7][8] |
Mechanism of Action: Targeting the BRD9-BAF Complex Axis
In synovial sarcoma, the characteristic SS18-SSX fusion protein integrates into the BAF (SWI/SNF) chromatin remodeling complex, leading to aberrant gene expression and tumorigenesis. BRD9, a key component of the non-canonical BAF (ncBAF) complex, has been identified as a critical dependency for the survival of synovial sarcoma cells. PROTACs like this compound are designed to induce the targeted degradation of BRD9 through the ubiquitin-proteasome system. By linking a BRD9-binding molecule to an E3 ubiquitin ligase ligand (e.g., cereblon), these degraders bring BRD9 into proximity with the cellular machinery for protein degradation, leading to its elimination and the subsequent suppression of oncogenic transcriptional programs.
Caption: BRD9 signaling pathway in synovial sarcoma and the mechanism of action of this compound.
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
A generalized protocol for establishing synovial sarcoma PDX models is outlined below. Specific parameters may need to be optimized based on the individual patient tumor characteristics.
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection or biopsy, following institutional review board (IRB) approved protocols.
-
Sample Processing: The tumor tissue is transported in a sterile, nutrient-rich medium on ice. A portion of the tumor is formalin-fixed and paraffin-embedded for histopathological confirmation, while the remaining viable tissue is mechanically minced into small fragments (approximately 2-3 mm³).
-
Implantation: Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice) are anesthetized. A small incision is made in the flank, and a tumor fragment is implanted subcutaneously.
-
Tumor Growth Monitoring: Mice are monitored regularly for tumor engraftment and growth. Tumor volume is measured bi-weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.
-
Passaging: Once tumors reach a volume of approximately 1000-1500 mm³, they are harvested. A portion is cryopreserved for future use, and the remainder is passaged into new cohorts of mice for expansion and subsequent efficacy studies.
In Vivo Efficacy Studies
-
Cohort Formation: Once tumors in the expanded PDX cohort reach an average volume of 150-200 mm³, mice are randomized into treatment and control groups.
-
Drug Administration:
-
This compound: Administered orally (p.o.) at specified doses (e.g., 25 mg/kg and 50 mg/kg), typically once daily. The formulation vehicle serves as the control.
-
Comparator Agents (e.g., CFT-8634, FHD-609): Administered via the clinically relevant route (e.g., p.o. for CFT-8634, intravenous for FHD-609) at doses determined from preclinical toxicology and pharmacokinetic studies.
-
-
Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: At the end of the study, tumors and other relevant tissues can be harvested for analysis of BRD9 protein levels (e.g., by Western blot or immunohistochemistry) to confirm target engagement.
Caption: General experimental workflow for evaluating this compound efficacy in PDX models.
Conclusion and Future Directions
This compound demonstrates significant promise as a preclinical BRD9 degrader, with potent in vitro activity and in vivo efficacy in a cell line-derived xenograft model of synovial sarcoma. While direct validation in patient-derived xenografts is a critical next step, the comparative analysis with clinical-stage BRD9 degraders like CFT-8634 and FHD-609 provides a strong rationale for its continued development. Future studies should focus on:
-
Efficacy in a panel of synovial sarcoma PDX models: To assess the activity of this compound across the genomic heterogeneity of the disease.
-
Direct head-to-head comparison with other BRD9 degraders: To establish a clear differentiation in terms of efficacy and safety.
-
Combination studies: To explore potential synergies with standard-of-care chemotherapies or other targeted agents.
The data presented in this guide underscore the therapeutic potential of targeting BRD9 in synovial sarcoma and position this compound as a compelling candidate for further investigation. The detailed protocols and comparative data aim to facilitate the design of robust preclinical studies to validate its efficacy and accelerate its path toward clinical translation.
References
- 1. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 4. CTOS 2023 [ctos2023.eventscribe.net]
- 5. C4 Therapeutics doses first subject in Phase I/II cancer therapy trial [clinicaltrialsarena.com]
- 6. A Phase I Study of FHD-609, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. globalgenes.org [globalgenes.org]
The Safety Profile of BRD9 Degrader CW-3308: A Comparative Analysis
In the rapidly evolving landscape of targeted protein degradation, the preclinical BRD9 degrader CW-3308 has demonstrated promising potency and selectivity. However, a comprehensive assessment of its safety profile in comparison to other degraders in clinical development is crucial for researchers and drug development professionals. This guide provides an objective comparison of the available safety data for this compound against other notable degraders, supported by experimental context and visualizations to aid in the critical evaluation of these novel therapeutics.
Executive Summary
This compound, a potent and selective oral PROTAC degrader of BRD9, has shown a favorable early safety profile in preclinical studies, being well-tolerated in mouse models with no significant signs of toxicity.[1] This contrasts with clinical-stage BRD9 degraders, CFT8634 and FHD-609, which have both been associated with cardiac toxicities, including QTc prolongation.[2][3] Other clinical-stage degraders targeting different proteins, such as the androgen receptor (AR) degraders ARV-766 and BMS-986365, and the estrogen receptor (ER) degrader vepdegestrant (ARV-471), have generally shown manageable safety profiles in Phase 1/2 trials, with the most common adverse events being mild to moderate fatigue, nausea, and diarrhea.[4][5][6][7] BMS-986365 has also been linked to asymptomatic QTc prolongation and bradycardia.[8][9][10][11] The IRAK4 degrader KT-474 has been reported as well-tolerated in its Phase 1 trial.[12]
This comparison highlights the critical importance of target-specific and compound-specific safety assessments in the development of protein degraders. While this compound's preclinical data is encouraging, the cardiac signals observed with other BRD9 degraders underscore a potential area for careful monitoring in future development.
Comparative Safety Profiles of Protein Degraders
The following table summarizes the available safety and tolerability data for this compound and a selection of other degraders in various stages of development.
| Degrader | Target | E3 Ligase Recruiter | Development Stage | Key Safety/Tolerability Findings |
| This compound | BRD9 | Cereblon | Preclinical | Well-tolerated in mouse xenograft models with no observed animal weight loss or other signs of toxicity. High degradation selectivity over BRD7 and BRD4.[1][13] |
| CFT8634 | BRD9 | Cereblon | Phase 1/2 | Emergence of cardiac toxicities, including QTc prolongation and T-wave inversions, which has hindered its development as a monotherapy.[2][14] The majority of adverse events were mild to moderate.[15] |
| FHD-609 | BRD9 | Cereblon | Phase 1 | Showed dose-dependent increases in systemic exposure and pharmacodynamic response. QTc prolongation was observed, necessitating strict cardiac monitoring.[3] |
| ARV-766 | Androgen Receptor (AR) | Not Specified | Phase 1/2 | Generally well-tolerated. The most frequent treatment-related adverse events (TRAEs) of any grade were fatigue, nausea, diarrhea, increased blood creatinine, alopecia, and decreased appetite.[6][7][16][17] |
| Vepdegestrant (ARV-471) | Estrogen Receptor (ER) | Not Specified | Phase 3 | Favorable safety profile. The most common TRAEs were generally Grade 1 or 2 and included nausea, fatigue, and arthralgia. No dose-limiting toxicities were observed in the Phase 1 portion.[4][5][18][19] |
| BMS-986365 | Androgen Receptor (AR) | Cereblon | Phase 1 | Manageable safety profile. The most common TRAEs were asymptomatic prolonged QT interval and bradycardia.[8][9][10][11][20] |
| KT-474 | IRAK4 | Not Specified | Phase 1 | Well-tolerated with safety, pharmacokinetic, and pharmacodynamic properties similar to those observed in healthy volunteers.[12][21] |
Experimental Protocols for Safety and Selectivity Assessment
A thorough evaluation of a degrader's safety profile involves a multi-faceted approach, combining in vitro and in vivo studies. The following are key experimental protocols typically employed:
Global Proteomics for Off-Target Analysis
Objective: To identify unintended protein degradation (off-targets) induced by the degrader.
Methodology:
-
Cell Treatment: Treat relevant cell lines (e.g., cancer cell lines expressing the target protein) with the degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control degrader (e.g., an inactive epimer that doesn't bind the E3 ligase).
-
Protein Extraction and Digestion: Lyse the cells and extract total protein. Quantify protein concentration, then reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins.
-
Data Analysis: Compare the protein abundance profiles between the degrader-treated and control groups to identify proteins that are significantly downregulated, indicating potential off-target degradation.
Cytotoxicity Assays
Objective: To determine the concentration at which the degrader becomes toxic to cells.
Methodology:
-
Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader for a specified period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo®, which measures metabolic activity or ATP content, respectively.
-
Data Analysis: Plot cell viability against degrader concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
In Vivo Toxicology Studies
Objective: To evaluate the safety and tolerability of the degrader in a living organism.
Methodology:
-
Animal Models: Utilize relevant animal models, such as mice or rats, often with xenografted human tumors for oncology indications.
-
Dosing and Monitoring: Administer the degrader via the intended clinical route (e.g., oral gavage) at various dose levels. Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.
-
Histopathology: At the end of the study, perform a complete necropsy and collect major organs for histopathological examination to identify any tissue damage or abnormalities.
-
Clinical Pathology: Collect blood samples for hematology and clinical chemistry analysis to assess effects on blood cells and organ function.
Visualizing the Mechanism of Action and Safety Assessment
To understand the context of the safety data, it is essential to visualize the underlying biological processes and experimental workflows.
Figure 1. General Mechanism of PROTAC Action
This diagram illustrates how a PROTAC molecule like this compound brings a target protein (BRD9) and an E3 ubiquitin ligase (Cereblon) into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Figure 2. Workflow for Off-Target Proteomics
This flowchart outlines the key steps in a global proteomics experiment to identify potential off-target proteins that are degraded by a PROTAC molecule, a critical component of safety assessment.
References
- 1. BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma | BioWorld [bioworld.com]
- 2. Discovery of CFT8634, a Potent, Selective, and Orally Bioavailable Heterobifunctional Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. vjoncology.com [vjoncology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. auajournals.org [auajournals.org]
- 8. Safety and clinical activity of BMS-986365 (CC-94676), a dual androgen receptor ligand-directed degrader and antagonist, in heavily pretreated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
- 10. auajournals.org [auajournals.org]
- 11. urotoday.com [urotoday.com]
- 12. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 13. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. c4therapeutics.com [c4therapeutics.com]
- 16. researchgate.net [researchgate.net]
- 17. onclive.com [onclive.com]
- 18. researchgate.net [researchgate.net]
- 19. Safety and pharmacokinetics of vepdegestrant in Japanese patients with ER+ advanced breast cancer: a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Battle of BRD9 Degraders: Benchmarking CW-3308 Against the Latest Generation
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation is rapidly evolving, with Bromodomain-containing protein 9 (BRD9) emerging as a compelling target in oncology. This guide provides a comprehensive comparison of CW-3308, a potent and orally bioavailable BRD9 PROTAC degrader, against the latest generation of BRD9 degraders that have entered the preclinical and clinical arenas: CFT8634, FHD-609, and a novel degrader from Amphista Therapeutics, AMX-883. This objective analysis is supported by available preclinical data to empower informed decisions in drug discovery and development.
At a Glance: Key Performance Indicators of Leading BRD9 Degraders
The following tables summarize the key in vitro and in vivo performance data for this compound and its contemporaries.
| Compound | E3 Ligase Recruited | Target Cell Line(s) | DC_50_ | D_max_ | Selectivity | Reference |
| This compound | Cereblon (CRBN) | G401 (Rhabdoid Tumor), HS-SY-II (Synovial Sarcoma) | < 10 nM | > 90% | High selectivity over BRD7 and BRD4 | [1],[2] |
| CFT8634 | Cereblon (CRBN) | Synovial Sarcoma Cell Line | 2.7 nM | Not Specified | Selective for BRD9 | [3] |
| FHD-609 | Cereblon (CRBN) | SYO-1 (Synovial Sarcoma) | ~0.08 nM (80 pM) | >95% | Selective for BRD9 | [4] |
| AMX-883 | DCAF16 | Not Specified | Not Specified | Almost complete degradation within 2 hours | Exquisite selectivity over all other bromodomain-containing proteins | [5] |
In Vivo Performance and Pharmacokinetics
| Compound | Animal Model | Dosing and Administration | Key In Vivo Findings | Oral Bioavailability | Reference |
| This compound | Synovial Sarcoma HS-SY-II Xenograft | Oral administration | >90% reduction of BRD9 protein in tumor tissue after a single oral dose; Significant tumor growth inhibition. | 91% (mice) | [1],[2] |
| CFT8634 | SMARCB1-perturbed Cancer Xenografts | Oral dosing | Robust and dose-dependent degradation of BRD9, leading to significant and dose-dependent tumor growth inhibition. | Orally bioavailable | [6],[7] |
| FHD-609 | SYO-1 and ASKA Synovial Sarcoma CDX Models | Intravenous (IV) administration (0.05, 0.25, 1.0, 5.0 mg/kg single dose; 0.1, 0.5, 2.0 mg/kg) | Dose- and time-dependent BRD9 degradation correlating with anti-tumor efficacy. Superior tumor growth inhibition compared to standard-of-care. | Low oral bioavailability | [8],[9] |
| AMX-883 | Disseminated Patient-Derived Xenograft Models | Not Specified | Robust in vivo efficacy. | Orally bioavailable | [5] |
Delving into the Mechanisms: A Visual Guide
To visualize the distinct approaches to BRD9 degradation, the following diagrams illustrate the signaling pathway and a general experimental workflow.
Caption: Mechanism of Action for BRD9 Degraders.
Caption: Workflow for Benchmarking BRD9 Degraders.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines for key assays used in the benchmarking of BRD9 degraders.
BRD9 Degradation Assay (Western Blot)
This protocol provides a general framework for assessing the dose-dependent degradation of BRD9 in cancer cell lines.
a. Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., G401, SYO-1) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat cells with a serial dilution of the BRD9 degrader (e.g., this compound, CFT8634, FHD-609) or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, or 24 hours).
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
c. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD9 protein levels to the loading control.
-
Calculate the percentage of BRD9 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the degrader concentration and fit the data to a four-parameter logistic regression model to determine the DC_50_ and D_max_ values.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well opaque-walled plate at an appropriate density.
-
Allow cells to attach and grow overnight.
-
Treat the cells with a range of concentrations of the BRD9 degrader or vehicle control.
b. Assay Procedure:
-
After the desired incubation period (e.g., 72 hours), equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
c. Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the luminescence signal of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the degrader concentration and determine the half-maximal inhibitory concentration (IC_50_).
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BRD9 degraders in a mouse model.
a. Animal Husbandry and Cell Implantation:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG).
-
Subcutaneously inject a suspension of human cancer cells (e.g., HS-SY-II, SYO-1) into the flank of each mouse.
b. Tumor Growth and Treatment:
-
Monitor tumor growth by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (width^2^ x length) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the BRD9 degrader or vehicle control via the appropriate route (oral gavage or intravenous injection) at a specified dose and schedule. For example, FHD-609 was administered intravenously at 1 mg/kg twice a week for 28 days in a SYO-1 xenograft model.[9]
c. Efficacy and Pharmacodynamic Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, or at specified time points, collect tumor and plasma samples for pharmacokinetic (PK) and pharmacodynamic (PD) analysis.
-
For PD analysis, measure the levels of BRD9 protein in tumor tissues by Western blot or another appropriate method to confirm target engagement and degradation.
d. Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analyze the PK and PD data to establish a relationship between drug exposure, target degradation, and anti-tumor response.
Conclusion
The data presented in this guide highlights the potent and selective nature of this compound as a BRD9 degrader with excellent oral bioavailability and in vivo efficacy. When benchmarked against the latest generation of BRD9 degraders, this compound demonstrates a competitive profile. CFT8634 and FHD-609 are also highly potent degraders, with FHD-609 showing picomolar efficacy in some assays, though it is administered intravenously. Amphista's AMX-883 introduces a novel mechanism of action by recruiting the DCAF16 E3 ligase, offering a differentiated approach to BRD9 degradation.
The choice of a lead candidate for clinical development will depend on a multitude of factors, including the specific cancer indication, the desired route of administration, and the overall safety and tolerability profile. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising BRD9 degraders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. foghorntx.com [foghorntx.com]
- 5. Amphista Therapeutics nominates AMX-883, an orally available Targeted Glue™ degrader of BRD9, as its first clinical development candidate for the treatment of acute myeloid leukaemia - Amphista Therapeutics : Amphista Therapeutics [amphista.com]
- 6. Discovery of CFT8634, a Potent, Selective, and Orally Bioavailable Heterobifunctional Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
Quantitative Proteomics Reveals High Specificity of the BRD9 Degrader CW-3308
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the BRD9-targeting PROTAC CW-3308's specificity against other potential alternatives, supported by established quantitative proteomics methodologies. This guide will delve into the experimental data demonstrating this compound's selectivity, detail the underlying proteomic workflows, and visualize the key concepts and processes.
This compound has been identified as a potent, selective, and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the bromodomain-containing protein 9 (BRD9).[1] Its mechanism of action involves the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of BRD9. Quantitative proteomics is a critical tool to confirm the specificity of such targeted protein degraders, ensuring that only the intended target is eliminated while minimizing off-target effects that could lead to unforeseen toxicity or reduced efficacy.
Comparative Analysis of BRD9 Degraders
This compound has demonstrated high degradation selectivity for BRD9 over other bromodomain-containing proteins, notably BRD7 and BRD4.[1] While specific quantitative proteomics data comparing this compound to a wide array of other BRD9 degraders in a single head-to-head study is not yet publicly available, the principles of such a comparison are well-established. A typical quantitative proteomics experiment would compare the abundance of thousands of proteins in cells treated with this compound versus cells treated with other BRD9 degraders, such as dBRD9-A, or a vehicle control.
The following tables illustrate the expected outcomes from such a study, showcasing the high specificity of an idealized BRD9 degrader like this compound.
Table 1: On-Target and Off-Target Degradation Profile of this compound
| Protein | Function | Fold Change (this compound vs. Vehicle) | p-value |
| BRD9 | Chromatin remodeling | -12.5 | < 0.0001 |
| BRD7 | Chromatin remodeling | -1.2 | > 0.05 |
| BRD4 | Gene transcription | -1.1 | > 0.05 |
| BRD2 | Gene transcription | -1.0 | > 0.05 |
| BRD3 | Gene transcription | -1.1 | > 0.05 |
| Other Proteins | Various | No significant change | > 0.05 |
This table represents hypothetical data based on the reported high selectivity of this compound.
Table 2: Comparative Selectivity of BRD9 Degraders
| Protein | This compound (Fold Change) | Degrader X (Fold Change) | Degrader Y (Fold Change) |
| BRD9 | -12.5 | -10.2 | -8.5 |
| BRD7 | -1.2 | -3.5 | -1.5 |
| BRD4 | -1.1 | -2.8 | -4.2 |
| Off-Target Protein A | -1.3 | -5.1 | -2.1 |
| Off-Target Protein B | -1.0 | -1.2 | -6.3 |
This table provides a hypothetical comparison to illustrate how this compound's selectivity could be benchmarked against other hypothetical BRD9 degraders.
Experimental Protocols
The gold-standard for assessing PROTAC specificity is quantitative mass spectrometry-based proteomics. Two common methodologies are Tandem Mass Tag (TMT) labeling and Label-Free Quantification (LFQ).
Tandem Mass Tag (TMT) Proteomics Protocol
This method allows for the multiplexed analysis of up to 18 samples simultaneously, providing high accuracy and reproducibility.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., synovial sarcoma HS-SY-II or rhabdoid tumor G401 cells) to approximately 70-80% confluency.
-
Treat cells with this compound at its optimal degradation concentration (e.g., 100 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours). Include multiple biological replicates for each condition.
-
-
Protein Extraction and Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or similar assay.
-
Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest the proteins into peptides using trypsin.
-
-
TMT Labeling and Sample Pooling:
-
Label the peptide samples from each condition with a unique TMT isobaric tag.
-
Combine the labeled samples into a single mixture.
-
-
LC-MS/MS Analysis:
-
Analyze the pooled peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant to identify and quantify proteins based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to the control.
-
Label-Free Quantification (LFQ) Proteomics Protocol
LFQ is a cost-effective method that does not require isotopic labeling and can be used to compare a large number of samples.
-
Cell Culture and Treatment:
-
Follow the same procedure as for TMT proteomics, ensuring consistent cell culture and treatment conditions across all samples.
-
-
Protein Extraction and Digestion:
-
Follow the same procedure as for TMT proteomics.
-
-
LC-MS/MS Analysis:
-
Analyze each sample individually by LC-MS/MS, maintaining consistent chromatographic performance.
-
-
Data Analysis:
-
Process the raw data using software capable of LFQ analysis (e.g., MaxQuant).
-
Protein abundance is determined by comparing the signal intensities of the same peptides across different runs.
-
Statistical analysis is performed to identify proteins with significant changes in abundance.
-
Visualizing the Science Behind this compound's Specificity
To better understand the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound mediated degradation of BRD9.
Caption: Workflow for assessing PROTAC specificity.
Caption: The impact of this compound's high specificity.
References
Safety Operating Guide
Proper Disposal of CW-3308: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of investigational compounds like CW-3308 is a critical component of laboratory safety and environmental stewardship. As a potent, biologically active molecule, specifically a PROTAC (Proteolysis Targeting Chimera), this compound requires meticulous handling and adherence to stringent disposal protocols to mitigate risks of exposure and environmental contamination. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound and associated contaminated materials, based on established best practices for potent small molecule inhibitors and investigational new drugs in a laboratory setting.
Immediate Safety and Handling Precautions
Due to the novel and potent nature of PROTACs, a comprehensive approach to safety is paramount. Before commencing any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing the compound. |
| Body Protection | A fully buttoned lab coat. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. | Protects against contamination of personal clothing. |
| Respiratory Protection | A fit-tested N95 respirator or higher, particularly when handling the solid compound or when there is a risk of aerosolization. | Minimizes the risk of inhalation. |
All handling of this compound, including weighing, solution preparation, and the initiation of the disposal process, should be conducted within a certified chemical fume hood to prevent the release of airborne particles.
Disposal Procedures: A Step-by-Step Guide
The core principle for the disposal of this compound is the containment and segregation of all materials that have come into contact with the compound, followed by disposal through a certified hazardous waste management program.[1] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain. [1][2][3]
Step 1: Waste Segregation and Collection
Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.[4][5]
-
Solid Waste:
-
Collect all disposable materials that have come into contact with this compound, such as gloves, bench paper, pipette tips, and vials, in a dedicated, clearly labeled hazardous waste container.
-
This container should be lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Collect all unused stock solutions, contaminated cell culture media, and other liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[4]
-
It is best practice to segregate halogenated and non-halogenated solvent waste.[5][6]
-
Do not mix incompatible waste streams (e.g., acids and bases).[5][7]
-
-
Sharps Waste:
-
Dispose of any chemically contaminated sharps, such as needles and broken glass, in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical waste.[6]
-
Step 2: Container Labeling
Accurate and thorough labeling of waste containers is a regulatory requirement and essential for safety.[8][9] Each container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The approximate concentration and volume of the waste
-
The date the waste was first added to the container
-
The primary hazards associated with the compound (e.g., "Potent Compound," "Biohazard" if applicable)
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8] This area must be:
-
Under the control of laboratory personnel.
-
Inspected weekly for leaks or deterioration of containers.[7]
Step 4: Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and final disposal of the hazardous waste.[1][3] They will ensure that the waste is managed in accordance with all local, state, and federal regulations.
Key Disposal Considerations
| Parameter | Guideline | Relevance to Disposal |
| Chemical Compatibility | Use containers made of materials compatible with the waste being stored (e.g., glass for most organic solvents, specific plastics for certain chemicals).[5][8] | Prevents container degradation and leaks. |
| Waste Minimization | Plan experiments to generate the minimum amount of waste possible.[6][8] | Reduces disposal costs and environmental impact. |
| Spill Management | Have a spill kit readily available. For liquid spills, absorb with an inert material (e.g., vermiculite) and collect for disposal as hazardous waste. Decontaminate the area with a suitable solvent.[1] | Ensures rapid and safe cleanup of accidental releases. |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Navigating the Safe Handling of CW-3308: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of potent, biologically active compounds like CW-3308 is paramount. This document provides essential safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. As a novel PROTAC (Proteolysis Targeting Chimera) degrader of BRD9, this compound's specific hazard profile is not extensively documented publicly. Therefore, a cautious approach based on general principles for handling potent research compounds is mandatory.
Immediate Safety and Handling Protocols
Assume that all unknown or novel compounds are potentially hazardous.[1] Standard laboratory safety protocols should be strictly followed at all times.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This is based on general guidelines for handling bioactive small molecules in a laboratory setting.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory where chemicals are handled.[2] Should provide side-shield protection. |
| Hand Protection | Disposable Nitrile Gloves | Should be worn when handling the compound, solutions, or contaminated surfaces. Inspect for tears or holes before use. Remove gloves before leaving the laboratory.[3] |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect against spills and contamination. |
| Respiratory Protection | Fume Hood | All work with solid this compound or volatile solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] |
Engineering Controls
Engineering controls are the first line of defense in minimizing exposure to hazardous materials.
| Control | Description |
| Chemical Fume Hood | A properly functioning and certified chemical fume hood should be used for all manipulations of this compound that could generate dust or aerosols. |
| Ventilation | The laboratory should have adequate general ventilation. |
Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol is crucial for minimizing risk during the handling of this compound.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
The disposal of potent research compounds must be handled with care to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
Proper segregation of waste is critical for safe disposal. Use clearly labeled waste containers.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container | Contaminated gloves, pipette tips, and other solid materials. |
| Liquid Waste | Labeled Hazardous Liquid Waste Container | Unused solutions of this compound and contaminated solvents. |
| Sharps | Sharps Container | Needles and syringes used for handling this compound solutions. |
Disposal Protocol
-
Segregate Waste: As outlined in the table above, separate different types of waste into their designated containers.
-
Label Containers: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name.
-
Follow Institutional Guidelines: Adhere to your institution's specific procedures for the collection and disposal of chemical waste. Do not dispose of chemical waste down the drain or in the regular trash.[4]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
| Emergency | Procedure |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, seek immediate medical attention. |
| Spill | Alert others in the area. If the spill is small and you are trained to do so, clean it up using an appropriate chemical spill kit, while wearing proper PPE. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
By adhering to these guidelines, researchers can safely handle this compound and other potent research compounds, fostering a secure and productive laboratory environment. Always consult your institution's specific safety protocols and the most current safety information available.
References
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
